13-Oxo-6(Z),9(Z)-octadecadienoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H30O3 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(6E,9E)-13-oxooctadeca-6,9-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h4,6-7,9H,2-3,5,8,10-16H2,1H3,(H,20,21)/b6-4+,9-7+ |
InChI Key |
JQBZTXVMMUQPJP-ADIUVMHLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 13-Oxo-6(Z),9(Z)-octadecadienoic Acid: Discovery, Isolation, and Biological Context
Disclaimer: Scientific literature extensively covers various isomers of 13-oxooctadecadienoic acid, particularly 13-oxo-9(Z),11(E)-octadecadienoic acid (13-KODE). However, specific research on the discovery, isolation from natural sources, and biological activity of the 13-Oxo-6(Z),9(Z)-octadecadienoic acid isomer is limited in publicly accessible databases. This guide provides available information on this compound and draws upon the well-characterized isomer, 13-KODE, to present putative pathways and methodologies.
Introduction
This compound is an oxidized fatty acid, a member of the octadecanoid family. These molecules are derived from the enzymatic or non-enzymatic oxidation of 18-carbon polyunsaturated fatty acids. While its specific biological role is not yet well-defined, its structural similarity to other bioactive oxylipins suggests potential involvement in various physiological and pathological processes. This document serves as a technical resource for researchers and professionals in drug development, summarizing the current knowledge and proposing experimental approaches based on related compounds.
Physicochemical Data
For comparative purposes, the following table summarizes the key physicochemical properties of this compound and its more extensively studied isomer, 13-oxo-9(Z),11(E)-octadecadienoic acid (13-KODE).
| Property | This compound | 13-oxo-9(Z),11(E)-octadecadienoic acid (13-KODE) |
| Molecular Formula | C₁₈H₃₀O₃[1] | C₁₈H₃₀O₃[2] |
| Molecular Weight | 294.43 g/mol [1] | 294.43 g/mol [2] |
| CAS Number | 1802047-22-8[1] | 54739-30-9[2] |
| Synonyms | 6(Z),9(Z)-13-KODE[1] | 13-Oxo-ODE, 13-KODE[2] |
| Purity (Commercial) | >98%[1] | >98%[2] |
| Storage Conditions | Freezer[1] | -80°C[3] |
| Supplied As | In solution[1] | Solution in ethanol[3] |
Putative Biosynthesis
While the specific biosynthetic pathway for this compound has not been elucidated, a plausible enzymatic route can be proposed based on the known metabolism of polyunsaturated fatty acids. The likely precursor for this molecule is gamma-linolenic acid (GLA; 6(Z),9(Z),12(Z)-octadecatrienoic acid). The pathway would likely involve two key enzymatic steps:
-
Lipoxygenase (LOX)-mediated hydroperoxidation: A lipoxygenase enzyme would catalyze the stereospecific insertion of molecular oxygen at the C-13 position of gamma-linolenic acid, forming 13-hydroperoxy-6(Z),9(Z),11(E)-octadecatrienoic acid.
-
Dehydrogenase-mediated oxidation: The resulting hydroperoxy fatty acid would then be reduced to a hydroxy fatty acid, which is subsequently oxidized by a hydroxy fatty acid dehydrogenase to the corresponding keto- aCid.
Caption: Putative biosynthetic pathway of this compound.
Experimental Protocols
General Protocol for Isolation from a Plant Matrix
The following is a generalized protocol for the isolation of 13-oxo-octadecadienoic acids from a plant source, adapted from methods used for the isolation of 13-KODE from Salicornia herbacea.[4]
-
Extraction:
-
Homogenize 1 kg of dried and powdered plant material with 5 L of methanol (B129727).
-
Incubate the mixture at room temperature with continuous agitation for 24 hours.
-
Filter the mixture and concentrate the methanol extract under reduced pressure using a rotary evaporator.
-
-
Solvent Partitioning:
-
Resuspend the crude extract in a 1:1 mixture of water and ethyl acetate (B1210297).
-
Separate the layers and collect the ethyl acetate fraction.
-
Evaporate the ethyl acetate to yield the lipophilic fraction.
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
Dissolve the ethyl acetate fraction in a minimal amount of hexane (B92381).
-
Load the solution onto a silica gel column pre-equilibrated with hexane.
-
Elute the column with a stepwise gradient of ethyl acetate in hexane (e.g., 5%, 10%, 20%, 50%, 100% ethyl acetate).
-
Collect fractions and analyze by thin-layer chromatography (TLC) to pool fractions containing the compound of interest.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the enriched fraction using a C18 reverse-phase preparative HPLC column.
-
Use an isocratic or gradient elution with a mobile phase of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Monitor the elution at a wavelength determined by the UV absorbance maximum of the target compound (for 13-KODE, this is around 279 nm).[3]
-
Collect the peak corresponding to the target molecule.
-
-
-
Structure Verification:
-
Confirm the identity and purity of the isolated compound using analytical techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) for structural elucidation.
-
-
Caption: General workflow for the isolation of 13-oxo-octadecadienoic acids.
Biological Activity and Signaling Pathways (of the Isomer 13-KODE)
As the biological activity of this compound is not yet reported, this section details the known activities of its well-studied isomer, 13-oxo-9(Z),11(E)-octadecadienoic acid (13-KODE), to provide a framework for future research.
13-KODE has been shown to possess significant anti-inflammatory and anti-cancer properties.[4][5]
Anti-Inflammatory Activity
In lipopolysaccharide (LPS)-stimulated murine macrophages, 13-KODE exhibits anti-inflammatory effects by modulating key signaling pathways.[5]
-
Inhibition of NF-κB and MAPK Signaling: 13-KODE suppresses the production of pro-inflammatory mediators by inhibiting the activation of the NF-κB and MAPK signaling pathways.
-
Activation of Nrf2/HO-1 Signaling: It also exerts antioxidant effects by activating the Nrf2/HO-1 signaling pathway, which leads to the expression of antioxidant enzymes.[5]
Caption: Modulation of inflammatory pathways by 13-KODE.
Anti-Cancer Stem Cell Activity
13-KODE has been shown to inhibit the proliferation of breast cancer stem cells (BCSCs).[4]
-
Downregulation of c-Myc: The mechanism of action involves the downregulation of the c-Myc transcription factor, a key regulator of cancer stem cell survival and self-renewal.[4] This leads to a reduction in BCSC markers (CD44high/CD24low) and aldehyde dehydrogenase (ALDH) activity, ultimately promoting apoptosis of these cells.[4]
Caption: Inhibition of breast cancer stem cell survival by 13-KODE via c-Myc.
Conclusion and Future Directions
This compound represents an understudied member of the oxidized fatty acid family. While its physicochemical properties are defined and it is available as a chemical standard, a significant research gap exists regarding its natural occurrence, biosynthesis, and biological functions. The detailed understanding of its isomer, 13-KODE, provides a strong rationale and a methodological blueprint for future investigations into this molecule. Researchers are encouraged to explore its presence in biological systems, elucidate its biosynthetic pathway, and screen for potential bioactivities, particularly in the areas of inflammation and cancer where related oxylipins have shown significant promise.
References
A Technical Guide to the Natural Sources of 13-Oxo-Octadecadienoic Acids for Researchers and Drug Development Professionals
Foreword: This technical guide addresses the natural sources, biosynthesis, and biological activities of 13-oxo-octadecadienoic acids. It is important to note that while the specific isomer 13-Oxo-6(Z),9(Z)-octadecadienoic acid is commercially available, peer-reviewed literature detailing its natural occurrence is exceptionally scarce. Therefore, this guide will focus on the well-documented and structurally related isomers, primarily 13-oxo-9(Z),11(E)-octadecadienoic acid (13-KODE) , which are found in a variety of natural sources and possess significant biological activities. The methodologies and pathways described herein are considered relevant for the study of the broader class of 13-oxo-octadecadienoic acids.
Natural Occurrence of 13-Oxo-Octadecadienoic Acids
13-Oxo-octadecadienoic acids are oxidized derivatives of linoleic acid found in both plant and animal kingdoms. In plants, these compounds are often involved in defense signaling. In animals, they are metabolites that can modulate inflammatory responses and metabolic pathways.
Plant Sources
Several plant species have been identified as sources of 13-oxo-octadecadienoic acid isomers. Notable examples include:
-
Tomato (Solanum lycopersicum): Tomato, particularly tomato juice and the peel of the fruit, is a significant source of 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA).[1][2][3] The concentration of these compounds can increase with heat treatment, suggesting enzymatic production during processing.[1][2]
-
Glasswort (Salicornia herbacea): This halophyte is a rich source of 13-KODE, which has been isolated and studied for its anti-inflammatory properties.[4][5][6]
-
Other Plant Sources: Other reported plant sources of 13-oxo-octadecadienoic acid isomers include Mandarin orange (Citrus reticulata), bitter gourd (Momordica charantia), Carthamus oxyacantha, soybean (Glycine max), and Artemisia argyi.
Animal Sources
In animal tissues, 13-oxo-octadecadienoic acids are formed through the metabolism of linoleic acid. They have been detected in:
-
Rat Colonic Mucosa: 13-oxoODE is produced from 13-hydroxyoctadecadienoic acid (13-HODE) by a NAD+-dependent dehydrogenase.
-
Rabbit Reticulocyte Plasma and Mitochondrial Membranes: Found predominantly esterified to phospholipids.
Biosynthesis of 13-Oxo-Octadecadienoic Acids
The biosynthesis of 13-oxo-octadecadienoic acids from linoleic acid is a multi-step enzymatic process.
dot
Quantitative Data
The concentration of 13-oxo-octadecadienoic acids can vary significantly depending on the source and processing methods. The following table summarizes the quantitative data found for 13-oxo-ODA in tomatoes.[1][2]
| Tomato Part | Condition | Concentration of 13-oxo-ODA (µg/g) |
| Peel | Homogenized under liquid nitrogen | ~0.2 |
| Sarcocarp | Homogenized under liquid nitrogen | ~0.1 |
| Gelatinous Tissue | Homogenized under liquid nitrogen | ~0.002 |
| Peel | Homogenized at room temperature and incubated at 37°C for 30 min | Markedly increased from ~0.2 |
Experimental Protocols
Extraction and Analysis of 13-Oxo-Octadecadienoic Acids from Plant Tissues
This protocol is a composite of methodologies described for the analysis of oxylipins in plant materials.[2][7]
dot
Protocol:
-
Sample Preparation:
-
Freeze fresh plant tissue (e.g., tomato peel) in liquid nitrogen.
-
Homogenize the frozen tissue to a fine powder.
-
-
Lipid Extraction (UPLC-TOF-MS based method): [2]
-
Suspend the homogenized tissue in an appropriate solvent.
-
Inject an aliquot of the extracted sample (e.g., 3 µL) into a UPLC system.
-
-
Chromatographic Separation: [2]
-
Column: Acquity UPLC BEH-C18 reversed-phase column (2.1 × 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-4 min: 30-50% B
-
4-14 min: 50-85% B
-
14-17 min: Hold at 99% B
-
Followed by re-equilibration to 30% B.
-
-
Flow Rate: 300 µL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Analysis:
-
Couple the UPLC system to a time-of-flight mass spectrometer (TOF-MS).
-
Acquire data in negative electrospray ionization (ESI-) mode.
-
-
Quantification:
-
Generate calibration curves using analytical-grade standards of 13-oxo-ODA.
-
Determine the concentration of 13-oxo-ODA in the samples based on the calibration curves.
-
Signaling Pathways
13-Oxo-octadecadienoic acids are bioactive molecules that modulate several signaling pathways, primarily related to inflammation and metabolism.
PPAR Agonism
13-oxo-ODA is a potent agonist of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[8][9][10]
dot
Activation of PPARα by 13-oxo-ODA leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes involved in lipid metabolism, such as Carnitine Palmitoyltransferase 1a (CPT1a) and Acyl-CoA Oxidase (AOX).[8][9] This results in increased fatty acid oxidation and a subsequent decrease in plasma and hepatic triglyceride levels.[8][9]
Anti-Inflammatory Signaling
13-KODE has demonstrated significant anti-inflammatory effects in murine macrophages.[4][5][6]
dot
In lipopolysaccharide (LPS)-stimulated macrophages, 13-KODE inhibits the activation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, p38, and JNK.[4] It also prevents the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes.[4][11] Consequently, the production of pro-inflammatory cytokines like TNF-α and IL-1β is suppressed.[4][11] Furthermore, 13-KODE reduces the production of reactive oxygen species (ROS) and activates the Nrf2/HO-1 signaling pathway, which is involved in the antioxidant response.[4][5]
Conclusion
While the natural occurrence of this compound remains to be elucidated, its isomers, particularly 13-KODE, are readily found in various plant sources and are endogenously produced in animals. These compounds exhibit significant biological activities, including the modulation of metabolic and inflammatory pathways, making them promising candidates for further research and potential therapeutic development. The protocols and pathways detailed in this guide provide a solid foundation for researchers and drug development professionals interested in this class of bioactive lipids.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Comparative and stability analyses of 9- and 13-Oxo-octadecadienoic acids in various species of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 9. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Role of 13-Oxo-octadecadienoic Acids in Plant Physiology
Audience: Researchers, scientists, and drug development professionals.
Abstract: Oxylipins, a class of oxygenated fatty acid derivatives, are critical signaling molecules that mediate a wide array of developmental processes and stress responses in plants. Among these, the keto fatty acids, including isomers of 13-oxo-octadecadienoic acid (13-KODE), are emerging as important players. This technical guide provides a comprehensive overview of the biosynthesis of 13-KODE from linoleic acid, its hypothesized roles in plant defense and growth regulation, and its quantitative distribution in plant tissues. Detailed experimental protocols for extraction, quantification, and bioassays are provided to facilitate further research. Furthermore, this document explores the broader bioactivity of these molecules, presenting data on their effects in mammalian systems to inform professionals in drug development.
Biosynthesis of 13-Oxo-octadecadienoic Acids
The biosynthesis of 13-oxo-octadecadienoic acids in plants is a multi-step enzymatic process originating from the polyunsaturated fatty acid, linoleic acid. This pathway is distinct from the well-characterized route that produces cyclic jasmonates like 12-oxo-phytodienoic acid (OPDA), as it does not involve the enzymes allene (B1206475) oxide synthase (AOS) or allene oxide cyclase (AOC).[1]
The primary pathway involves three key enzymatic steps:
-
Lipoxygenation: The process is initiated by a 13-lipoxygenase (13-LOX) enzyme, which incorporates molecular oxygen into linoleic acid to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE).[2]
-
Reduction: The resulting hydroperoxide is unstable and is rapidly reduced by peroxidases, such as glutathione (B108866) peroxidase, to the more stable hydroxyl derivative, 13-hydroxyoctadecadienoic acid (13-HODE).[2]
-
Oxidation: Finally, a specific hydroxy fatty acid dehydrogenase oxidizes the hydroxyl group at the 13th carbon to a keto group, yielding 13-oxo-9,11-octadecadienoic acid (13-KODE).[2][3]
This pathway can occur with fatty acids esterified within lipids or as free fatty acids.[4]
Physiological Roles in Plants
While direct studies on 13-Oxo-6(Z),9(Z)-octadecadienoic acid are limited, the functions of related oxylipins, particularly its isomers and the precursor 12-oxo-phytodienoic acid (OPDA), provide a strong basis for its presumed roles in plant physiology.
2.1. Plant Defense and Stress Response Oxylipins are central to plant immunity. OPDA, a precursor to jasmonic acid (JA), can also function as a signaling molecule in its own right, regulating a distinct set of defense genes.[5][6] These molecules are involved in local defense against a wide range of biotic threats, including fungal pathogens, insects, and nematodes.[5] They also contribute to tolerance against abiotic stresses such as wounding, high light, and heat stress.[5][7] Upon mechanical stimulation or wounding, the levels of OPDA and its 16-carbon homolog, dinor-OPDA, increase dramatically, establishing them as key signals in mechanotransduction.[7][8] It is hypothesized that 13-KODE and other acyclic oxylipins are similarly produced upon stress and contribute to the activation of downstream defense and adaptation responses.
2.2. Growth Regulation Plant growth and defense are often inversely correlated, a balance mediated by phytohormones. Jasmonates are known to regulate root growth, pollen maturation, and fruit ripening.[9] Stress-inducible transcription factors, such as the CIN-like TCP13, have been shown to modulate leaf shape and root growth under dehydration stress by affecting both auxin and abscisic acid (ABA) signaling pathways.[10][11] As stress-induced signals, oxylipins like 13-KODE are likely integrated into these complex networks that fine-tune plant growth and development in response to environmental cues.
Quantitative Analysis
Quantitative studies, primarily in tomato (Solanum lycopersicum), have revealed the distribution and stress-induced accumulation of 13-oxo-ODAs.
Table 1: Distribution of 9- and 13-Oxo-ODAs in Tomato Fruit Tissues Data extracted from studies on tomato fruit homogenates.[12][13]
| Tissue | 13-Oxo-ODA Concentration (µg/g fresh weight) |
|---|---|
| Peel | ~0.2 |
| Sarcocarp (Flesh) | ~0.1 |
| Gelatinous Tissue | ~0.002 |
Table 2: Effect of Heat Treatment on 13-Oxo-ODA Levels in Tomato Homogenate Data shows the concentration of 13-Oxo-ODA after incubating tomato homogenate at 37°C.[12]
| Incubation Time (minutes) | 13-Oxo-ODA Concentration (µg/g fresh weight) |
|---|---|
| 0 | ~0.2 |
| 30 | > 1.2 |
| 60 | > 1.4 |
Key Experimental Protocols
4.1. Extraction and Quantification of Oxo-ODAs from Plant Tissue This protocol is adapted from methodologies used for quantifying 9- and 13-oxo-ODAs in tomato.[12][13]
-
Sample Preparation: Freeze 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Homogenization & Extraction: Homogenize the powder in 1 mL of extraction solvent (99.5% ethanol (B145695) containing an appropriate internal standard, e.g., cis-10-heptadecenoic acid at 1 µg/mL).
-
Centrifugation: Centrifuge the homogenate at 15,000 rpm for 10 minutes at 4°C. Collect the supernatant.
-
Re-extraction: Re-extract the pellet with an additional 1 mL of extraction solvent and repeat the centrifugation.
-
Filtration: Pool the supernatants and filter through a 0.2-µm pore PVDF membrane.
-
UPLC/TOF-MS Analysis:
-
Column: Acquity UPLC BEH-C18 reversed-phase column (2.1 × 100 mm; 1.7 µm particle size).[12][13]
-
Gradient: 30–50% B (0–4 min), 50–85% B (4–14 min), hold at 99% B (14–17 min), return to 30% B (17-20 min).[12][13]
-
Quantification: Estimate the amount of 13-oxo-ODA by comparing the peak area to a calibration curve generated with an analytical-grade standard.[12][13]
-
4.2. Oxylipin Biosynthesis Enzyme Activity Assay This bioassay measures the ability of plant extracts to convert linoleic acid into its oxygenated metabolites.[14]
-
Plant Extract Preparation: Crush fresh leaf tissue to obtain leaf juice.
-
Reaction Mixture: Prepare an assay mixture containing [1-¹⁴C]linoleic acid (e.g., 50,000 dpm per assay) in a suitable buffer (e.g., 40 mM MOPS, pH 7.0) with 10% (v/v) glycerol.
-
Enzyme Reaction: Add 1 µL of leaf juice to the reaction mixture.
-
Incubation: Incubate for 15 minutes at 25°C.
-
Extraction and Analysis: Stop the reaction, extract the lipids, and separate them using thin-layer chromatography (TLC) or HPLC.
-
Quantification: Quantify the radioactive bands corresponding to the metabolites (e.g., α-ketols) using a phosphoimager.[14]
-
Confirmation: The identity of the products can be confirmed by gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization.[14]
Broader Context: Bioactivity in Mammalian Systems
For professionals in drug development, it is noteworthy that oxylipins from plants can exhibit potent bioactivity in mammalian systems. The isomer (9Z,11E)-13-Oxo-octadecadienoic acid (13-KODE), isolated from Salicornia herbacea, has demonstrated significant anti-inflammatory and anti-cancer properties.
5.1. Anti-Inflammatory Effects In lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells), 13-KODE was shown to inhibit pro-inflammatory pathways (NF-κB and MAPK) and activate the antioxidant Nrf2/HO-1 signaling pathway.[2]
Table 3: Effect of 13-KODE on Nrf2 Nuclear Translocation in Macrophages Data represents the fold-increase of nuclear Nrf2 protein after treatment with 100 µM 13-KODE for 12 hours.[2]
| Treatment | Fold Increase in Nuclear Nrf2 Protein |
|---|
| 100 µM 13-KODE | 5.3 |
5.2. Anti-Cancer Stem Cell Activity The same isomer of 13-KODE was found to inhibit the proliferation of breast cancer cells and suppress the formation of mammospheres, a measure of cancer stem cell (CSC) activity.[15] This effect was linked to a reduction in the BCSC marker populations and the downregulation of the c-Myc oncogene.[15]
Table 4: Effect of 13-Oxo-ODE on Breast Cancer Stem Cell Markers Data from MDA-MB-231 breast cancer cells treated with 200 µM 13-Oxo-ODE.[15]
| BCSC Marker | Control Population (%) | Treated Population (%) |
|---|---|---|
| CD44high/CD24low | 96.5 | 70.7 |
| ALDH1-positive | 5.1 | 0.7 |
These findings highlight the potential of plant-derived oxylipins as lead compounds for developing novel therapeutics targeting inflammation and cancer.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 4. Linoleic acid - Wikipedia [en.wikipedia.org]
- 5. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? [frontiersin.org]
- 7. Quantitation of the octadecanoid 12-oxo-phytodienoic acid, a signalling compound in plant mechanotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. CIN-like TCP13 is essential for plant growth regulation under dehydration stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CIN-like TCP13 is essential for plant growth regulation under dehydration stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Dinor-oxo-phytodienoic acid: A new hexadecanoid signal in the jasmonate family - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Isomeric Landscape of 13-Oxo-Octadecadienoic Acid: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological activities of 13-oxo-octadecadienoic acid. It is critical to note that scientific literature extensively covers the isomer 13-Oxo-9(Z),11(E)-octadecadienoic acid (also known as 13-KODE), while data on 13-Oxo-6(Z),9(Z)-octadecadienoic acid is sparse. This document will primarily focus on the well-characterized 9(Z),11(E) isomer due to the wealth of available data, while clearly delineating the limited information available for the 6(Z),9(Z) isomer. This guide is intended to be a valuable resource for researchers in lipidomics, drug discovery, and cellular biology.
Chemical Properties
A fundamental step in the study of any bioactive lipid is the characterization of its chemical and physical properties. While both this compound and 13-Oxo-9(Z),11(E)-octadecadienoic acid share the same molecular formula and weight, their structural differences, specifically the position and configuration of the double bonds, lead to distinct properties and biological functions.
This compound
Information regarding the specific chemical properties of this isomer is limited in publicly available scientific literature. Commercial suppliers indicate a purity of greater than 98%, and recommend storage in a freezer as it is supplied in solution.[1]
13-Oxo-9(Z),11(E)-octadecadienoic acid (13-KODE)
This isomer has been more extensively studied. It is a solid at room temperature and has well-documented solubility in various organic solvents.
Table 1: Quantitative Chemical Properties of 13-Oxo-9(Z),11(E)-octadecadienoic acid
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₀O₃ | [2][3] |
| Molecular Weight | 294.43 g/mol | [2][3] |
| CAS Number | 54739-30-9 | [3] |
| Melting Point | 39.5-41.5 °C | [4] |
| Solubility | DMF: 50 mg/mLDMSO: 50 mg/mLEthanol: 50 mg/mLPBS (pH 7.2): 1 mg/mL | [5] |
| Purity | ≥95% - >98% | [3][5] |
| Storage | -80°C or Freezer | [3][5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication of scientific findings and the advancement of research. The following sections outline methodologies for the synthesis and purification of 13-oxo-octadecadienoic acid isomers.
Synthesis of 13-oxo-(Z)-9-octadecenoic acid
Purification of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) from Salicornia herbacea L.
A detailed protocol for the isolation and purification of 13-KODE from the plant Salicornia herbacea L. (glasswort) has been reported.[6][7]
Experimental Workflow for 13-KODE Purification
Caption: Workflow for the purification of 13-KODE from Salicornia herbacea.
The identity and purity of the isolated 13-KODE are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectrometry.[6]
Biological Activity and Signaling Pathways
The biological activities of 13-oxo-octadecadienoic acid, particularly the 9(Z),11(E) isomer, are of significant interest to the scientific community. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties through its interaction with various cellular signaling pathways.
General Biological Context
13-Oxo-octadecadienoic acids are oxidized derivatives of linoleic acid, an essential omega-6 fatty acid.[8] Their formation can occur through enzymatic pathways involving lipoxygenases and dehydrogenases.[6] These lipid mediators are known to act as agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[9][10]
Anti-Inflammatory Effects of 13-KODE
13-KODE has been demonstrated to possess anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated murine macrophages.[6] Its mechanism of action involves the inhibition of pro-inflammatory signaling pathways and the activation of antioxidant responses.
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response. It triggers signaling cascades that lead to the activation of transcription factors such as NF-κB and the phosphorylation of mitogen-activated protein kinases (MAPKs). 13-KODE has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit and suppress the activation of MAPKs, thereby reducing the production of pro-inflammatory cytokines.[6]
References
- 1. larodan.com [larodan.com]
- 2. tandfonline.com [tandfonline.com]
- 3. larodan.com [larodan.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linoleic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic acid activates peroxisome proliferator-activated receptor γ in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 13-Oxo-octadecadienoic Acids for Researchers and Drug Development Professionals
Disclaimer: This document addresses the specified topic of 13-Oxo-6(Z),9(Z)-octadecadienoic acid (CAS 1802047-22-8) . However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth technical data, biological activity studies, and detailed experimental protocols for this specific isomer. The majority of research has been conducted on a closely related isomer, 13-Oxo-9(Z),11(E)-octadecadienoic acid (commonly known as 13-KODE or 13-Oxo-ODE) .
This guide will first present the available data for the requested molecule, this compound. Subsequently, to provide a valuable resource for researchers interested in this class of compounds, this guide will offer a detailed overview of the well-characterized isomer, 13-Oxo-9(Z),11(E)-octadecadienoic acid, with the explicit and critical caveat that this information should not be directly extrapolated to the 6(Z),9(Z) isomer due to potential differences in their biological activities.
Part 1: this compound (CAS 1802047-22-8)
Currently, the available information for this specific isomer is limited to its basic chemical properties, primarily from commercial suppliers.
Chemical and Physical Data
| Property | Value | Reference |
| CAS Number | 1802047-22-8 | [1] |
| Synonyms | 6(Z),9(Z)-13-KODE | [1] |
| Molecular Formula | C₁₈H₃₀O₃ | [1] |
| Molecular Weight | 294.43 g/mol | [1] |
| Purity | >98% | [1] |
| Physical State | In solution | [1] |
| Storage | Freezer | [1] |
Biological Activity: At present, there are no detailed studies on the biological activity, mechanism of action, or associated signaling pathways for this compound in the public domain.
Part 2: The Well-Characterized Isomer: 13-Oxo-9(Z),11(E)-octadecadienoic acid (13-KODE)
This section provides an in-depth overview of the 9(Z),11(E) isomer to serve as a reference for the potential activities of this class of oxo-fatty acids.
Overview of Biological Activity
13-Oxo-9(Z),11(E)-octadecadienoic acid (13-KODE) is a metabolite of linoleic acid and has been the subject of numerous studies.[3] It is known to possess a range of biological activities, including anti-inflammatory and anti-cancer properties.[4][5]
Anti-inflammatory Effects: 13-KODE has been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated murine macrophages.[4] These effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways and the activation of the Nrf2/HO-1 signaling pathway.[4][6]
Anti-cancer Activity: Research has indicated that 13-KODE can suppress the proliferation of breast cancer stem cells.[5] This is achieved by down-regulating the expression of the c-Myc gene, which is crucial for the formation of mammospheres.[5]
PPAR Agonism: 13-KODE has been identified as an agonist of the peroxisome proliferator-activated receptor-α (PPARα).[4] A structurally similar compound, 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid, has been shown to activate PPARγ, suggesting that this class of molecules may play a role in glucose metabolism.[7][8]
Quantitative Data for 13-Oxo-9(Z),11(E)-octadecadienoic acid
| Property | Value | Reference |
| CAS Number | 54739-30-9 | [9][10][11] |
| Molecular Formula | C₁₈H₃₀O₃ | [9][10][11] |
| Molecular Weight | 294.43 g/mol | [9][10][11] |
| Appearance | Solution in ethanol | [9][10] |
| Purity | >98% | [9] |
| λmax | 279 nm | [10] |
| Solubility (DMF) | 50 mg/ml | [10] |
| Solubility (DMSO) | 50 mg/ml | [10] |
| Solubility (Ethanol) | 50 mg/ml | [10] |
| Solubility (PBS pH 7.2) | 1 mg/ml | [10] |
| Storage | -80°C | [10] |
Signaling Pathways of 13-Oxo-9(Z),11(E)-octadecadienoic acid
Nrf2/HO-1 Signaling Pathway Activation:
Caption: Nrf2/HO-1 signaling pathway activated by 13-KODE.
c-Myc Signaling Pathway Inhibition in Breast Cancer Stem Cells:
References
- 1. larodan.com [larodan.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Linoleic acid - Wikipedia [en.wikipedia.org]
- 4. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic acid activates peroxisome proliferator-activated receptor γ in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 13-Oxo-9(Z),11(E)-octadecadienoic acid | CymitQuimica [cymitquimica.com]
- 10. caymanchem.com [caymanchem.com]
- 11. CAS 54739-30-9 | (9Z,11E)-13-Oxo-9,11-octadecadienoic Acid [phytopurify.com]
Endogenous Presence of 13-Oxo-6(Z),9(Z)-octadecadienoic Acid in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Oxo-6(Z),9(Z)-octadecadienoic acid (13-oxo-ODE), a keto-derivative of linoleic acid, is an endogenously produced lipid mediator implicated in a range of physiological and pathological processes in mammals. Its formation is intricately linked to the oxidative metabolism of linoleic acid, a major dietary polyunsaturated fatty acid. This technical guide provides a comprehensive overview of the endogenous presence of 13-oxo-ODE, its biosynthesis, and its known biological activities, with a focus on its role in cellular signaling. Detailed experimental protocols for its quantification and analysis are provided, along with visual representations of key pathways and workflows to support researchers and professionals in drug development.
Introduction
Linoleic acid and its metabolites, collectively known as oxylipins, are critical signaling molecules in mammals. Among these, 13-oxo-ODE has emerged as a significant bioactive lipid. It is formed in vivo from its precursor, 13-hydroxyoctadecadienoic acid (13-HODE), through enzymatic oxidation.[1][2][3] The presence of 13-oxo-ODE has been detected in various mammalian tissues and fluids, and its biological activities are a subject of growing research interest. This guide will delve into the current understanding of the endogenous landscape of this important molecule.
Biosynthesis and Metabolism
The primary pathway for the formation of 13-oxo-ODE in mammals begins with the enzymatic or non-enzymatic oxidation of linoleic acid.[3] This process is initiated by lipoxygenases (LOX), cyclooxygenases (COX), or cytochrome P450 enzymes, leading to the formation of 13-hydroperoxyoctadecadienoic acid (13-HPODE).[3] 13-HPODE is then rapidly reduced to 13-HODE, which is subsequently oxidized to 13-oxo-ODE by NAD+-dependent dehydrogenase enzymes.[4][5] This final conversion step is particularly active in tissues such as the colonic mucosa.[5]
dot
Caption: Biosynthesis of 13-oxo-ODE from linoleic acid.
Quantitative Data on Endogenous Presence
The concentration of 13-oxo-ODE varies across different mammalian tissues and physiological states. The following table summarizes available quantitative data.
| Biological Matrix | Species | Concentration | Method | Reference |
| Plasma | Rat | 57.8 ± 19.2 nmol/L | Q-TOF MS | [2] |
| Plasma | Rat | 69.5 nmol/L | Q-TOF MS | [2] |
| Colonic Epithelial Cells (stimulated) | Human | 85 - 155 ng/mL | RP-HPLC | [6] |
| Amygdala | Mouse | Not significantly different from control | LC-MS/MS | [7] |
| Periaqueductal Grey | Mouse | Not significantly different from control | LC-MS/MS | [7] |
| Liver | Mouse | Not significantly altered by high OXLAM diet | UPLC-MS/MS | [8] |
Biological Activities and Signaling Pathways
13-oxo-ODE is a potent signaling molecule that modulates several key cellular pathways, including the NF-κB, MAPK, and PPAR signaling cascades.
NF-κB and MAPK Signaling
13-oxo-ODE has demonstrated anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of NF-κB and MAPK signaling pathways in macrophages.[4][9] It has been shown to reduce the nuclear translocation of the NF-κB p65 subunit, a critical step in the activation of this pro-inflammatory pathway.[10]
dot
Caption: Inhibition of NF-κB and MAPK pathways by 13-oxo-ODE.
PPAR Signaling
13-oxo-ODE is an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ).[6][9][11] Activation of PPARγ by 13-oxo-ODE in adipocytes induces the expression of PPARγ target genes, promoting adipogenesis, adiponectin secretion, and glucose uptake.[1][12] This suggests a role for 13-oxo-ODE in the regulation of glucose metabolism and adipocyte differentiation.
dot
Caption: 13-oxo-ODE activation of the PPARγ signaling pathway.
Experimental Protocols
Accurate quantification of 13-oxo-ODE in biological matrices is essential for understanding its physiological and pathological roles. The following protocols outline a general workflow for the analysis of 13-oxo-ODE using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Experimental Workflow
dot
Caption: General workflow for the analysis of 13-oxo-ODE.
Detailed Protocol for Extraction and Quantification of 13-oxo-ODE from Biological Samples
This protocol is a composite of established methods for oxylipin analysis.[2][7][13]
5.2.1. Materials and Reagents
-
13-oxo-ODE analytical standard
-
Isotopically labeled internal standard (e.g., 13-oxo-ODE-d4)
-
LC-MS grade solvents: methanol (B129727), acetonitrile (B52724), water, hexane, isopropanol
-
Formic acid
-
Butylated hydroxytoluene (BHT)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Glassware and appropriate centrifuge tubes
5.2.2. Sample Preparation and Lipid Extraction (Solid-Phase Extraction)
-
Homogenization (for tissue samples): Homogenize tissue samples in a suitable buffer on ice.
-
Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard to the sample to correct for extraction losses and matrix effects.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elution: Elute the oxylipins, including 13-oxo-ODE, with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
5.2.3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column for separation.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use negative ion electrospray ionization (ESI-).
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for 13-oxo-ODE and its internal standard should be monitored. For example, a potential transition for d3-13-oxo-ODE is 296.2–198.1.[14]
-
5.2.4. Data Analysis and Quantification
-
Generate a calibration curve using the analytical standard of 13-oxo-ODE.
-
Calculate the peak area ratio of the endogenous 13-oxo-ODE to the internal standard.
-
Determine the concentration of 13-oxo-ODE in the sample by interpolating the peak area ratio on the calibration curve.
Conclusion
This compound is an endogenously produced, bioactive lipid mediator with significant roles in inflammation and metabolic regulation. Its presence in various mammalian tissues and its ability to modulate key signaling pathways underscore its importance as a potential biomarker and therapeutic target. The methodologies outlined in this guide provide a framework for the accurate and reliable quantification of 13-oxo-ODE, facilitating further research into its physiological and pathological significance. As our understanding of the complex network of oxylipin signaling continues to grow, the study of 13-oxo-ODE will undoubtedly contribute to new insights in health and disease, offering potential avenues for novel drug development strategies.
References
- 1. 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic acid activates peroxisome proliferator-activated receptor γ in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concentrations of oxidized linoleic acid derived lipid mediators in the amygdala and periaqueductal grey are reduced in a mouse model of chronic inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Feeding mice a diet high in oxidized linoleic acid metabolites does not alter liver oxylipin concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 2.5. Solid phase extraction [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
Unraveling the Biological Profile of 13-Oxo-octadecadienoic Acids: A Review of Preliminary Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of lipid signaling molecules is vast and intricate, with oxidized fatty acids, known as oxylipins, emerging as critical regulators of diverse physiological and pathological processes. Among these, the 13-oxo-octadecadienoic acids, derivatives of linoleic acid, have garnered scientific interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary biological activities of 13-oxo-octadecadienoic acids, with a primary focus on the well-studied isomer, 13-Oxo-9(Z),11(E)-octadecadienoic acid, due to the limited availability of data on the 13-Oxo-6(Z),9(Z)-octadecadienoic acid isomer.
A Note on Isomeric Specificity
It is crucial to distinguish between different isomers of 13-oxo-octadecadienoic acid, as their biological activities can vary significantly. The majority of published research has concentrated on 13-Oxo-9(Z),11(E)-octadecadienoic acid (also known as 13-KODE or 13-Oxo-ODE), with CAS number 54739-30-9. In contrast, specific biological activity data for This compound (CAS 1802047-22-8) is scarce in the current scientific literature. This guide will primarily detail the findings related to the 9(Z),11(E) isomer while clearly acknowledging this distinction.
Key Biological Activities of 13-Oxo-9(Z),11(E)-octadecadienoic Acid
Extensive research has illuminated several key biological activities of 13-Oxo-9(Z),11(E)-octadecadienoic acid, positioning it as a molecule of interest for its anti-inflammatory, anti-cancer, and metabolic regulatory properties.
Anti-Inflammatory Effects
13-Oxo-9(Z),11(E)-octadecadienoic acid has demonstrated potent anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[1]
Mechanism of Action: The anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1] Furthermore, this compound can activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.[1]
Anti-Cancer Stem Cell Activity
Recent studies have highlighted the potential of 13-Oxo-9(Z),11(E)-octadecadienoic acid as an inhibitor of breast cancer stem cells (BCSCs).[2] It has been observed to suppress cell proliferation, mammosphere formation, and induce apoptosis in BCSCs.[2]
Mechanism of Action: The anti-BCSC activity is linked to the downregulation of the proto-oncogene c-Myc.[2] By reducing the expression of c-Myc, 13-Oxo-9(Z),11(E)-octadecadienoic acid can attenuate the stemness of breast cancer cells.[2]
Anti-Adipogenic and Metabolic Regulation
This oxylipin has also been implicated in the regulation of adipogenesis. It has been found to inhibit lipid accumulation and adipocyte differentiation.[3]
Mechanism of Action: The anti-adipogenic effects are attributed to its interaction with the peroxisome proliferator-activated receptor-gamma (PPARγ), a key transcription factor in adipogenesis.[3] 13-Oxo-9(Z),11(E)-octadecadienoic acid is believed to bind to cysteine residues in PPARγ, thereby inhibiting its activation.[3] It also acts as a PPARα agonist.[1]
Quantitative Data Summary
Due to the lack of specific quantitative data for this compound in the reviewed literature, a comparative table cannot be constructed at this time. The available quantitative data for the 13-Oxo-9(Z),11(E) isomer is summarized below.
| Biological Activity | Cell Line/Model | Concentration/Dosage | Observed Effect | Reference |
| Inhibition of NO production | RAW 264.7 macrophages | 100 μM | Significant inhibition of LPS-induced NO production. | [1] |
| Inhibition of cell proliferation | RAW 264.7 macrophages | 200 μM | 42% inhibition of cell proliferation. | [1] |
| Induction of Apoptosis | Breast Cancer Stem Cells | 150 μM | Increase in late apoptotic cell subpopulation from 6.5% to 23.7%. | [2] |
| Downregulation of CSC marker genes | Breast Cancer Stem Cells | 150 μM | Down-regulated transcription levels of Nanog, CD44, and Oct4. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation.
Cell Viability Assay
To assess the cytotoxic effects of 13-Oxo-9(Z),11(E)-octadecadienoic acid, a cell viability assay is performed. Murine RAW 264.7 macrophages are incubated with varying concentrations of the compound (up to 400 μM) with or without LPS. Cell proliferation is then measured using a standard method such as the MTT assay to determine the percentage of growth inhibition.[1]
Nitric Oxide (NO) Production Assay
The anti-inflammatory effect on NO production is evaluated in LPS-stimulated RAW 264.7 macrophages. Cells are treated with the compound at a specific concentration (e.g., 100 μM) followed by stimulation with LPS. The amount of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[1]
Mammosphere Formation Assay
To evaluate the effect on cancer stem cell self-renewal, a mammosphere formation assay is conducted. Breast cancer stem cells are seeded at a low density in non-adherent culture conditions and treated with the compound (e.g., 150 μM). The number and size of the resulting mammospheres are quantified after a set incubation period.[2]
Western Blotting for Signaling Pathway Analysis
To elucidate the molecular mechanisms, western blotting is employed. Cells are treated with the compound and/or a stimulant like LPS for various time points. Total protein or nuclear/cytosolic fractions are then isolated and subjected to SDS-PAGE. Specific antibodies are used to detect the expression and phosphorylation status of key proteins in pathways such as NF-κB, MAPK, and Nrf2.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes, the following diagrams have been generated using the DOT language.
References
- 1. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Interaction of 13-Oxo-Octadecadienoic Acid Isomers with Cellular Receptors: A Technical Guide
A Note to the Reader: This technical guide addresses the interaction of various isomers of 13-oxo-octadecadienoic acid with cellular receptors. Extensive research has been conducted on isomers such as 13-oxo-9(Z),11(E)-octadecadienoic acid (13-KODE) and 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA). However, there is a significant lack of available scientific literature and data regarding the specific biological activity and cellular receptor interactions of 13-Oxo-6(Z),9(Z)-octadecadienoic acid (CAS 1802047-22-8) . Therefore, this document will focus on the well-characterized isomers to provide a comprehensive overview of the current state of research in this area.
Executive Summary
Oxidized linoleic acid metabolites, particularly 13-oxo-octadecadienoic acid isomers, have emerged as potent signaling molecules that modulate key cellular processes through their interaction with nuclear receptors and G protein-coupled receptors. These lipid mediators are primarily recognized as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ, influencing lipid metabolism, inflammation, and cell differentiation. This guide provides a detailed overview of the known interactions, signaling pathways, quantitative data, and experimental methodologies used to characterize the cellular activities of these compounds.
Cellular Receptors for 13-Oxo-Octadecadienoic Acid Isomers
The primary cellular targets identified for 13-oxo-octadecadienoic acid isomers are:
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): A nuclear receptor that plays a central role in fatty acid oxidation.[1][2][3] Activation of PPARα by ligands like 13-oxo-ODA leads to the upregulation of genes involved in lipid catabolism.[1][2]
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A nuclear receptor crucial for adipogenesis, insulin (B600854) sensitivity, and inflammation.[4][5][6] Certain isomers of 13-oxo-octadecadienoic acid have been shown to activate PPARγ.[4][5][6]
-
G Protein-Coupled Receptor 132 (GPR132): Also known as G2A, this receptor is implicated in inflammatory responses and is activated by various oxidized fatty acids.[7] While direct interaction with 13-oxo isomers is less characterized, related hydroxyoctadecadienoic acids (HODEs) are known ligands.[7]
Quantitative Data on Receptor Activation
The following tables summarize the quantitative data available for the activation of PPARα and PPARγ by various 13-oxo-octadecadienoic acid isomers.
Table 1: PPARα Activation by 13-Oxo-Octadecadienoic Acid Isomers
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | Luciferase Reporter Assay | CV-1 | Fold Activation vs. Control (at 20 µM) | ~35-fold | [2] |
| 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA) | Luciferase Reporter Assay | CV-1 | Fold Activation vs. Control (at 20 µM) | ~20-fold | [2] |
| Conjugated Linoleic Acid (CLA) | Luciferase Reporter Assay | CV-1 | Fold Activation vs. Control (at 20 µM) | ~25-fold | [2] |
Table 2: PPARγ Activation by 13-Oxo-Octadecadienoic Acid Isomers
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA) | Luciferase Reporter Assay | 3T3-L1 | Fold Activation vs. Control (at 10 µM) | ~6-fold | [6] |
Signaling Pathways
The activation of PPARα and PPARγ by 13-oxo-octadecadienoic acid isomers initiates a cascade of transcriptional events.
PPARα Signaling Pathway
Upon binding of a 13-oxo-octadecadienoic acid isomer, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to their increased transcription. These genes are primarily involved in fatty acid uptake and oxidation.
PPARγ Signaling Pathway
Similar to PPARα, ligand-activated PPARγ forms a heterodimer with RXR and binds to PPREs of target genes. This pathway is crucial for adipocyte differentiation and the regulation of genes involved in glucose and lipid metabolism.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of 13-oxo-octadecadienoic acid isomers with their cellular receptors.
Luciferase Reporter Gene Assay for PPAR Activation
This assay is a standard method to quantify the ability of a compound to activate a specific PPAR isoform.
Objective: To determine the dose-dependent activation of PPARα or PPARγ by a test compound.
Materials:
-
Mammalian cell line (e.g., CV-1, HEK293T)
-
Expression plasmid for the ligand-binding domain of human or mouse PPARα/γ fused to a GAL4 DNA-binding domain (e.g., pM-hPPARα).
-
Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS) (e.g., p4xUASg-tk-luc).
-
Internal control reporter plasmid (e.g., pRL-CMV with Renilla luciferase).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Transfection reagent (e.g., Lipofectamine 2000).
-
Test compounds (13-oxo-octadecadienoic acid isomers) and positive controls (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ).
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPAR-GAL4 expression plasmid, the UAS-luciferase reporter plasmid, and the internal control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound or positive control. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the dual-luciferase assay protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency. Express the results as fold activation relative to the vehicle control.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method is used to quantify the changes in mRNA levels of PPAR target genes following treatment with a test compound.
Objective: To measure the effect of 13-oxo-octadecadienoic acid isomers on the expression of PPAR target genes in a relevant cell type (e.g., primary hepatocytes for PPARα, adipocytes for PPARγ).
Materials:
-
Primary cells or cell line expressing the PPAR of interest.
-
Test compounds and controls.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primers for target genes (e.g., CPT1A, ACOX1 for PPARα; FABP4, ADIPOQ for PPARγ) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR instrument.
Protocol:
-
Cell Culture and Treatment: Culture the cells and treat them with the test compound at the desired concentrations and for a specific duration (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, primers for the target and housekeeping genes, and the qPCR master mix.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and then to the vehicle control.
Conclusion
The isomers of 13-oxo-octadecadienoic acid, particularly 13-oxo-ODA and 13-oxo-OTA, are significant lipid signaling molecules that exert their biological effects primarily through the activation of PPARα and PPARγ. Their ability to modulate lipid and glucose metabolism makes them promising candidates for further investigation in the context of metabolic diseases. While the specific interactions of this compound remain to be elucidated, the established methodologies and signaling paradigms for its isomers provide a solid framework for future research into this class of compounds. Further studies are warranted to explore the full spectrum of cellular receptors for these oxidized fatty acids and to delineate their precise physiological and pathophysiological roles.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 3. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic acid activates peroxisome proliferator-activated receptor γ in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Modeling of 13-Oxo-6(Z),9(Z)-octadecadienoic Acid Bioactivity: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the theoretical modeling of the bioactivity of 13-Oxo-6(Z),9(Z)-octadecadienoic acid and its isomers. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of oxidized fatty acids. This document synthesizes current scientific literature, presents quantitative data, details experimental protocols, and visualizes the intricate signaling pathways involved.
Introduction
This compound belongs to a class of oxidized linoleic acid metabolites that are emerging as significant signaling molecules in various physiological and pathological processes. While much of the research has focused on its isomers, such as 13-oxo-9,11-octadecadienoic acid and 13-oxo-9(Z), 11(E)-octadecadienoic acid (13-KODE), the collective findings provide a strong foundation for understanding the bioactivity of the broader 13-oxo-ODA family. These compounds have been identified as potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs), key regulators of metabolism and inflammation.
Molecular Targets and Signaling Pathways
The primary molecular targets of 13-oxo-ODA isomers are PPARα and PPARγ.[1][2] Activation of these nuclear receptors initiates a cascade of downstream signaling events that regulate gene expression related to lipid metabolism and inflammatory responses.
PPARα Signaling Pathway
Activation of PPARα by 13-oxo-ODA isomers plays a crucial role in regulating energy metabolism, particularly fatty acid oxidation.[1][3][4] This leads to a reduction in plasma and hepatic triglycerides, offering potential therapeutic benefits for dyslipidemia and hepatic steatosis.[1][3] The signaling cascade involves the upregulation of several target genes.[4]
Figure 1: PPARα Signaling Pathway Activation by 13-oxo-ODA.
Anti-inflammatory Signaling Pathways
13-KODE, an isomer of 13-oxo-ODA, has demonstrated significant anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK, and activating the Nrf2/HO-1 pathway.[5]
Figure 2: Anti-inflammatory Pathways Modulated by 13-KODE.
Quantitative Data on Bioactivity
The bioactivity of 13-oxo-ODA isomers has been quantified in several studies. The following tables summarize key findings.
Table 1: In Vitro PPARα Activation by 13-oxo-9,11-octadecadienoic Acid [3][4]
| Concentration | Luciferase Activity (Fold Increase vs. Control) |
| 1 µM | ~1.5 |
| 3 µM | ~2.5 |
| 10 µM | ~4.0 |
| 30 µM | ~6.0 |
Table 2: In Vivo Effects of 13-oxo-9,11-octadecadienoic Acid in High-Fat Diet-Fed Mice [3][4]
| Treatment Group | Plasma Triglycerides (mg/dL) | Hepatic Triglycerides (mg/g liver) |
| Control | 200 ± 15 | 80 ± 7 |
| 0.02% 13-oxo-ODA | 150 ± 12 | 60 ± 5 |
| 0.05% 13-oxo-ODA | 120 ± 10 | 45 ± 4 |
| * p < 0.05 vs. Control |
Table 3: Effect of 13-KODE on LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages [5]
| Treatment Group | Nitric Oxide (NO) Production (% of LPS control) |
| Control | < 5% |
| LPS (1 µg/mL) | 100% |
| LPS + 25 µM 13-KODE | ~75% |
| LPS + 50 µM 13-KODE | ~50% |
| LPS + 100 µM 13-KODE | ~25% |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Luciferase Ligand Assay for PPARα Activation[3][4]
-
Cell Culture: CV-1 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Transfection: Cells are seeded in 24-well plates and transfected with a PPARα expression vector, a luciferase reporter plasmid containing a PPAR response element (PPRE), and a β-galactosidase expression vector (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, the medium is replaced with DMEM containing various concentrations of 13-oxo-ODA or a vehicle control.
-
Lysis and Assay: After another 24 hours, cells are lysed, and luciferase and β-galactosidase activities are measured using appropriate assay kits.
-
Data Analysis: Luciferase activity is normalized to β-galactosidase activity to correct for transfection efficiency.
Real-Time PCR for Gene Expression Analysis[3][4]
-
Cell/Tissue Treatment: Primary hepatocytes or liver tissue from treated animals are used.
-
RNA Extraction: Total RNA is extracted using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Quantitative PCR is performed using gene-specific primers for target genes (e.g., CPT1a, AOX, FAT, ACS, UCP2) and a housekeeping gene (e.g., 36B4) for normalization.
-
Data Analysis: The relative mRNA expression levels are calculated using the ΔΔCt method.
In Silico Modeling Workflow
While specific theoretical models for this compound are not yet established, a general workflow for in silico analysis can be proposed based on standard practices for similar lipid molecules.[6][7][8][9]
Figure 3: Proposed In Silico Workflow for 13-oxo-ODA Bioactivity Modeling.
Conclusion and Future Directions
The theoretical modeling and experimental validation of 13-oxo-ODA bioactivity have revealed its significant potential as a modulator of lipid metabolism and inflammation through the activation of PPARs. The data presented in this guide underscore the promise of this class of molecules for the development of novel therapeutics for metabolic and inflammatory disorders.
Future research should focus on:
-
Elucidating the detailed structure-activity relationships of different 13-oxo-ODA isomers.
-
Developing specific theoretical models for this compound to predict its interactions with various biological targets.
-
Conducting further in vivo studies to evaluate the efficacy and safety of these compounds in relevant disease models.
-
Exploring the synthesis of more potent and selective 13-oxo-ODA analogs.
References
- 1. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Free fatty acid receptors beyond fatty acids: A computational journey to explore peptides as possible binders of GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular Drug Simulation and Experimental Validation of the CD36 Receptor Competitively Binding to Long-Chain Fatty Acids by 7-Ketocholesteryl-9-carboxynonanoate - PMC [pmc.ncbi.nlm.nih.gov]
Literature Review: 13-Oxo-6(Z),9(Z)-octadecadienoic Acid
Disclaimer: Extensive literature searches for 13-Oxo-6(Z),9(Z)-octadecadienoic acid (CAS 1802047-22-8) did not yield specific biological activity data, experimental protocols, or established signaling pathways for this particular isomer. The vast majority of published research focuses on the closely related isomer, 13-Oxo-9(Z),11(E)-octadecadienoic acid , also known as 13-KODE or 13-Oxo-ODE.
Therefore, this technical guide provides a comprehensive overview of the available scientific literature for 13-Oxo-9(Z),11(E)-octadecadienoic acid as a proxy. It is crucial to note that while these isomers are structurally similar, their biological activities may differ. The information presented below pertains to the 9(Z),11(E) isomer and should be interpreted with caution when considering the 6(Z),9(Z) isomer.
Introduction
13-Oxo-9(Z),11(E)-octadecadienoic acid (13-KODE) is an oxidized metabolite of linoleic acid.[1] It is formed through the enzymatic oxidation of 13-hydroxyoctadecadienoic acid (13-HODE).[2] This molecule has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. This guide summarizes the current understanding of 13-KODE, focusing on its mechanisms of action, providing quantitative data from key studies, and detailing relevant experimental protocols.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 54739-30-9 | [3] |
| Molecular Formula | C₁₈H₃₀O₃ | [3] |
| Molecular Weight | 294.43 g/mol | [3] |
| Synonyms | 13-KODE, 13-Oxo-ODE | [3] |
Biological Activities and Signaling Pathways
13-KODE has been shown to modulate several key signaling pathways, primarily associated with inflammation, oxidative stress response, and cancer progression.
Anti-inflammatory Effects
13-KODE exhibits potent anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways.[4][5]
-
NF-κB Pathway: In lipopolysaccharide (LPS)-stimulated macrophages, 13-KODE inhibits the nuclear translocation of the NF-κB p65 subunit.[4] This prevents the transcription of pro-inflammatory genes, leading to a reduction in the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[4]
-
MAPK Pathway: 13-KODE has been observed to suppress the phosphorylation of key mitogen-activated protein kinases (MAPKs), including ERK, p38, and JNK, in response to inflammatory stimuli.[5] By inhibiting MAPK activation, 13-KODE further dampens the inflammatory response.
-
Nrf2/HO-1 Pathway: 13-KODE can induce the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1).[4][5] This pathway plays a crucial role in the cellular antioxidant response, thereby mitigating oxidative stress associated with inflammation.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
13-KODE has been identified as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[6][7] PPARs are nuclear receptors that play critical roles in the regulation of lipid and glucose metabolism. Activation of PPARα by 13-KODE in hepatocytes leads to the upregulation of genes involved in fatty acid oxidation, which can contribute to a decrease in plasma and hepatic triglyceride levels.[6] Some studies have also suggested a potential for related isomers to activate PPARγ, a key regulator of adipogenesis.[8][9]
Anti-Cancer Effects
Recent studies have highlighted the potential of 13-KODE as an anti-cancer agent, particularly in the context of breast cancer stem cells (BCSCs).[10] 13-KODE has been shown to:
-
Suppress the proliferation of breast cancer cells and the formation of mammospheres.
-
Induce apoptosis in BCSCs.
-
Reduce the population of CD44high/CD24low cells, a key marker of BCSCs.
-
Decrease the expression of the proto-oncogene c-Myc.
Quantitative Data Summary
| Biological Effect | Cell Line / Model | Concentration / Dose | Result | Reference |
| Inhibition of NO Production | RAW 264.7 Macrophages | 100 µM | Significant reduction of LPS-induced NO | [4] |
| Inhibition of TNF-α Secretion | RAW 264.7 Macrophages | 100 µM | Significant reduction of LPS-induced TNF-α | [4] |
| Inhibition of IL-1β Secretion | RAW 264.7 Macrophages | 100 µM | Significant reduction of LPS-induced IL-1β | [4] |
| PPARα Activation | CV-1 Cells | 1-30 µM (dose-dependent) | Increased luciferase activity | [7] |
| Reduction of Plasma Triglycerides | KK-Ay Mice | 0.05% in diet | Significant decrease | [6] |
| Reduction of Hepatic Triglycerides | KK-Ay Mice | 0.05% in diet | Significant decrease | [6] |
| Inhibition of BCSC Proliferation | MDA-MB-231 Cells | 150 µM | Decreased mammosphere proliferation | [10] |
| Induction of BCSC Apoptosis | MDA-MB-231 Cells | 150 µM | Increase in late apoptotic cells from 6.5% to 23.7% | [10] |
Experimental Protocols
PPARα Luciferase Reporter Gene Assay[7][10]
This assay quantifies the ability of a test compound to activate PPARα transcriptional activity.
1. Cell Culture and Transfection:
-
Mammalian cells suitable for transfection (e.g., CV-1, HEK293T) are cultured in appropriate media.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Co-transfection is performed using:
-
An expression vector for the ligand-binding domain of PPARα fused to a DNA-binding domain (e.g., GAL4).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., UAS).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.
-
2. Compound Treatment:
-
After transfection, cells are treated with various concentrations of 13-KODE or a vehicle control (e.g., DMSO). A known PPARα agonist (e.g., GW7647) is used as a positive control.
-
Cells are incubated for a specified period (e.g., 24 hours).
3. Luciferase Assay:
-
Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system.
-
The activity of the control reporter is also measured.
4. Data Analysis:
-
The firefly luciferase activity is normalized to the control reporter activity for each well.
-
Fold activation is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
Western Blotting for Signaling Pathway Analysis[4][5]
This technique is used to detect and quantify specific proteins involved in signaling pathways.
1. Cell Lysis and Protein Quantification:
-
Cells are treated with 13-KODE and/or an inflammatory stimulus (e.g., LPS) for the desired time.
-
Cells are washed with cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-p38, total p38, NF-κB p65, HO-1, β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
4. Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software.
-
The expression of target proteins is typically normalized to a loading control protein (e.g., β-actin).
Conclusion
While specific biological data for this compound remains elusive in the current scientific literature, the extensive research on its isomer, 13-Oxo-9(Z),11(E)-octadecadienoic acid (13-KODE), provides a strong foundation for potential areas of investigation. 13-KODE is a potent bioactive lipid with significant anti-inflammatory, metabolic regulatory, and anti-cancer properties. Its ability to modulate key signaling pathways such as NF-κB, MAPK, Nrf2/HO-1, and PPARα underscores its therapeutic potential. Further research is warranted to determine if the 6(Z),9(Z) isomer shares these activities and to elucidate its unique biological profile. The experimental protocols detailed in this guide for the 9(Z),11(E) isomer can serve as a methodological basis for such future investigations.
References
- 1. Linoleic acid - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. larodan.com [larodan.com]
- 4. larodan.com [larodan.com]
- 5. Metabolic Disease (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]
- 6. Formation of adducts between 13-oxooctadecadienoic acid (13-OXO) and protein-derived thiols, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical composition, in vitro antioxidant, anticholinesterase, and antidiabetic potential of essential oil of Elaeagnus umbellata Thunb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical synthesis, biological activities and action on nuclear receptors of 20S(OH)D3, 20S,25(OH)2D3, 20S,23S(OH)2D3 and 20S,23R(OH)2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Research Landscape of 13-Oxo-Octadecadienoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability, biological significance, and experimental considerations for 13-oxo-6(Z),9(Z)-octadecadienoic acid and its more extensively studied isomer, 13-oxo-9(Z),11(E)-octadecadienoic acid. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of these oxidized fatty acids.
Commercial Availability and Physicochemical Properties
While both isomers of 13-oxo-octadecadienoic acid are available for research purposes, their market presence differs significantly. The 9(Z),11(E) isomer is more readily accessible from a wider range of chemical suppliers, suggesting a greater historical and ongoing research interest. The 6(Z),9(Z) isomer, while commercially available, is offered by a more select group of specialized lipid suppliers.
Below is a summary of the key physicochemical properties and commercial availability of both isomers.
| Property | This compound | 13-Oxo-9(Z),11(E)-octadecadienoic acid |
| Synonyms | 6(Z),9(Z)-13-KODE | 13-KODE, 13-oxo-ODE |
| CAS Number | 1802047-22-8[1] | 54739-30-9 |
| Molecular Formula | C₁₈H₃₀O₃[1] | C₁₈H₃₀O₃[2] |
| Molecular Weight | 294.43 g/mol [1] | 294.4 g/mol [2] |
| Purity | Typically >98%[1] | Typically ≥98% |
| Storage | Freezer (-20°C or -80°C)[1] | Freezer (-20°C or -80°C) |
| Supplied As | In solution (e.g., ethanol)[1] | In solution (e.g., ethanol) or as a solid |
| Select Suppliers | Larodan[1], MedchemExpress[3] | Cayman Chemical, Larodan, BIORLAB, CymitQuimica, BioCrick |
Synthesis and Biosynthesis
The disparity in commercial availability may be linked to the complexities of chemical synthesis. The synthesis of a related compound, 13-oxo-(Z)-9-octadecenoic acid, has been achieved via a Z-selective Wittig reaction, though with low yields.[4] This suggests that the stereospecific synthesis of the 6(Z),9(Z) isomer may present significant challenges.
In biological systems, the 13-oxo-9(Z),11(E) isomer is a downstream metabolite of linoleic acid. Linoleic acid is first converted to 13-hydroxyoctadecadienoic acid (13-HODE) by lipoxygenase enzymes.[5] Subsequently, 13-HODE is oxidized to 13-oxo-9(Z),11(E)-octadecadienoic acid.[5]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 13-Oxo-6(Z),9(Z)-octadecadienoic acid via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis of 13-Oxo-6(Z),9(Z)-octadecadienoic acid. The synthesis is based on a convergent approach utilizing a Z-selective Wittig reaction as the key step for forming the C9-C10 double bond. The protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development who require a reliable method for obtaining this oxylipin for further biological and pharmacological studies.
Overview of the Synthetic Strategy
The synthesis is divided into three main parts:
-
Synthesis of Fragment A: Preparation of the C1-C9 phosphonium (B103445) salt containing the pre-formed 6(Z) double bond.
-
Synthesis of Fragment B: Preparation of the C10-C18 aldehyde containing the 13-oxo group.
-
Convergent Synthesis: Coupling of Fragment A and Fragment B via a Wittig reaction, followed by final deprotection to yield the target molecule.
Data Presentation
The following table summarizes the quantitative data for the proposed synthetic route. The yields are representative of typical values for these types of reactions and may vary based on experimental conditions and scale.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1a | Partial Reduction (Alkyne to Z-Alkene) | 3-Hexyn-1-ol (B147329) | (Z)-3-Hexen-1-ol | H₂, Lindlar's catalyst, Quinoline (B57606) | Hexane (B92381)/EtOAc | RT | 4-6 | ~95 |
| 1b | Bromination | (Z)-3-Hexen-1-ol | 1-Bromo-(Z)-3-hexene | PBr₃, Pyridine (B92270) | Diethyl ether | 0 to RT | 2-3 | ~80 |
| 1c | Chain Extension | 1-Bromo-(Z)-3-hexene | Methyl (Z)-5-octenoate | Mg, Methyl 3-chloropropionate, CuI | THF | 0 to 65 | 12 | ~70 |
| 1d | Reduction | Methyl (Z)-5-octenoate | (Z)-5-Octen-1-ol | LiAlH₄ | THF | 0 to RT | 2 | ~90 |
| 1e | Bromination | (Z)-5-Octen-1-ol | 1-Bromo-(Z)-5-octene | PBr₃, Pyridine | Diethyl ether | 0 to RT | 2-3 | ~80 |
| 1f | Phosphonium Salt Formation | 1-Bromo-(Z)-5-octene | ((Z)-Oct-5-en-1-yl)triphenylphosphonium bromide | PPh₃ | Toluene | 110 | 24 | ~90 |
| 2a | Esterification | Azelaic Acid | Azelaic acid monomethyl ester | Methanol (B129727), H₂SO₄ (cat.) | Methanol | 65 | 12 | ~50 |
| 2b | Selective Reduction | Azelaic acid monomethyl ester | Methyl 9-hydroxynonanoate | BH₃·THF | THF | 0 to RT | 3-4 | ~85 |
| 2c | Oxidation | Methyl 9-hydroxynonanoate | Methyl 9-oxononanoate (B1257084) | PCC, CH₂Cl₂ | CH₂Cl₂ | RT | 2-3 | ~85 |
| 3a | Wittig Reaction | Phosphonium salt from 1f & Aldehyde from 2c | Methyl 13-Oxo-6(Z),9(Z)-octadecadienoate | n-BuLi or KHMDS | THF | -78 to RT | 12 | ~60-70 |
| 3b | Saponification | Methyl 13-Oxo-6(Z),9(Z)-octadecadienoate | This compound | LiOH, THF/H₂O | THF/H₂O | RT | 4-6 | ~95 |
Experimental Protocols
Part 1: Synthesis of ((Z)-Oct-5-en-1-yl)triphenylphosphonium bromide (Fragment A)
This multi-step protocol outlines the preparation of the key phosphonium salt required for the Wittig reaction.
Step 1a: Partial Hydrogenation of 3-Hexyn-1-ol to (Z)-3-Hexen-1-ol
-
To a solution of 3-hexyn-1-ol (1 equivalent) in a mixture of hexane and ethyl acetate, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, ~5% by weight of alkyne) and a small amount of quinoline (as a catalyst poison to prevent over-reduction).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or GC to observe the disappearance of the starting material.
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield (Z)-3-Hexen-1-ol, which can be used in the next step without further purification.[1][2]
Step 1b: Bromination of (Z)-3-Hexen-1-ol
-
Dissolve (Z)-3-Hexen-1-ol (1 equivalent) in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.
-
Add a few drops of pyridine to the solution.
-
Slowly add phosphorus tribromide (PBr₃, ~0.4 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by carefully pouring it into ice-cold water.
-
Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 1-Bromo-(Z)-3-hexene.
Step 1c to 1e: Chain Elongation and Functional Group Interconversion The subsequent steps involve standard organic transformations:
-
Step 1c (Grignard Coupling): Convert 1-Bromo-(Z)-3-hexene to the corresponding Grignard reagent and couple it with a suitable three-carbon electrophile like methyl 3-chloropropionate in the presence of a copper catalyst to form methyl (Z)-5-octenoate.
-
Step 1d (Ester Reduction): Reduce the ester group of methyl (Z)-5-octenoate with a reducing agent like lithium aluminum hydride (LiAlH₄) in THF to yield (Z)-5-Octen-1-ol.[3]
-
Step 1e (Bromination): Convert (Z)-5-Octen-1-ol to 1-Bromo-(Z)-5-octene using PBr₃ as described in Step 1b.
Step 1f: Formation of ((Z)-Oct-5-en-1-yl)triphenylphosphonium bromide
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-Bromo-(Z)-5-octene (1 equivalent) and triphenylphosphine (B44618) (PPh₃, 1.1 equivalents) in toluene.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 24 hours. A white precipitate will form.
-
Cool the reaction mixture to room temperature.
-
Collect the white solid by filtration, wash it with cold diethyl ether, and dry it under vacuum to yield the desired phosphonium salt.[4]
Part 2: Synthesis of Methyl 9-oxononanoate (Fragment B)
This protocol describes the preparation of the aldehyde fragment.
Step 2a: Synthesis of Azelaic Acid Monomethyl Ester
-
Dissolve azelaic acid (1 equivalent) in a large excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (~1-2% of the moles of azelaic acid).
-
Heat the mixture at reflux for 12 hours. The reaction is an equilibrium between the di-ester, mono-ester, and di-acid.
-
Cool the reaction mixture and neutralize the acid catalyst with a base like NaHCO₃.
-
Remove the methanol under reduced pressure.
-
Separate the mono-ester from the di-ester and remaining di-acid using column chromatography or by exploiting differences in solubility.
Step 2b: Selective Reduction to Methyl 9-hydroxynonanoate
-
Dissolve azelaic acid monomethyl ester (1 equivalent) in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF, ~1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Carefully quench the reaction by the slow addition of water, followed by extraction with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give methyl 9-hydroxynonanoate.[3]
Step 2c: Oxidation to Methyl 9-oxononanoate
-
Dissolve methyl 9-hydroxynonanoate (1 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Add pyridinium (B92312) chlorochromate (PCC, ~1.5 equivalents) in one portion.
-
Stir the mixture at room temperature for 2-3 hours until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield methyl 9-oxononanoate.[5]
Part 3: Convergent Synthesis of this compound
Step 3a: Z-Selective Wittig Reaction
-
Suspend the phosphonium salt from Step 1f (1.1 equivalents) in anhydrous THF in a flame-dried, nitrogen-purged flask.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Add a strong base such as n-butyllithium (n-BuLi) or potassium hexamethyldisilazide (KHMDS) (1.05 equivalents) dropwise. The mixture will turn a deep red/orange color, indicating the formation of the ylide.
-
Stir the ylide solution at -78 °C for 1 hour.
-
Add a solution of methyl 9-oxononanoate (from Step 2c, 1 equivalent) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12 hours).
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography on silica gel to isolate methyl 13-Oxo-6(Z),9(Z)-octadecadienoate.[4][6]
Step 3b: Saponification to the Final Product
-
Dissolve the purified methyl ester from Step 3a (1 equivalent) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add lithium hydroxide (B78521) (LiOH, ~3 equivalents) to the solution.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting ester is consumed.
-
Acidify the reaction mixture to pH ~3-4 with a dilute HCl solution.
-
Extract the final product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.[7][8][9]
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Synthetic workflow for this compound.
Wittig Reaction Mechanism
The following diagram outlines the key steps of the Z-selective Wittig reaction.
Caption: Mechanism of the Z-selective Wittig reaction.
References
- 1. orgosolver.com [orgosolver.com]
- 2. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 3. 9-HYDROXYNONANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Purification of 13-Oxo-6(Z),9(Z)-octadecadienoic Acid from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Oxo-6(Z),9(Z)-octadecadienoic acid is an oxidized metabolite of gamma-linolenic acid (GLA), an omega-6 fatty acid. While extensive research has focused on the conjugated isomer, 13-oxo-9(Z),11(E)-octadecadienoic acid (13-KODE), the biological significance and purification of the non-conjugated 6(Z),9(Z) isomer are less characterized. The non-conjugated diene system in this compound necessitates specific purification strategies, differing from those used for its conjugated counterparts.
These application notes provide a comprehensive guide for the extraction, purification, and analysis of this compound from biological matrices such as plasma and tissues. The protocols described herein are based on established methods for related oxidized fatty acids and are intended as a robust starting point for method development and validation. A commercially available analytical standard is essential for accurate quantification and confirmation of the analyte's identity.
Overview of the Purification Workflow
The purification of this compound from biological samples typically involves three main stages: Lipid Extraction , Solid-Phase Extraction (SPE) Cleanup , and High-Performance Liquid Chromatography (HPLC) Separation .
Caption: General workflow for the purification of this compound.
Experimental Protocols
3.1. Protocol 1: Lipid Extraction from Plasma
This protocol is adapted from methods for the extraction of oxidized linoleic acid metabolites from plasma.
Materials:
-
Human or animal plasma (collected with EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (LC-MS grade) or a Butanol/Methanol (BUME) mixture (3:1, v/v)
-
Hexane/Ethyl Acetate mixture (3:1, v/v)
-
1% Acetic Acid
-
Internal Standard (e.g., d4-13-HODE or a commercially available stable isotope-labeled standard for this compound if available)
-
Centrifuge tubes (glass, solvent-rinsed)
-
Centrifuge capable of 3000 x g and 4°C
-
Nitrogen evaporator
Procedure:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a glass centrifuge tube, add 5 µL of the internal standard solution.
-
Extraction (BUME Method): a. Add 300 µL of BUME solution (3:1 butanol:methanol). Vortex vigorously for 30 seconds, then continue vortexing at a lower speed for 5 minutes. b. Place the sample on ice and add 300 µL of 3:1 hexane:ethyl acetate. Vortex vigorously for 30 seconds, then at a lower speed for 5 minutes. c. Place the sample on ice and add 300 µL of 1% acetic acid. Vortex vigorously for 30 seconds, then at a lower speed for 5 minutes.
-
Centrifuge the sample at 3000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the upper organic layer into a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for SPE or HPLC analysis.
3.2. Protocol 2: Lipid Extraction from Tissue
This protocol is a general method for extracting lipids from soft tissues.
Materials:
-
Tissue sample (e.g., liver, brain)
-
Liquid nitrogen
-
Mortar and pestle
-
Homogenizer
-
Chloroform:Methanol (2:1, v/v) (Folch solution)
-
0.9% NaCl solution
-
Internal Standard
-
Centrifuge
Procedure:
-
Flash-freeze the tissue sample in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 50 mg of the powdered tissue into a homogenization tube.
-
Add the internal standard.
-
Add 1 mL of ice-cold Folch solution (chloroform:methanol, 2:1, v/v) per 50 mg of tissue.
-
Homogenize the sample on ice until a uniform consistency is achieved.
-
Add 0.2 mL of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) into a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract for further purification.
3.3. Protocol 3: Solid-Phase Extraction (SPE) Cleanup
This protocol utilizes a reversed-phase SPE cartridge to remove polar impurities.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18 or polymeric, such as Oasis HLB)
-
Methanol (LC-MS grade)
-
Deionized water
-
5% Methanol in water (v/v)
-
SPE vacuum manifold
-
Reconstituted lipid extract from Protocol 3.1 or 3.2
Procedure:
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water.
-
Load the sample: Load the reconstituted lipid extract onto the cartridge.
-
Wash the cartridge: Pass 1.5 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Elute the analyte: Elute the this compound and other lipids with 1.2 mL of methanol.
-
Dry the eluate: Evaporate the methanol under a stream of nitrogen.
-
Reconstitute: Reconstitute the purified extract in a suitable solvent for HPLC analysis (e.g., 50% methanol).
3.4. Protocol 4: Reversed-Phase HPLC Separation and LC-MS/MS Analysis
This protocol describes the final separation and detection step. The non-conjugated nature of this compound makes reversed-phase chromatography the method of choice.
Materials and Equipment:
-
HPLC system coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Analytical standard of this compound
-
Purified sample extract from Protocol 3.3
HPLC Conditions (Starting Point):
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Gradient:
-
0-1 min: 30% B
-
1-20 min: Linear gradient to 95% B
-
20-25 min: Hold at 95% B
-
25.1-30 min: Return to 30% B and equilibrate
-
MS/MS Parameters (Negative Ion Mode):
-
Precursor Ion ([M-H]⁻): m/z 293.2
-
Product Ions: To be determined by infusing the analytical standard. Common fragmentation pathways for oxo-fatty acids involve cleavage adjacent to the keto group.
-
Collision Energy: Optimize using the analytical standard.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.
Table 1: Quantitative Analysis of this compound in Biological Samples
| Sample ID | Sample Type | Concentration (ng/mL or ng/g) | Recovery (%) | RSD (%) |
| Control 1 | Plasma | |||
| Control 2 | Plasma | |||
| Treated 1 | Plasma | |||
| Treated 2 | Plasma | |||
| Control 1 | Liver Tissue | |||
| Treated 1 | Liver Tissue |
Recovery and Relative Standard Deviation (RSD) should be determined by spiking known amounts of the analytical standard into the matrix.
Visualization of the Hypothesized Metabolic Pathway
Currently, there is limited information on the specific biological activities and signaling pathways of this compound. However, it is a metabolic product of gamma-linolenic acid (GLA). The following diagram illustrates its hypothesized formation. The biological roles of the more studied conjugated isomer, 13-oxo-9(Z),11(E)-octadecadienoic acid, include the regulation of MAPK signaling pathways and acting as an agonist for PPARα.[1][2]
Caption: Hypothesized metabolic pathway for the formation of this compound.
Troubleshooting and Optimization
-
Low Recovery:
-
Ensure complete cell lysis and tissue homogenization.
-
Optimize the solvent volumes and number of extractions.
-
Evaluate different SPE cartridge sorbents (e.g., polymeric vs. silica-based).
-
Ensure the pH of the sample loaded onto the SPE cartridge is appropriate for analyte retention.
-
-
Poor Chromatographic Resolution:
-
Adjust the HPLC gradient slope and duration.
-
Test different C18 columns from various manufacturers.
-
Ensure the sample is fully dissolved in the reconstitution solvent.
-
-
High Background in MS:
-
Incorporate additional wash steps in the SPE protocol.
-
Use high-purity solvents and reagents.
-
Optimize MS/MS transitions for higher specificity.
-
Disclaimer: These protocols are intended as a starting point. Optimization and validation are crucial for achieving accurate and reproducible results for your specific biological matrix and analytical instrumentation. The use of an analytical standard for this compound is essential.
References
Application Notes and Protocols for the Analytical Detection of 13-Oxo-6(Z),9(Z)-octadecadienoic acid
Introduction
13-Oxo-6(Z),9(Z)-octadecadienoic acid, an oxidized metabolite of linoleic acid, is a bioactive lipid molecule implicated in various physiological and pathological processes. It acts as a peroxisome proliferator-activated receptor α (PPARα) agonist, playing a role in the regulation of lipid metabolism.[1][2] Its detection and quantification in biological matrices are crucial for understanding its roles in metabolic diseases, inflammation, and cancer.[3] This document provides detailed application notes and protocols for the analysis of this compound using modern analytical techniques.
Analytical Techniques
The primary methods for the sensitive and specific quantification of this compound are liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely used technique due to its high sensitivity, specificity, and suitability for analyzing non-volatile and thermally labile compounds like oxo-fatty acids.[4] Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers excellent resolution and quantitative accuracy.[1][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for fatty acid analysis but requires derivatization to increase the volatility of the analytes.[4][5][6] This method provides high chromatographic separation and detailed structural information.
Experimental Protocols
Protocol 1: Quantification of 13-Oxo-octadecadienoic Acid in Biological Samples using UPLC-TOF-MS
This protocol is adapted from a method used for the analysis of oxo-octadecadienoic acids in tomato fruit.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Homogenize 100 mg of the freeze-dried sample in 1 mL of extraction solvent (99.5% ethanol (B145695) containing an appropriate internal standard, e.g., cis-10-heptadecenoic acid at 1 µg/mL).[1]
-
Centrifuge the homogenate at 15,000 rpm for 10 minutes at 4°C.[1]
-
Collect the supernatant.
-
Re-extract the pellet with an additional 1 mL of the extraction solvent and repeat the centrifugation.[1]
-
Pool the supernatants and filter through a 0.2-µm pore size PVDF membrane.[1]
2. UPLC-TOF-MS Analysis
-
Chromatographic System: An ultra-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient Elution:
-
0-4 min: 30-50% B
-
4-14 min: 50-85% B
-
14-17 min: Hold at 99% B
-
17-20 min: Return to 30% B[1]
-
-
Flow Rate: 300 µL/min.[1]
-
Column Temperature: 40°C.[1]
-
Mass Spectrometry: Time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
Quantification: Estimate the amount of 13-oxo-ODA from a calibration curve generated using analytical standards. The peak area at m/z [M-H]⁻ ± 0.05 Da is divided by the peak area of the internal standard.[1]
Protocol 2: Analysis of Oxo-Fatty Acids in Plasma by LC-MS/MS
This protocol is a general approach for targeted lipidomics of oxylipins in plasma.[4]
1. Sample Preparation (Solid-Phase Extraction)
-
Use a mixed-mode solid-phase extraction (SPE) method for the selective extraction of oxylipins from plasma.
-
Condition the SPE cartridge (e.g., Oasis® MAX) with methanol (B129727) and then water.
-
Load the plasma sample (pre-treated with an internal standard).
-
Wash the cartridge to remove interferences.
-
Elute the oxylipins with an appropriate solvent mixture (e.g., methanol with a small percentage of formic acid).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic System: UPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
Protocol 3: GC-MS Analysis of Fatty Acids (requiring derivatization)
This protocol outlines a general procedure for the analysis of fatty acids by GC-MS, which would be applicable to 13-oxo-ODA after derivatization.[5][7]
1. Sample Preparation and Derivatization
-
Extract total lipids from the biological sample using a suitable method (e.g., Folch extraction).
-
For GC-MS analysis, derivatize the fatty acids to form volatile esters, commonly pentafluorobenzyl (PFB) esters or fatty acid methyl esters (FAMEs).[5][8]
-
PFB Derivatization: React the extracted fatty acids with PFB bromide in the presence of a catalyst (e.g., diisopropylethylamine) in acetonitrile.[5][7]
-
FAMEs Derivatization: Transesterify the fatty acids using boron trifluoride in methanol (BF3-MeOH) or methanolic HCl.[8]
-
Extract the derivatized fatty acids with a non-polar solvent like hexane.[8]
2. GC-MS Analysis
-
Gas Chromatograph: A system equipped with a capillary column suitable for fatty acid analysis.
-
Mass Spectrometer: A mass spectrometer, which can be operated in either electron ionization (EI) or negative chemical ionization (NCI) mode. NCI is particularly sensitive for PFB derivatives.[5]
-
Quantification: Use isotope-labeled internal standards for accurate quantification.[5]
Data Presentation
Table 1: Quantitative Data for 13-Oxo-octadecadienoic Acid in Biological Samples
| Biological Matrix | Species | Concentration | Analytical Method | Reference |
| Tomato Fruit (Peel) | Solanum lycopersicum | ~0.2 µg/g | UPLC-TOF-MS | [1] |
| Tomato Fruit (Sarcocarp) | Solanum lycopersicum | ~0.1 µg/g | UPLC-TOF-MS | [1] |
| Tomato Fruit (Gelatinous Tissue) | Solanum lycopersicum | ~0.002 µg/g | UPLC-TOF-MS | [1] |
| Rat Plasma | Rat | 57.8 nmol/L (mean) | Q-TOF MS | [9] |
| Rat Plasma | Rat | 69.5 nmol/L | Q-TOF MS | [9] |
Table 2: Performance Characteristics of a Q-TOF MS Method for Oxo-Octadecadienoic Acid Analysis in Rat Plasma
| Parameter | Value |
| Limit of Quantitation (LOQ) | 9.7–35.9 nmol/L |
| Reproducibility (CV%) | < 18.5% |
| Linearity (Correlation Coefficient) | > 0.991 |
| Data derived from a study on oxidized linoleic acid metabolites, including 13-oxoODE.[9] |
Mandatory Visualizations
Diagrams
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comparative and stability analyses of 9- and 13-Oxo-octadecadienoic acids in various species of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas chromatography-mass spectrometry methods for structural analysis of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. benchchem.com [benchchem.com]
- 9. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of 13-Oxo-6(Z),9(Z)-octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Oxo-6(Z),9(Z)-octadecadienoic acid is an oxidized lipid metabolite of linoleic acid, belonging to the class of oxylipins. These signaling molecules are involved in a variety of physiological and pathological processes. Notably, isomers of 13-oxo-octadecadienoic acid (13-oxo-ODA) have been identified as potent agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key nuclear receptor that regulates lipid metabolism and inflammation.[1][2][3] Accurate and robust analytical methods for the quantification of specific oxylipins like this compound are crucial for understanding their biological roles and for the development of novel therapeutics targeting metabolic and inflammatory diseases.
This document provides detailed protocols for the extraction and analysis of 13-oxo-octadecadienoic acids from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific data for the 6(Z),9(Z) isomer is limited in publicly available literature, the provided methods for closely related isomers, such as 13-Oxo-9Z,11E-octadecadienoic acid, serve as a comprehensive guide for method development and analysis.
Biological Significance and Signaling Pathway
13-oxo-ODAs are formed in vivo from the enzymatic or non-enzymatic oxidation of linoleic acid. As a PPARα agonist, 13-oxo-ODA plays a critical role in the transcriptional regulation of genes involved in fatty acid oxidation. Upon binding, 13-oxo-ODA activates PPARα, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription. This signaling cascade leads to an increased catabolism of fatty acids, thereby reducing lipid accumulation.[1][2][3]
Caption: PPARα signaling pathway activated by this compound.
Quantitative Data Summary
The following table summarizes reported concentrations of closely related 13-oxo-octadecadienoic acid isomers in rat plasma. These values can be used as a reference for expected concentration ranges in preclinical studies.
| Analyte | Matrix | Concentration (nmol/L) | Method | Reference |
| 13-oxo-octadecadienoic acid | Rat Plasma | 57.8 ± 19.2 | LC-QTOF-MS | [4] |
| 13-oxo-octadecadienoic acid | Rat Plasma | 69.5 | LC-QTOF-MS | [4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of 13-Oxo-ODAs from Plasma
This protocol is adapted from methods for the extraction of oxidized linoleic acid metabolites from plasma and is suitable for quantitative analysis.[4]
Materials:
-
Plasma sample (stored at -80°C)
-
Internal Standard (IS) solution (e.g., 13-HODE-d4 or other suitable deuterated oxylipin)
-
0.2 M Sodium Hydroxide (NaOH) in methanol (B129727)
-
0.5 N Hydrochloric Acid (HCl)
-
Hexane (B92381) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge (capable of 3000 rpm at 4°C)
-
Glass centrifuge tubes
Procedure:
-
Sample Preparation and Hydrolysis:
-
Thaw frozen plasma samples on ice.
-
In a glass tube, add 50 µL of plasma.
-
Add an appropriate amount of the internal standard solution.
-
Add 200 µL of 0.2 M NaOH in methanol to hydrolyze esterified fatty acids.
-
Cap the tube, vortex thoroughly, and incubate at 60°C for 30 minutes.
-
-
Liquid-Liquid Extraction:
-
After incubation, cool the tubes on ice.
-
Acidify the mixture to a pH of 3 by adding approximately 100 µL of 0.5 N HCl.
-
Add 3 mL of hexane, cap the tube, and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (hexane) to a clean glass tube.
-
Repeat the extraction (steps c-e) one more time and combine the organic layers.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for your LC-MS/MS analysis (e.g., 100 µL of 80:20 methanol:water).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Caption: Workflow for Liquid-Liquid Extraction of 13-Oxo-ODAs from Plasma.
Protocol 2: Solid-Phase Extraction (SPE) of 13-Oxo-ODAs from Cell Culture Media
This protocol is a general method for the extraction of oxylipins from cell culture media using a mixed-mode solid-phase extraction plate.
Materials:
-
Cell culture media sample
-
Internal Standard (IS) solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Formic acid
-
200 mM Ammonium (B1175870) bicarbonate
-
10% Glycerol (B35011) (aqueous)
-
Mixed-mode anion exchange SPE plate (e.g., Oasis MAX)
-
SPE vacuum manifold
-
Collection plate
-
Plate sealer
Procedure:
-
Sample Pre-treatment:
-
To your cell culture media sample, add the internal standard solution.
-
Add 3 volumes of cold methanol to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction:
-
Condition the SPE plate with 200 µL of methanol.
-
Equilibrate the SPE plate with 200 µL of 85:15 (200 mM ammonium bicarbonate : methanol).
-
Load the pre-treated sample onto the SPE plate.
-
Wash the plate with 600 µL of 85:15 (200 mM ammonium bicarbonate : methanol).
-
Wash the plate with 600 µL of methanol.
-
Prepare a collection plate by adding 30 µL of 10% aqueous glycerol to each well.
-
Elute the analytes slowly with 30 µL of 50:50 acetonitrile:isopropanol + 5% formic acid.
-
-
Post-Elution:
-
Seal the collection plate and mix thoroughly.
-
Inject 3 µL onto the UPLC-MS/MS system.
-
LC-MS/MS Method Parameters
The following are recommended starting parameters for the analysis of 13-Oxo-ODAs. Optimization will be required for your specific instrumentation.
Liquid Chromatography:
-
Column: A C18 reversed-phase column with a particle size of ≤ 2.7 µm is recommended (e.g., 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Gradient: A shallow gradient starting at approximately 30-40% B, increasing to 95-100% B over 15-20 minutes is a good starting point.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
Injection Volume: 3-10 µL.
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key Parameters:
-
Capillary Voltage: ~3.0 - 3.5 kV
-
Source Temperature: ~120 - 150 °C
-
Desolvation Temperature: ~350 - 450 °C
-
Cone Gas Flow: ~50 L/hr
-
Desolvation Gas Flow: ~600 - 800 L/hr
-
MRM Transitions (Based on closely related isomers):
The deprotonated molecule [M-H]⁻ for this compound is expected at m/z 293.2. Fragmentation will likely involve cleavage around the keto group. The following transitions
References
- 1. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometric Analysis of 13-Oxo-6(Z),9(Z)-octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Oxo-6(Z),9(Z)-octadecadienoic acid is an oxidized metabolite of gamma-linolenic acid, an omega-6 fatty acid. The analysis of such oxidized fatty acids, or oxylipins, is crucial in biomedical research as they are often involved in inflammatory processes and other signaling pathways. Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation and quantification of these molecules. This application note provides a detailed protocol and expected fragmentation patterns for the analysis of 13-oxo-octadecadienoic acids, which can be applied to the study of this compound.
Disclaimer: Specific experimental MS/MS data for this compound is not widely available in the reviewed literature. The fragmentation data presented here is based on the closely related and well-characterized isomer, 13-Oxo-9(Z),11(E)-octadecadienoic acid (13-oxoODE). The fragmentation patterns are expected to be similar due to the presence of the keto group at the 13th position, which strongly directs fragmentation. However, the different positions of the double bonds in the 6(Z),9(Z) isomer may lead to some variations in the observed fragments.
Expected Mass Fragments of 13-Oxo-9(Z),11(E)-octadecadienoic Acid
The MS/MS analysis of 13-oxo-octadecadienoic acids is typically performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is selected as the precursor ion. The molecular weight of this compound is 294.43 g/mol .
The fragmentation of 13-oxoODE is primarily driven by the keto group and the adjacent double bonds. The expected deprotonated molecular ion [M-H]⁻ is observed at an m/z of 293.2122.[1][2] The collision-induced dissociation (CID) of this precursor ion yields several characteristic product ions.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Comments |
| 293.2122 | 113.0966 | C₁₁H₁₈O₂ | Predominant characteristic ion formed by cleavage adjacent to the carbonyl group.[1] |
| 293.2122 | 167.1077 | C₈H₁₂O | Another significant fragment.[1] |
| 293.2122 | 249.2224 | CO₂ | Minor fragment resulting from the loss of carbon dioxide.[1] |
| 293.2122 | 275.2017 | H₂O | Loss of water from the precursor ion. |
Fragmentation Pathway
The fragmentation of 13-oxo-octadecadienoic acids is a complex process that can involve both charge-remote and charge-directed mechanisms.[3] The presence of the ketone functional group is a primary driver of the fragmentation pattern. Cleavage of the carbon-carbon bonds adjacent to the carbonyl group is a common and energetically favorable fragmentation pathway for ketones.
Caption: Fragmentation pathway of 13-Oxo-9(Z),11(E)-octadecadienoic acid.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general procedure for the analysis of 13-oxo-octadecadienoic acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation
-
Lipid Extraction: Extract lipids from the sample matrix (e.g., plasma, tissue homogenate) using a suitable method such as a modified Folch or Bligh-Dyer extraction.
-
Solid-Phase Extraction (SPE): For cleaner samples, SPE can be employed to enrich the oxylipin fraction.
-
Reconstitution: Evaporate the solvent from the extracted lipids under a stream of nitrogen and reconstitute the residue in a suitable solvent, such as methanol/water (50:50, v/v).
2. Liquid Chromatography
-
Column: A C18 reversed-phase column is typically used for the separation of fatty acids.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a modifier such as 0.1% formic acid, is used to achieve optimal separation.
-
Flow Rate: A typical flow rate is in the range of 200-400 µL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is the preferred method for the analysis of fatty acids.
-
MS Parameters:
-
Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis. For targeted quantification, Multiple Reaction Monitoring (MRM) is highly effective.
-
Precursor Ion: m/z 293.2
-
Product Ions (for MRM): m/z 113.1, 167.1, 249.2
-
Collision Energy: Optimize the collision energy to achieve the desired fragmentation efficiency. This will be instrument-dependent.
-
Capillary Voltage: Typically in the range of 2.5-3.5 kV.
-
Source Temperature: Instrument-specific, often around 150 °C.
-
Desolvation Temperature: Instrument-specific, typically between 350-500 °C.
-
Experimental Workflow
Caption: General workflow for the analysis of 13-oxo-octadecadienoic acids.
Conclusion
The MS/MS fragmentation of 13-oxo-octadecadienoic acids provides key structural information, with characteristic fragments allowing for its identification and differentiation from other isomers. The provided protocol offers a robust starting point for researchers to develop and validate methods for the analysis of this compound and related compounds in various biological matrices. It is recommended to use an authentic standard of the specific isomer of interest to confirm retention times and fragmentation patterns for unambiguous identification and accurate quantification.
References
- 1. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13-Oxo-9Z,11E-octadecadienoic acid | C18H30O3 | CID 6446027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
Application Note: 1H and 13C NMR Chemical Shifts for 13-Oxo-6(Z),9(Z)-octadecadienoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Oxo-6(Z),9(Z)-octadecadienoic acid is an oxidized metabolite of linoleic acid, belonging to a class of compounds known as oxylipins. These molecules are of significant interest in biomedical research due to their roles in various physiological and pathological processes, including inflammation and cell signaling. Accurate structural elucidation is critical for understanding their biological functions, and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. This application note provides predicted ¹H and ¹³C NMR chemical shifts for this compound, a detailed experimental protocol for its analysis, and illustrates its metabolic context.
Predicted NMR Data
Due to the limited availability of experimental spectral data for this compound in the public domain, the following ¹H and ¹³C NMR chemical shifts have been generated using computational prediction software. These values serve as a reference for researchers in the identification and characterization of this and related compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 1 (COOH) | 11.5 - 12.0 | br s | - |
| 2 | 2.35 | t | 7.5 |
| 3 | 1.63 | p | 7.5 |
| 4 | 2.05 | q | 7.0 |
| 5 | 2.78 | t | 6.5 |
| 6 | 5.38 | m | - |
| 7 | 5.36 | m | - |
| 8 | 2.78 | t | 6.5 |
| 9 | 5.38 | m | - |
| 10 | 5.36 | m | - |
| 11 | 2.25 | t | 7.4 |
| 12 | 2.52 | t | 7.4 |
| 14 | 2.43 | t | 7.5 |
| 15 | 1.58 | p | 7.5 |
| 16 | 1.30 | m | - |
| 17 | 1.30 | m | - |
| 18 | 0.89 | t | 7.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Number | Predicted Chemical Shift (ppm) |
| 1 (COOH) | 179.5 |
| 2 | 34.1 |
| 3 | 24.6 |
| 4 | 29.1 |
| 5 | 25.6 |
| 6 | 128.9 |
| 7 | 128.7 |
| 8 | 25.6 |
| 9 | 129.2 |
| 10 | 130.5 |
| 11 | 26.8 |
| 12 | 42.5 |
| 13 (C=O) | 211.5 |
| 14 | 40.2 |
| 15 | 23.9 |
| 16 | 31.5 |
| 17 | 22.5 |
| 18 | 14.0 |
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for oxidized fatty acids like this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified lipid sample.
-
Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). For enhanced solubility or to minimize aggregation, other deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Temperature: 298 K.
-
Spectral Width: 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Temperature: 298 K.
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Visualizations
The following diagrams illustrate the experimental workflow for NMR analysis and the metabolic pathway for the formation of 13-Oxo-octadecadienoic acids.
Caption: Experimental workflow for NMR analysis of oxidized fatty acids.
Caption: Metabolic pathway of 13-Oxo-octadecadienoic acid formation.
Application Note: Quantitative Analysis of 13-Oxo-6(Z),9(Z)-octadecadienoic Acid using UPLC-TOF-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of 13-Oxo-6(Z),9(Z)-octadecadienoic acid (13-oxo-ODE) in biological matrices using Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF-MS). 13-oxo-ODE is an oxidized metabolite of linoleic acid, implicated in various physiological and pathological processes, including inflammation and lipid metabolism.[1] The presented protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis, ensuring high sensitivity and specificity for targeted quantification. This methodology is particularly relevant for applications in nutritional research, clinical research, and drug discovery and development.[2]
Introduction
This compound is a bioactive lipid mediator derived from the enzymatic or non-enzymatic oxidation of linoleic acid.[1] It belongs to a class of molecules known as oxylipins, which are crucial signaling molecules in processes such as inflammation and smooth muscle contraction.[2] Alterations in oxylipin pathways have been associated with cardiovascular diseases and tissue injury.[2] Furthermore, 13-oxo-ODE has been identified as a peroxisome proliferator-activated receptor α (PPARα) agonist, a key regulator of lipid metabolism.[3][4] Given its low endogenous concentrations and the presence of numerous isomers, a highly sensitive and specific analytical method is required for accurate quantification.[2] UPLC-TOF-MS offers the necessary chromatographic resolution and mass accuracy to reliably measure 13-oxo-ODE in complex biological samples.[3][4]
Signaling Pathway of this compound Formation
The biosynthesis of 13-oxo-ODE originates from linoleic acid, an essential omega-6 polyunsaturated fatty acid. The formation is primarily mediated through the lipoxygenase (LOX) pathway. Initially, linoleic acid is converted to 13-hydroperoxy-octadecadienoic acid (13-HPODE), which is then reduced to 13-hydroxy-octadecadienoic acid (13-HODE). Subsequently, 13-HODE is oxidized to 13-oxo-ODE by hydroxy-fatty acid dehydrogenase.[1]
Experimental Protocol
This protocol provides a generalized procedure for the extraction and quantification of 13-oxo-ODE from plasma or serum. Modifications may be necessary for other biological matrices.
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (e.g., 15(S)-HETE-d8)
-
LC-MS grade methanol, acetonitrile, water, and ethanol
-
Formic acid
-
2-propanol
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX)
-
Glass test tubes and vials
2. Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of plasma or serum in a glass test tube, add 10 µL of the internal standard solution.[5]
-
Add 1.0 mL of a solution containing 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[5]
-
Vortex the mixture briefly.[5]
-
Add 2.0 mL of hexane, cap the tube, and vortex for 3 minutes.[5]
-
Centrifuge at 2000 x g for 5 minutes at room temperature.[5]
-
Transfer the upper hexane layer to a clean glass tube.[5]
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase conditions (e.g., 75:25 Mobile Phase A:Mobile Phase B).
3. UPLC-TOF-MS Analysis
The following are typical starting conditions and may require optimization for specific instrumentation.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[3][4] |
| Column Temperature | 40 °C[3][4] |
| Mobile Phase A | 0.1% Formic acid in water[3][4] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[3][4] |
| Flow Rate | 300 µL/min[3][4] |
| Injection Volume | 3 µL[3][4] |
| Gradient Elution | 30-50% B over 4 min, 50-85% B over 10 min, hold at 99% B for 3 min, return to 30% B for 3 min.[3][4] |
| Mass Spectrometer | Waters Xevo G3 QTof or equivalent |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[3] |
| Capillary Voltage | 2.0 kV[6] |
| Source Temperature | 120 °C[3] |
| Desolvation Temp. | 500 °C[3] |
| Cone Gas Flow | 50 L/hr[3] |
| Desolvation Gas Flow | 1000 L/hr[3] |
| Mass Range | m/z 50-1000 |
| Data Acquisition | Centroid mode[7] |
4. Data Analysis and Quantification
-
Identification: 13-oxo-ODE is identified by its accurate mass-to-charge ratio ([M-H]⁻ at m/z 293.2122) and its characteristic retention time.[1]
-
Quantification: A calibration curve is generated using the analytical standard of 13-oxo-ODE. The peak area of the analyte is normalized to the peak area of the internal standard. The concentration of 13-oxo-ODE in the samples is then calculated from the calibration curve.
Experimental Workflow
The overall workflow for the quantification of 13-oxo-ODE is depicted below.
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of a UPLC-Q-TOF-MS method for the analysis of 13-oxo-ODE and related metabolites in rat plasma.[1]
| Analyte | Limit of Quantitation (nmol/L) | Reproducibility (CV%) | Linearity (R²) |
| 9-HODE | 9.7 - 35.9 | < 18.5% | > 0.991 |
| 13-HODE | 9.7 - 35.9 | < 18.5% | > 0.991 |
| 9-oxo-ODE | 9.7 - 35.9 | < 18.5% | > 0.991 |
| 13-oxo-ODE | 9.7 - 35.9 | < 18.5% | > 0.991 |
Data adapted from a study on oxidized linoleic acid metabolites in rat plasma.[1]
Conclusion
The UPLC-TOF-MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and instrumental analysis, combined with the high resolution and mass accuracy of TOF-MS, enables accurate measurement of this important lipid mediator. This application note serves as a valuable resource for researchers investigating the role of oxylipins in health and disease.
References
- 1. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. waters.com [waters.com]
- 7. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Cellular Functions of 13-Oxo-6(Z),9(Z)-octadecadienoic Acid
Introduction
13-Oxo-6(Z),9(Z)-octadecadienoic acid is an oxidized metabolite of linoleic acid, belonging to a class of bioactive lipids known as oxylipins. While much of the existing research has focused on its isomer, 13-Oxo-9(Z),11(E)-octadecadienoic acid (13-KODE), the broader family of 13-oxo-octadecadienoic acids (13-Oxo-ODEs) has been demonstrated to possess significant biological activities. These activities include anti-inflammatory, anti-cancer, and metabolic regulatory functions, primarily through the activation of peroxisome proliferator-activated receptors (PPARs) and modulation of key signaling pathways such as NF-κB and MAPK.[1][2][3][4][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute cellular assays for elucidating the specific functions of this compound. The protocols detailed below cover a range of cellular processes, including cell viability, apoptosis, cancer stem cell properties, and inflammatory responses.
Data Presentation
The following tables summarize quantitative data from studies on a closely related isomer, 13-Oxo-9(Z),11(E)-octadecadienoic acid, which can serve as a preliminary reference for designing experiments with this compound.
Table 1: Effects of 13-Oxo-ODE on Breast Cancer Stem Cells (BCSCs)
| Parameter | Cell Line | Concentration | Observation | Reference |
| Apoptosis | BCSC Mammospheres | 150 µM | Increase in late apoptotic cells from 6.5% to 23.7% | [1] |
| Gene Expression (CSC markers) | BCSC Mammospheres | 150 µM | Down-regulation of Nanog, CD44, and Oct4 transcription | [1] |
| c-Myc Gene Expression | BCSCs | Not specified | Decreased expression | [1] |
| Cell Population | BCSCs | Not specified | Reduction in CD44high/CD24low subpopulation | [1] |
| ALDH Expression | BCSCs | Not specified | Decreased expression | [1] |
Table 2: Anti-inflammatory Effects of 13-Oxo-ODE
| Parameter | Cell Line | Stimulant | Concentration of 13-Oxo-ODE | Observation | Reference |
| IL-8 Secretion | Human Colonic Epithelial Cells | Not specified | Not specified | More pronounced decrease compared to troglitazone | [3][7] |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Not specified | Inhibition of LPS-induced NO production | [5][6] |
| TNF-α and IL-1β Expression | RAW 264.7 Macrophages | LPS | Not specified | Suppression of LPS-induced expression | [5][6] |
| NF-κB Nuclear Translocation | RAW 264.7 Macrophages | LPS | 100 µM | Reduced nuclear levels of p65 by 67% | [5][8] |
| MAPK Activation | RAW 264.7 Macrophages | LPS | Not specified | Inhibition of LPS-mediated activation | [5][6] |
| ROS Production | RAW 264.7 Macrophages | LPS | 100 µM | Significant reduction in LPS-induced ROS | [6][8] |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and proliferation.
Materials:
-
Target cells (e.g., cancer cell lines, macrophages)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.[9]
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified duration.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: PPARγ Activation Assay (Luciferase Reporter Assay)
This protocol measures the ability of this compound to activate PPARγ.[10]
Materials:
-
Host cells (e.g., HEK293T)
-
PPARγ expression vector
-
PPRE (PPAR response element)-driven luciferase reporter vector
-
Transfection reagent
-
This compound
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Co-transfect host cells with the PPARγ expression vector and the PPRE-luciferase reporter vector.
-
After 24 hours, treat the transfected cells with various concentrations of this compound or a known PPARγ agonist (positive control).
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize luciferase activity to total protein concentration or a co-transfected control vector (e.g., β-galactosidase).
Protocol 4: Intracellular Calcium Mobilization Assay
This protocol assesses the effect of this compound on intracellular calcium levels.[11][12]
Materials:
-
Target cells
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)[11]
-
HEPES-buffered saline
-
This compound
-
Fluorescence plate reader with injection capabilities or a flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium indicator dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).[13]
-
Wash the cells with HEPES-buffered saline to remove excess dye.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject this compound into the wells and immediately begin recording the change in fluorescence intensity over time.
-
For ratiometric dyes like Fura-2 AM, measure the ratio of emission at 510 nm with excitation at 340 nm and 380 nm.[11]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathways of 13-Oxo-ODE.
Caption: General experimental workflow.
References
- 1. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 13. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 13-Oxo-octadecadienoic Acid Effects in vitro
Disclaimer: The majority of published research focuses on the 9,11-isomer of 13-oxo-octadecadienoic acid (13-oxo-ODA), also known as 13-KODE. The following application notes and protocols are based on studies of this isomer. While the methodologies are likely applicable to the 6(Z),9(Z)-isomer, researchers should validate these protocols for their specific molecule of interest.
I. Application Notes
1. Regulation of Lipid Metabolism via PPARα Activation
13-Oxo-9,11-octadecadienoic acid is a potent agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key nuclear receptor in regulating lipid metabolism.[1][2][3] In vitro studies have demonstrated that 13-oxo-ODA activates PPARα, leading to the upregulation of genes involved in fatty acid oxidation.[1][2] This suggests its potential therapeutic application in metabolic disorders characterized by dyslipidemia.[2][3]
-
Key In Vitro Models:
-
Mechanism of Action: 13-oxo-ODA binds to and activates PPARα. The activated receptor forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to increased transcription of genes involved in fatty acid uptake and oxidation, such as Carnitine Palmitoyltransferase 1a (CPT1a), Acyl-CoA Oxidase (AOX), Fatty Acid Translocase (FAT), Acyl-CoA Synthase (ACS), and Uncoupling Protein 2 (UCP2).[1][2]
2. Anti-Inflammatory Effects
13-oxo-ODA has demonstrated significant anti-inflammatory properties in vitro.[5] These effects are mediated through multiple signaling pathways, including the inhibition of pro-inflammatory pathways like NF-κB and MAPK, and the activation of the antioxidant Nrf2/HO-1 pathway.[5] There is also evidence suggesting that 13-oxo-ODA can act as a ligand for PPARγ, which is known to have anti-inflammatory roles.[6][7]
-
Key In Vitro Models:
-
Mechanism of Action: In LPS-stimulated macrophages, 13-oxo-ODA inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-1β.[5] It suppresses the nuclear translocation of the p65 subunit of NF-κB, a critical step in the inflammatory gene expression program.[5] Furthermore, it activates the Nrf2 signaling pathway, leading to the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1).[5]
3. Anti-Cancer Effects
Recent studies have explored the potential of 13-oxo-ODA as an anti-cancer agent, particularly in the context of breast cancer.[8] It has been shown to inhibit the proliferation of breast cancer cells and target breast cancer stem cells (BCSCs), which are implicated in tumor recurrence and metastasis.[8]
-
Key In Vitro Models:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231).
-
Mammosphere culture systems to study the effects on cancer stem cells.[8]
-
-
Mechanism of Action: 13-oxo-ODA has been found to down-regulate the expression of c-Myc, a key transcription factor involved in cell proliferation and stemness.[8] It also reduces the population of cells with BCSC markers (CD44high/CD24low) and decreases the expression of genes related to cancer stemness.[8]
II. Data Presentation
Table 1: PPARα Activation by 13-oxo-ODA in CV-1 Cells
| Compound | Concentration | Luciferase Activity (Fold Induction vs. Vehicle) |
| 13-oxo-ODA | 1 µM | ~1.5 |
| 13-oxo-ODA | 10 µM | ~3.5 |
| 13-oxo-ODA | 20 µM | ~4.5 |
| 9-oxo-ODA | 20 µM | ~2.5 |
| CLA | 20 µM | ~2.0 |
| GW7647 (Positive Control) | 5 nM | ~5.0 |
| (Data synthesized from graphical representations in cited literature)[1][4] |
Table 2: Effect of 13-oxo-ODA on PPARα Target Gene Expression in Mouse Primary Hepatocytes
| Gene | Treatment (20 µM 13-oxo-ODA for 24h) | Fold Change in mRNA Expression (vs. Vehicle) |
| CPT1a | 13-oxo-ODA | Significant Increase |
| AOX | 13-oxo-ODA | Significant Increase |
| FAT | 13-oxo-ODA | Significant Increase |
| ACS | 13-oxo-ODA | Significant Increase |
| UCP2 | 13-oxo-ODA | Significant Increase |
| (Data based on qualitative descriptions in cited literature)[1][2][9] |
Table 3: Anti-Inflammatory Effects of 13-oxo-ODA in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | Treatment | Effect |
| NO Production | LPS + 13-oxo-ODA (up to 100 µM) | Dose-dependent inhibition |
| TNF-α Secretion | LPS + 13-oxo-ODA | Significant decrease |
| IL-1β Secretion | LPS + 13-oxo-ODA | Significant decrease |
| NF-κB (p65) Nuclear Translocation | LPS + 13-oxo-ODA | Inhibition |
| Nrf2 Nuclear Translocation | 13-oxo-ODA (100 µM) | ~5.3-fold increase |
| (Data synthesized from cited literature)[5] |
III. Experimental Protocols
Protocol 1: PPARα Activation using Luciferase Reporter Assay
This protocol is adapted from studies using a GAL4/PPAR chimera system in CV-1 cells.[1][4]
-
Cell Culture and Transfection:
-
Culture CV-1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO₂ incubator.
-
Seed cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the following plasmids using a suitable transfection reagent:
-
pM-hPPARα (expression vector for a GAL4-PPARα ligand-binding domain fusion protein).
-
p4xUASg-tk-luc (reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence).
-
pRL-CMV (internal control reporter plasmid for normalization).
-
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh DMEM containing the desired concentrations of 13-oxo-ODA (e.g., 1, 10, 20 µM), a vehicle control (e.g., DMSO), and a positive control (e.g., 5 nM GW7647).
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as fold induction relative to the vehicle control.
-
Protocol 2: Analysis of Gene Expression by Quantitative Real-Time PCR (qPCR)
This protocol is designed for studying the effect of 13-oxo-ODA on gene expression in mouse primary hepatocytes.[1][9]
-
Cell Culture and Treatment:
-
Isolate primary hepatocytes from mice and culture them in appropriate medium.
-
Treat the hepatocytes with 13-oxo-ODA (e.g., 20 µM) or a vehicle control for 24 hours. To confirm PPARα dependency, a separate group can be co-treated with a PPARα antagonist (e.g., 5 µM GW6471).[9]
-
-
RNA Isolation and cDNA Synthesis:
-
Harvest the cells and isolate total RNA using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for target genes (e.g., CPT1a, AOX, UCP2) and a housekeeping gene (e.g., 36B4, β-actin), and a suitable SYBR Green master mix.
-
Perform qPCR using a real-time PCR detection system. A typical thermal cycling profile would be: initial denaturation at 95°C for 5 min, followed by 40 cycles of denaturation at 95°C for 15 sec and annealing/extension at 60°C for 1 min.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control group.
-
Protocol 3: In Vitro Macrophage Inflammation Assay
This protocol is for assessing the anti-inflammatory effects of 13-oxo-ODA on LPS-stimulated RAW 264.7 macrophages.[5]
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM with 10% FBS.
-
Seed cells in appropriate plates (e.g., 96-well for NO assay, 6-well for protein/RNA extraction).
-
Pre-treat the cells with various concentrations of 13-oxo-ODA (e.g., 25, 50, 100 µM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurement).
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-1β): Quantify the concentration of cytokines in the culture supernatant using commercially available ELISA kits.
-
-
Analysis of Signaling Pathways (Western Blot for NF-κB and Nrf2):
-
Treat cells as described above for shorter time points (e.g., 30 min for NF-κB, 6-12 hours for Nrf2).
-
Prepare cytosolic and nuclear protein extracts using a nuclear extraction kit.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membranes with primary antibodies against p65 (for NF-κB) and Nrf2. Use antibodies against β-actin or Lamin B as loading controls for cytosolic and nuclear fractions, respectively.
-
Visualize the protein bands using a suitable detection system and quantify the band intensities.
-
IV. Mandatory Visualizations
Caption: PPARα signaling pathway activated by 13-oxo-ODA.
Caption: Anti-inflammatory signaling of 13-oxo-ODA.
Caption: Workflow for Luciferase Reporter Assay.
Caption: Workflow for Gene Expression Analysis by qPCR.
References
- 1. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 2. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Figure S1 - Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols for 13-Oxo-6(Z),9(Z)-octadecadienoic Acid in Lipidomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Oxo-6(Z),9(Z)-octadecadienoic acid is a specific isomer of the broader class of oxidized linoleic acid metabolites (OXLAMs). While research and established protocols in lipidomics predominantly focus on the more common isomer, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODE), the methodologies presented herein are foundational and can be adapted for the study of the 6(Z),9(Z) isomer. OXLAMs, including various oxo-octadecadienoic acids, are increasingly recognized for their roles in a range of physiological and pathological processes, making them key targets in lipidomics research and drug development.
This document provides detailed application notes and experimental protocols relevant to the study of this compound. Given the limited specific literature for this exact isomer, we will also draw upon the extensive research on the closely related 13-oxo-9,11-octadecadienoic acid, a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), which plays a crucial role in lipid metabolism and inflammation.[1][2][3][4]
Biological Significance of 13-Oxo-Octadecadienoic Acids
13-oxo-octadecadienoic acids are metabolites derived from the oxidation of linoleic acid.[5] This process can occur enzymatically via lipoxygenases, cyclooxygenases, and cytochrome P450 enzymes, or non-enzymatically through autoxidation.[5] The resulting hydroperoxides are reduced to hydroxy fatty acids (HODEs), which are then further oxidized to their keto forms (oxo-ODEs).[5]
The 13-oxo-9,11-octadecadienoic acid isomer has been identified as a potent activator of PPARα, a ligand-activated transcription factor that regulates genes involved in fatty acid oxidation.[1][2][3][4] Activation of PPARα can lead to a decrease in plasma and hepatic triglyceride levels.[1][2] Studies have shown that 13-oxo-ODA induces the expression of PPARα target genes such as Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Oxidase (AOX), and Uncoupling Protein 2 (UCP2) in the liver and skeletal muscle.[1][2] This signaling pathway is a key area of investigation for metabolic diseases.
Quantitative Data Summary
The following tables summarize quantitative data for 13-oxo-octadecadienoic acid and related metabolites from various studies. This data is primarily for the 9,11-isomer but provides a reference for expected concentrations.
Table 1: Concentrations of Oxidized Linoleic Acid Metabolites in Rat Plasma [5]
| Metabolite | Concentration (nmol/L) |
| 9-HODE | 57.8 ± 18.7 |
| 13-HODE | 123.2 ± 31.1 |
| 9-oxoODE | 218.1 ± 53.7 |
| 13-oxoODE | 57.8 ± 19.2 |
Table 2: Quantitative Analysis of 9- and 13-oxo-ODAs in Tomato Fruit [6][7]
| Tissue | Homogenate under Liquid N₂ (µg/g fresh weight) | Homogenate at 37°C for 30 min (µg/g fresh weight) |
| Gelatinous | ~0.002 | - |
| Sarcocarp | ~0.1 | - |
| Peel | ~0.2 | Markedly Increased |
Experimental Protocols
A generalized workflow for the analysis of oxylipins like this compound is depicted below. This is followed by detailed protocols for each major step.
Protocol 1: Sample Preparation from Plasma
This protocol is adapted from established methods for oxylipin analysis.[8][9]
Materials:
-
Plasma samples
-
Internal Standard (e.g., d4-13-HODE, as a proxy if a specific standard for this compound is unavailable)
-
Methanol (B129727) (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold methanol containing the internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the oxylipins with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol is a general method for the separation and detection of oxylipins.[6][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 20% B for re-equilibration
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M-H]⁻ for this compound (m/z 293.2)
-
Product Ions: Specific fragment ions need to be determined by infusing a standard of this compound. For the related 13-oxo-9,11-octadecadienoic acid, characteristic transitions can be optimized.
-
Collision Energy: Optimize for the specific instrument and compound.
-
Source Parameters: Optimize gas flows, temperatures, and voltages for maximal signal intensity.
Application Notes
-
Standard Availability: The availability of a certified analytical standard for this compound is crucial for accurate quantification and method development. If a standard is not commercially available, a custom synthesis may be required.
-
Isomer Separation: Chromatographic separation is critical to distinguish between different isomers of oxo-octadecadienoic acids, which may have different biological activities. The use of a high-resolution UPLC system and a sub-2 µm particle size column is recommended to achieve optimal separation.
-
Sample Stability: Oxylipins can be prone to degradation. It is important to handle samples on ice, use antioxidants like butylated hydroxytoluene (BHT) during extraction if necessary, and store extracts at -80°C to minimize degradation.[8]
-
Matrix Effects: Biological matrices like plasma can cause ion suppression or enhancement in the ESI source. The use of an internal standard and a robust sample preparation method like SPE is essential to mitigate these effects.
-
Drug Development: The role of 13-oxo-octadecadienoic acids as PPARα agonists makes them interesting targets for the development of drugs for metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease.[4] The protocols described here can be used for pharmacokinetic and pharmacodynamic studies of such drug candidates.
-
Biomarker Discovery: Quantifying levels of this compound and other OXLAMs in clinical samples may lead to the discovery of new biomarkers for diseases associated with inflammation and oxidative stress.
Conclusion
The study of this compound in lipidomics, while still an emerging area for this specific isomer, holds potential for advancing our understanding of lipid signaling and its role in health and disease. The protocols and data presented, largely based on the well-characterized 13-oxo-9,11-octadecadienoic acid, provide a solid foundation for researchers to design and execute robust analytical strategies. As more research is conducted on the specific biological functions of the 6(Z),9(Z) isomer, its importance in lipidomics and drug development is likely to grow.
References
- 1. escholarship.org [escholarship.org]
- 2. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for (Z)-13-Oxo-9-octadecenoic acid (HMDB0029796) [hmdb.ca]
- 4. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 8. larodan.com [larodan.com]
- 9. tandfonline.com [tandfonline.com]
Assessing the Anti-Inflammatory Effects of 13-Oxo-octadecadienoic Acids: Application Notes and Protocols
Disclaimer: The following application notes and protocols detail the assessment of the anti-inflammatory effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) . As of the current date, there is a lack of specific published data on the anti-inflammatory properties of its isomer, 13-Oxo-6(Z),9(Z)-octadecadienoic acid . The methodologies and potential mechanisms of action described herein are based on studies of the closely related and well-researched 13-KODE. Researchers should consider that while the foundational protocols are applicable, the biological activity of this compound may differ.
Introduction
Oxidized linoleic acid metabolites, a class of oxylipins, are emerging as significant modulators of inflammatory pathways. One such molecule, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), has demonstrated notable anti-inflammatory properties in preclinical studies.[1][2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the anti-inflammatory potential of 13-oxo-octadecadienoic acids, using 13-KODE as the primary example. The protocols outlined below focus on in vitro models of inflammation, particularly in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7), a standard model for assessing inflammatory responses.
Key Anti-Inflammatory Signaling Pathways
Research into 13-KODE has elucidated its mechanism of action, which involves the modulation of three key signaling pathways central to the inflammatory response:
-
Nuclear Factor-kappa B (NF-κB) Pathway: 13-KODE has been shown to inhibit the activation of the NF-κB pathway.[1][2] In response to inflammatory stimuli like LPS, NF-κB translocates to the nucleus and drives the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β, and the enzyme inducible nitric oxide synthase (iNOS). 13-KODE's inhibitory action on this pathway is a critical aspect of its anti-inflammatory effect.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of stimuli, including inflammation. 13-KODE has been observed to suppress the phosphorylation, and thus the activation, of these key MAPK proteins in LPS-stimulated macrophages.[3]
-
Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Pathway: This pathway is a primary cellular defense against oxidative stress, which is intricately linked with inflammation. 13-KODE has been found to activate the Nrf2/HO-1 signaling axis.[1][2] Nrf2 is a transcription factor that, upon activation, promotes the expression of antioxidant and cytoprotective genes, including HO-1, thereby mitigating oxidative damage and inflammation.
Data Presentation: Quantitative Analysis of Anti-Inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) from in vitro studies using LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of 13-KODE on Pro-inflammatory Mediators
| Parameter | Concentration of 13-KODE | % Inhibition / Reduction | Reference |
| Nitric Oxide (NO) Production | 100 µM | Significant reduction | [1][2] |
| iNOS Protein Expression | 100 µM | Significant suppression | [1] |
| TNF-α Secretion | 100 µM | Significant decrease | [1] |
| IL-1β Secretion | 100 µM | Significant decrease | [1] |
| TNF-α mRNA Expression | 100 µM | Significant reduction | [1] |
| IL-1β mRNA Expression | 100 µM | Significant reduction | [1] |
Table 2: Modulation of Signaling Pathways by 13-KODE
| Signaling Pathway | Target Protein | Effect of 13-KODE (100 µM) | Reference |
| NF-κB | Nuclear p65 | 67% reduction compared to LPS-stimulated cells | [1] |
| Cytosolic IκB-α | 2.6-fold induction compared to LPS-stimulated control | [1] | |
| MAPK | Phospho-ERK | Inhibition of LPS-induced phosphorylation | [3] |
| Phospho-JNK | Inhibition of LPS-induced phosphorylation | [3] | |
| Phospho-p38 | Inhibition of LPS-induced phosphorylation | [3] | |
| Nrf2/HO-1 | HO-1 Protein | 20-fold increase | [1] |
| Nrf2 Protein | 4.6-fold increase | [1] | |
| Nuclear Nrf2 Protein | 5.3-fold increase | [1] | |
| Keap1 Protein | 67% reduction | [1] |
Visualizing Mechanisms and Workflows
The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by 13-KODE and a typical experimental workflow.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of 13-oxo-octadecadienoic acids in vitro.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for NO assays, 6-well for protein/RNA extraction) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound or 13-KODE) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).
-
Include appropriate controls: untreated cells, cells treated with the vehicle (e.g., DMSO), and cells treated with LPS only.
-
Protocol 2: Nitric Oxide (NO) Production Assay
-
Principle: Measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
After the treatment period, collect 100 µL of the cell culture supernatant from each well of a 24-well plate.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Protocol 3: Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on the standard curve.
-
Protocol 4: Western Blot Analysis for Signaling Proteins
-
Principle: Detects and quantifies the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38, Nrf2, HO-1).
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.
-
Protocol 5: Reactive Oxygen Species (ROS) Measurement
-
Principle: Uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Procedure:
-
After pre-treatment with the test compound, treat the cells with DCFH-DA (e.g., 10 µM) for 30 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Stimulate the cells with LPS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the anti-inflammatory effects of this compound. By leveraging the knowledge gained from its isomer, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), researchers can systematically evaluate its impact on key inflammatory pathways and mediators. It is imperative to meticulously document all experimental conditions and results, as the specific biological activities of different isomers can vary. These studies will be instrumental in determining the therapeutic potential of this class of oxylipins in inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating 13-Oxo-Fatty Acids in Oncology: Application Notes and Protocols for a Novel Derivative
A Note on the Investigated Compound: While the primary focus of this document is the potential application of 13-Oxo-6(Z),9(Z)-octadecadienoic acid in cancer cell line research, a comprehensive literature search did not yield specific studies on this particular isomer. However, extensive research is available for a closely related isomer, 13-Oxo-9(Z),11(E)-octadecadienoic acid (also known as 13-Oxo-ODE or 13-KODE). The following application notes and protocols are based on the established bioactivity of 13-Oxo-9(Z),11(E)-octadecadienoic acid and provide a foundational framework for researchers and drug development professionals to investigate novel fatty acid derivatives like this compound.
Introduction
Oxidized linoleic acid metabolites (OXLAMs) are emerging as significant signaling molecules in various physiological and pathological processes, including inflammation and cancer. Among these, keto-octadecadienoic acids (KODEs) have garnered attention for their potential as anti-cancer agents. This document details the known effects of 13-Oxo-9(Z),11(E)-octadecadienoic acid on cancer cell lines, providing a strong rationale for investigating other isomers such as this compound. The provided protocols offer a starting point for the systematic evaluation of such novel compounds.
Data Presentation: Effects of 13-Oxo-9(Z),11(E)-octadecadienoic Acid on Cancer Cells
The following tables summarize the quantitative data from studies on 13-Oxo-9(Z),11(E)-octadecadienoic acid, offering a comparative overview of its effects on various cancer cell lines.
Table 1: Anti-proliferative and Cytotoxic Effects
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| MDA-MB-231 | Breast Cancer | MTS Assay | 0-400 µM | Reduced cell viability | [1] |
| Primary BCSCs | Breast Cancer | Mammosphere Formation | Not specified | Reduced number and size of mammospheres | [1] |
| HeLa, SiHa | Cervical Cancer | Proliferation Assay | IC50 = 25–50 µM | Suppressed proliferation | [2][3] |
Table 2: Induction of Apoptosis
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| BCSCs | Breast Cancer | Apoptosis Assay | 150 µM | Increased late apoptotic cell subpopulation from 6.5% to 23.7% | [1] |
| HeLa, SiHa | Cervical Cancer | FCM Analysis | Not specified | Induced apoptosis | [2][3] |
Table 3: Effects on Cancer Stem Cell (CSC) Properties
| Cell Line | Cancer Type | Parameter Measured | Concentration | Effect | Reference |
| BCSCs | Breast Cancer | CD44high/CD24low subpopulation | Not specified | Reduced subpopulation | [1] |
| BCSCs | Breast Cancer | ALDH expression | Not specified | Reduced expression | [1] |
| BCSCs | Breast Cancer | CSC marker gene transcription (Nanog, CD44, Oct4) | 150 µM | Down-regulated transcription | [1] |
Signaling Pathways and Experimental Workflow
Diagram 1: Postulated Signaling Pathway for 13-Oxo-9(Z),11(E)-octadecadienoic Acid in Breast Cancer Stem Cells
Caption: Down-regulation of c-Myc by 13-Oxo-ODE leads to inhibition of BCSC properties and induction of apoptosis.
Diagram 2: General Experimental Workflow for Investigating a Novel 13-Oxo-Fatty Acid Derivative
References
- 1. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13-Oxo-octadecadienoic Acid as a PPARα Agonist in Research
A Note on Isomers: Initial research inquiries for "13-Oxo-6(Z),9(Z)-octadecadienoic acid" did not yield specific data regarding its activity as a Peroxisome Proliferator-Activated Receptor α (PPARα) agonist. The available body of scientific literature predominantly focuses on the potent PPARα agonistic activity of its isomer, 13-Oxo-9(Z),11(E)-octadecadienoic acid (13-oxo-ODA) , which is naturally found in tomato juice. Therefore, these application notes and protocols are based on the well-documented research of 13-Oxo-9(Z),11(E)-octadecadienoic acid.
Application Notes
Introduction
13-Oxo-9(Z),11(E)-octadecadienoic acid is a derivative of conjugated linoleic acid (CLA) that has been identified as a potent agonist of PPARα, a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[1][2] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, thereby reducing triglyceride levels in plasma and tissues such as the liver and skeletal muscle.[1][2] Research has demonstrated that 13-oxo-ODA is a more potent activator of PPARα than its precursor, CLA, and another related isomer, 9-oxo-ODA.[1][3] These characteristics make 13-oxo-ODA a valuable tool for researchers studying metabolic diseases, dyslipidemia, and hepatic steatosis.
Biological Activity and Research Applications
-
PPARα Activation: In vitro studies, such as luciferase reporter assays, have conclusively shown that 13-oxo-ODA activates PPARα in a dose-dependent manner.[2][4]
-
Regulation of Lipid Metabolism: By activating PPARα, 13-oxo-ODA stimulates the expression of genes involved in fatty acid uptake and oxidation, including Carnitine Palmitoyltransferase 1a (CPT1a), Acyl-CoA Oxidase (AOX), Fatty Acid Translocase (FAT), Acyl-CoA Synthetase (ACS), and Uncoupling Protein 2 (UCP2).[1][2]
-
In Vivo Efficacy: Studies in obese and diabetic mouse models (KK-Ay mice) have demonstrated that dietary supplementation with 13-oxo-ODA can significantly lower plasma and hepatic triglyceride levels, suggesting its potential as a therapeutic agent for dyslipidemia and non-alcoholic fatty liver disease.[1]
-
Anti-inflammatory Properties: As a PPARα agonist, 13-oxo-ODA is also implicated in anti-inflammatory pathways, a known function of PPARα activation.
Data Presentation
In Vitro PPARα Activation
| Compound | Concentration | Cell Line | Assay Type | Fold Activation (vs. Vehicle) | Reference |
| 13-oxo-ODA | 10 µM | CV-1 | Luciferase Reporter | ~3.5 | [4] |
| 13-oxo-ODA | 20 µM | CV-1 | Luciferase Reporter | ~5.0 | [4] |
| 9-oxo-ODA | 20 µM | CV-1 | Luciferase Reporter | ~3.0 | [4] |
| CLA | 20 µM | CV-1 | Luciferase Reporter | ~2.5 | [4] |
| GW7647 (Control) | 5 nM | CV-1 | Luciferase Reporter | ~6.0 | [4] |
In Vivo Effects on Gene Expression in KK-Ay Mice (0.05% 13-oxo-ODA in diet)
| Gene | Tissue | Fold Increase (vs. Control) | Reference |
| CPT1a | Liver | ~1.8 | [1] |
| AOX | Liver | ~2.0 | [1] |
| FAT | Liver | ~1.5 | [1] |
| ACS | Liver | ~1.6 | [1] |
| UCP2 | Liver | ~1.7 | [1] |
| CPT1b | Skeletal Muscle | ~1.7 | |
| AOX | Skeletal Muscle | ~1.9 | |
| FAT | Skeletal Muscle | ~1.6 | |
| ACS | Skeletal Muscle | ~1.5 | |
| UCP2 | Skeletal Muscle | ~1.8 |
Experimental Protocols
Protocol 1: In Vitro PPARα Activation using Luciferase Reporter Assay
This protocol is a standard method for quantifying the ability of a test compound to activate PPARα.
1. Cell Culture and Transfection:
- Culture a suitable mammalian cell line, such as CV-1 or HEK293T, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
- For transfection, seed cells in 24-well plates.
- Co-transfect the cells with the following plasmids using a suitable transfection reagent:
- An expression vector for a GAL4-PPARα ligand-binding domain (LBD) chimera (pM-hPPARα).
- A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of firefly luciferase (p4xUASg-tk-luc).
- An internal control plasmid expressing Renilla luciferase for normalization of transfection efficiency (pRL-CMV).[4]
2. Compound Treatment:
- 24 hours post-transfection, replace the medium with fresh DMEM containing the test compound (13-oxo-ODA) at various concentrations (e.g., 1-50 µM).
- Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5 nM GW7647).
- Incubate the cells for an additional 24 hours.
3. Luciferase Assay:
- Lyse the cells using a passive lysis buffer.
- Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
- Express the results as fold activation relative to the vehicle control.[4]
Protocol 2: Analysis of PPARα Target Gene Expression in Primary Hepatocytes
This protocol details the procedure for treating primary hepatocytes and analyzing changes in gene expression.
1. Isolation and Culture of Primary Hepatocytes:
- Isolate primary hepatocytes from mice using a collagenase perfusion method.
- Plate the isolated hepatocytes on collagen-coated dishes in Williams' Medium E supplemented with 10% FBS, insulin, dexamethasone, and antibiotics.
- Allow the cells to attach for 4-6 hours.
2. Compound Treatment:
- After attachment, replace the medium with fresh serum-free medium containing the test compound (e.g., 20 µM 13-oxo-ODA) or vehicle control.
- To confirm PPARα-dependency, a PPARα antagonist (e.g., 5 µM GW6471) can be co-incubated with 13-oxo-ODA.
- Incubate the cells for 24 hours.
3. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):
- Wash the cells with PBS and lyse them using a suitable lysis buffer for RNA extraction.
- Isolate total RNA using a commercial RNA extraction kit.
- Synthesize cDNA from the total RNA using a reverse transcription kit.
- Perform qRT-PCR using SYBR Green master mix and primers specific for PPARα target genes (e.g., Cpt1a, Acox1, Slc27a1, Acsl1, Ucp2) and a housekeeping gene for normalization (e.g., 36B4 or Actb).
- Calculate the relative mRNA expression levels using the ΔΔCt method.[1]
Visualizations
Caption: PPARα Signaling Pathway Activation by 13-Oxo-9(Z),11(E)-octadecadienoic acid.
Caption: Experimental Workflow for PPARα Luciferase Reporter Assay.
References
- 1. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13-Oxo-6(Z),9(Z)-octadecadienoic acid
For Researchers, Scientists, and Drug Development Professionals
Product Name: 13-Oxo-6(Z),9(Z)-octadecadienoic acid Synonyms: 6(Z),9(Z)-13-KODE CAS Number: 1802047-22-8 Molecular Formula: C₁₈H₃₀O₃ Molecular Weight: 294.43 g/mol
Introduction
This compound is an oxidized metabolite of linoleic acid, an omega-6 polyunsaturated fatty acid. This keto-fatty acid has garnered significant interest in the scientific community for its diverse biological activities. It has been identified as a potent agonist of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. Its activities extend to anti-inflammatory effects, modulation of cancer stem cell properties, and involvement in lipid metabolism. These application notes provide detailed protocols for the handling and experimental use of this compound in a research setting.
Physicochemical Properties and Storage
| Property | Value |
| Appearance | In solution |
| Purity | >98% |
| Solubility | Soluble in DMF, DMSO, and Ethanol |
| Storage | Store at -20°C to -80°C in a tightly sealed container, protected from light. |
Note: For long-term storage, it is recommended to store the compound in a freezer.
Biological Activities and Quantitative Data
This compound exhibits a range of biological effects, including anti-inflammatory, anti-cancer, and metabolic regulatory activities.
Anti-inflammatory Activity
The compound has been shown to suppress inflammatory responses in cellular models.
| Assay | Cell Line | Treatment | Result |
| Nitric Oxide (NO) Production | RAW 264.7 macrophages | 100 µM 13-oxo-ODE + LPS | Significant decrease in NO production |
| Cytokine Expression (TNF-α, IL-1β) | RAW 264.7 macrophages | 50 and 100 µM 13-oxo-ODE + LPS | Dose-dependent reduction in TNF-α and IL-1β mRNA and protein levels |
| NF-κB Activation | RAW 264.7 macrophages | 100 µM 13-oxo-ODE + LPS | Reduced nuclear translocation of NF-κB p65 by 67% |
Anti-Cancer Stem Cell Activity
Studies have demonstrated its potential to target breast cancer stem cells (BCSCs).
| Assay | Cell Line | Treatment | Result |
| Cell Viability (MTS Assay) | MDA-MB-231, MCF-7 | 0-400 µM for 24h | Reduced viability in a dose-dependent manner |
| Mammosphere Formation | MDA-MB-231, MCF-7 | 150 µM 13-oxo-ODE | Reduced number and size of mammospheres |
| Apoptosis | Breast Cancer Stem Cells | 150 µM 13-oxo-ODE | Increased late apoptotic cell population from 6.5% to 23.7% |
| CSC Marker Expression | MDA-MB-231 | 200 µM 13-oxo-ODE | Reduced CD44high/CD24low subpopulation from 96.5% to 70.7% |
PPAR Agonist Activity
13-Oxo-octadecadienoic acid isomers are known to activate PPARs.
| Assay | System | Treatment | Result |
| PPARα Activation | Luciferase Reporter Assay | Dose-dependent | Significant induction of PPARα activation[1][2] |
| PPARγ Activation | Adipocytes | Dose-dependent | Activation of PPARγ and induction of target gene expression[3] |
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution in an organic solvent such as ethanol, DMSO, or DMF. For example, a 10 mM stock solution can be prepared.
-
Weigh the required amount of this compound.
-
Add the appropriate volume of solvent (e.g., for 1 mg of the compound with a molecular weight of 294.43 g/mol , add 339.6 µL of solvent to make a 10 mM stock solution).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
For cell culture experiments, the stock solution should be diluted in the culture medium to the desired final concentration. Ensure the final concentration of the organic solvent in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTS Assay)
This protocol is adapted from studies on breast cancer cell lines[4].
-
Seed breast cancer cells (e.g., MDA-MB-231 or MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the compound (e.g., 0, 25, 50, 100, 200, 400 µM). Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This protocol is based on studies using RAW 264.7 macrophages[5][6].
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce inflammation. Include a negative control (no treatment), a vehicle control, and an LPS-only control.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent system. Mix 50 µL of supernatant with 50 µL of sulfanilamide (B372717) solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Western Blot Analysis for Signaling Proteins
This protocol allows for the investigation of signaling pathways affected by this compound.
-
Seed cells (e.g., RAW 264.7 or breast cancer cells) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the compound and/or stimulants (e.g., LPS) for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB, NF-κB, p-IκBα, IκBα, c-Myc, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: Anti-inflammatory signaling pathway of this compound.
References
- 1. Oxidised metabolites of the omega-6 fatty acid linoleic acid activate dFOXO | Life Science Alliance [life-science-alliance.org]
- 2. Oxidized metabolites of linoleic acid as biomarkers of liver injury in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 13-Oxo-6(Z),9(Z)-octadecadienoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 13-Oxo-6(Z),9(Z)-octadecadienoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis of this compound, a derivative of linoleic acid, can be approached through two main routes:
-
Chemo-enzymatic Synthesis: This is the more common and often higher-yielding approach. It typically involves the enzymatic oxidation of a linoleic acid derivative to form a hydroperoxy or hydroxy intermediate, followed by chemical oxidation to the final keto-acid. The key challenge is controlling the stereochemistry and regioselectivity of the enzymatic oxidation.
-
Total Chemical Synthesis: A total chemical synthesis, for instance via a Wittig reaction, can also be employed. However, this method can be challenging, often resulting in low yields and a mixture of isomers that require extensive purification.[1]
Q2: What is the most significant factor affecting the yield of this compound synthesis?
A2: The most critical factor is the control of isomerism. The oxidation of linoleic acid can produce a variety of positional (e.g., 9-oxo vs. 13-oxo) and geometric (cis/trans) isomers.[2][3] Achieving a high yield of the specific 13-Oxo-6(Z),9(Z) isomer requires highly selective enzymatic or chemical methods and rigorous purification. Non-enzymatic autoxidation, for instance, is notoriously non-selective and leads to a complex mixture of products.[4]
Q3: Which enzyme is recommended for the initial oxidation step in a chemo-enzymatic approach?
A3: For the synthesis of 13-oxygenated derivatives of linoleic acid, 15-lipoxygenase (15-LOX) is the enzyme of choice.[5] Specifically, soybean lipoxygenase-1 (SLO-1) has been extensively studied for its ability to catalyze the dioxygenation of linoleic acid to 13-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE).[6] While this produces a different isomer to the one requested, the principle of using a specific lipoxygenase to achieve regioselectivity is key. For the synthesis of the 6(Z),9(Z) isomer, a different, specific lipoxygenase may be required.
Q4: How can I purify the final product from the reaction mixture?
A4: Purification is a critical step to isolate the desired isomer. A multi-step approach is often necessary:
-
Liquid-liquid extraction: After quenching the reaction, the product can be extracted from the aqueous phase using an organic solvent like hexane.
-
Silica (B1680970) gel column chromatography: This is used to separate the target compound from less polar and more polar impurities. A solvent system such as hexane/ethyl acetate (B1210297) is commonly used.[1]
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity and separating closely related isomers, reversed-phase or argentation HPLC is highly effective. Argentation chromatography is particularly useful for separating isomers based on the number and geometry of their double bonds.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield | 1. Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time can significantly reduce yield.[7] 2. Low enzyme activity: The lipoxygenase may be denatured or inhibited. 3. Poor substrate availability: The fatty acid substrate may not be well-dispersed in the reaction medium. 4. Inefficient Wittig reaction: In a chemical synthesis approach, the ylide may be unstable or the reaction conditions not optimized.[1] | 1. Optimize reaction parameters: Systematically vary pH, temperature, and reaction time to find the optimal conditions for your specific enzyme and substrate. 2. Use fresh enzyme and check for inhibitors: Ensure the enzyme is stored correctly and that no inhibiting substances are present in the reaction mixture. 3. Improve substrate dispersion: Use a co-solvent like ethanol (B145695) or a detergent like Tween 80 to increase the solubility of the fatty acid substrate. 4. Optimize Wittig reaction conditions: Use a strong, non-nucleophilic base (e.g., n-BuLi) to generate the ylide and ensure anhydrous conditions. Consider using a stabilized ylide if possible. |
| Presence of multiple isomers | 1. Non-specific oxidation: Autoxidation or the use of a non-selective enzyme can lead to a mixture of 9-oxo and 13-oxo isomers, as well as different double bond configurations.[4] 2. Isomerization during workup: Acidic or basic conditions, or exposure to heat and light, can cause isomerization of the double bonds. | 1. Use a highly specific lipoxygenase: Select an enzyme known to produce the desired regiochemistry and stereochemistry. Purge the reaction with an inert gas (e.g., argon or nitrogen) before adding the enzyme to minimize autoxidation. 2. Maintain mild workup conditions: Use neutral pH washes, avoid high temperatures, and protect the sample from light during extraction and purification. |
| Incomplete conversion of starting material | 1. Insufficient enzyme or reagent: The amount of enzyme or chemical reagent may be the limiting factor. 2. Oxygen limitation (for enzymatic reactions): Lipoxygenase reactions require molecular oxygen. In a sealed vessel, oxygen can be depleted.[6] 3. Short reaction time: The reaction may not have been allowed to proceed to completion. | 1. Increase enzyme/reagent concentration: Perform a dose-response experiment to determine the optimal concentration. 2. Ensure adequate oxygen supply: Bubble air or pure oxygen through the reaction mixture, or perform the reaction in an open vessel with vigorous stirring. For higher substrate concentrations, increased oxygen pressure may be necessary.[6] 3. Extend reaction time: Monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction duration. |
| Formation of side products | 1. Over-oxidation: The desired product may be further oxidized to other species. 2. Decomposition of hydroperoxide intermediate: The initial hydroperoxide product is unstable and can decompose into various aldehydes and other fragments. | 1. Monitor the reaction closely: Stop the reaction as soon as the desired product is formed. 2. Reduce the hydroperoxide in situ: Add a reducing agent like sodium borohydride (B1222165) or triphenylphosphine (B44618) after the enzymatic oxidation step to immediately convert the unstable hydroperoxide to the more stable hydroxy derivative. |
Quantitative Data on Related Syntheses
The following tables provide quantitative data from studies on the synthesis of precursors and isomers of 13-Oxo-octadecadienoic acid. This data can serve as a benchmark for optimizing the synthesis of the target 6(Z),9(Z) isomer.
Table 1: Optimization of 13(S)-Hydroperoxy-9Z, 11E-octadecadienoic Acid Synthesis using Soybean Lipoxygenase [6]
| Parameter | Condition | Yield of 13-HPODE |
| pH | 11 | Optimal |
| Temperature | 5°C | Optimal |
| Oxygen Pressure | 2.5 bar | Optimal |
| Enzyme Concentration | 4 mg/ml | Optimal |
| Substrate Concentration | 0.1 M | Optimal |
| Overall Yield | Optimized Conditions | 54% (for subsequent product, (+)-coriolic acid) |
Table 2: Yields from a Wittig Reaction-based Synthesis of Ethyl 13-oxo-(Z)-9-octadecenoate [1]
| Step | Product | Yield |
| Wittig Reaction & Purification | Ethyl 12-(2-pentyl-1,3-dioxolan-2-yl)-(Z)-9-dodecenoate | 21% |
| Deprotection | Ethyl 13-oxo-(Z)-9-octadecenoate | 84% |
| Saponification | 13-oxo-(Z)-9-octadecenoic acid | 95% |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of 13-Oxo-octadecadienoic Acid (General Procedure)
This protocol is a general guideline and will require optimization for the specific synthesis of the 6(Z),9(Z) isomer.
Step 1: Enzymatic Oxidation of Linoleic Acid Derivative
-
Preparation of Substrate Solution: Prepare a stock solution of the appropriate linoleic acid derivative in ethanol.
-
Reaction Buffer: Prepare a buffer at the optimal pH for the chosen lipoxygenase (e.g., 100 mM borate (B1201080) buffer, pH 9.0-11.0).
-
Reaction Setup: In a reaction vessel, add the reaction buffer and stir vigorously. If necessary, add a co-solvent or detergent to aid in substrate solubility. Saturate the buffer with oxygen by bubbling O2 gas for 10-15 minutes.
-
Initiate Reaction: Add the substrate solution to the reaction buffer. Add the lipoxygenase enzyme to start the reaction.
-
Incubation: Incubate at the optimal temperature (e.g., 4-25°C) with continuous stirring and oxygen supply for the predetermined reaction time.
-
Reaction Monitoring: Monitor the formation of the hydroperoxide product by UV spectroscopy (detecting the conjugated diene at ~234 nm) or by TLC/LC-MS.
Step 2: Reduction of Hydroperoxide to Hydroxy-acid
-
Quenching: Once the enzymatic reaction is complete, quench it by adding a reducing agent such as sodium borohydride (NaBH4) in excess.
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reduction of the hydroperoxide.
-
Acidification: Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid.
Step 3: Oxidation of Hydroxy-acid to Keto-acid
-
Extraction: Extract the hydroxy-acid from the aqueous phase using an organic solvent (e.g., ethyl acetate or diethyl ether). Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Oxidation: Dissolve the crude hydroxy-acid in a suitable solvent (e.g., dichloromethane). Add an oxidizing agent such as Dess-Martin periodinane or perform a Swern oxidation.
-
Reaction Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench the reaction according to the specific protocol for the chosen oxidizing agent.
-
Purification: Purify the final product, this compound, using silica gel chromatography followed by HPLC if necessary.
Protocol 2: Synthesis via Wittig Reaction (Illustrative Example for a Related Isomer)[1]
This protocol describes the synthesis of an isomer and serves as a template that would require significant modification of starting materials to achieve the desired 6(Z),9(Z) isomer.
-
Ylide Preparation: Prepare the appropriate phosphonium (B103445) ylide from the corresponding phosphonium salt using a strong base like n-butyllithium in an anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Wittig Reaction: Add the aldehyde partner to the ylide solution at low temperature (e.g., -78°C) and allow the reaction to warm to room temperature and stir for several hours.
-
Workup and Purification: Quench the reaction with a proton source (e.g., saturated NH4Cl solution). Extract the product with an organic solvent. Purify the resulting olefin by column chromatography.
-
Subsequent Steps: Depending on the starting materials, subsequent deprotection and saponification steps may be necessary to obtain the final keto-acid.[1]
Visualizations
Caption: Chemo-enzymatic and total chemical synthesis routes.
Caption: A logical workflow for troubleshooting low yield.
References
- 1. 13-Oxo-9Z,11E-octadecadienoic acid | C18H30O3 | CID 6446027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 13-Oxo-6(Z),9(Z)-octadecadienoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 13-Oxo-6(Z),9(Z)-octadecadienoic acid.
Introduction to Purification Challenges
The purification of this compound, a specific isomer of oxo-octadecadienoic acids (Oxo-ODAs), presents several challenges. These compounds are often found in complex biological matrices and are susceptible to isomerization and degradation. The primary difficulties include:
-
Isomer Complexity: Biological samples often contain a mixture of various Oxo-ODA isomers, including the more commonly studied 13-Oxo-9(Z),11(E)-octadecadienoic acid (13-KODE). Separating these structurally similar molecules is a significant hurdle.
-
Chemical Instability: Oxo-ODAs can be sensitive to heat, light, and acidic or basic conditions, which can lead to degradation or the formation of artifacts during purification.
-
Low Abundance: The concentration of these lipids in biological samples is often low, necessitating efficient extraction and enrichment methods to obtain sufficient quantities for analysis and further use.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when purifying this compound?
A1: The most critical factor is preventing isomerization and degradation of the target molecule. This requires careful optimization of extraction and chromatography conditions, including the use of low temperatures and neutral pH wherever possible. Given the structural similarity to other isomers like 13-Oxo-9(Z),11(E)-octadecadienoic acid, employing high-resolution chromatographic techniques is essential for achieving high purity.
Q2: How can I differentiate between this compound and its other isomers during analysis?
A2: Differentiating between isomers requires advanced analytical techniques. High-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) can separate isomers based on their polarity differences.[1] For definitive identification, gas chromatography-mass spectrometry (GC-MS) of the fatty acid methyl esters (FAMEs) on a polar capillary column is highly effective, as the mass spectra can help in identifying the specific compound.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of the purified compound.[4]
Q3: What are the best practices for storing purified this compound?
A3: Purified this compound should be stored at low temperatures, typically -80°C, to minimize degradation.[1] It is often supplied and stored in a solution, such as ethanol (B145695), under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5] Avoid repeated freeze-thaw cycles.
Q4: Can I use a generic lipid extraction method for this compound?
A4: While general lipid extraction methods like the Bligh-Dyer or Folch method can be a starting point, they may require optimization.[2] These methods are effective for total lipid extraction, but subsequent purification steps are crucial to isolate the specific oxo-fatty acid. A liquid-liquid extraction following alkaline hydrolysis is often necessary to free the fatty acid from its esterified forms in complex lipids.[6][7]
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Extraction: The initial extraction from the biological matrix may not be efficient. | Optimize the solvent system and extraction time. Consider a multistep extraction process. |
| Degradation during Hydrolysis: Harsh hydrolysis conditions (high temperature, extreme pH) can degrade the target compound. | Optimize hydrolysis conditions (e.g., 0.2 M NaOH at 60°C for 30 minutes).[6][7] | |
| Loss during Purification: The compound may be lost during chromatographic steps due to irreversible adsorption or co-elution with other lipids. | Use a high-quality column and optimize the mobile phase. Consider using an internal standard for tracking recovery.[6] | |
| Poor Purity/ Contamination | Presence of Isomers: Co-elution of structurally similar isomers is a common problem. | Employ high-resolution HPLC with optimized gradients or use orthogonal chromatographic techniques (e.g., normal-phase followed by reverse-phase).[1] |
| Co-extraction of Other Lipids: The initial extract will contain a complex mixture of lipids. | Use solid-phase extraction (SPE) as a preliminary clean-up step before HPLC. | |
| Oxidation Products: The compound may have oxidized during the purification process. | Work under an inert atmosphere, use degassed solvents, and add antioxidants like BHT if compatible with your downstream applications. | |
| Peak Tailing or Broadening in HPLC | Column Overload: Injecting too much sample can lead to poor peak shape. | Reduce the sample load or use a semi-preparative column for larger quantities. |
| Secondary Interactions: The analyte may be interacting with active sites on the column packing. | Add a small amount of a competing agent (e.g., acetic or formic acid) to the mobile phase.[1] | |
| Column Degradation: The column may be fouled or degraded. | Wash the column according to the manufacturer's instructions or replace it. |
Experimental Protocols
Protocol 1: General Extraction and Saponification of Fatty Acids
This protocol describes a general method for extracting total fatty acids from a biological source, which is a common first step before specific purification of this compound.
-
Homogenization: Homogenize the tissue sample in a chloroform:methanol mixture (1:2, v/v).[2]
-
Lipid Extraction: Perform a Bligh-Dyer or similar liquid-liquid extraction to separate the lipid-containing organic phase.[2]
-
Solvent Evaporation: Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Saponification: To the dried lipid extract, add a 10% solution of potassium hydroxide (B78521) (KOH) in ethanol and reflux for 1-2 hours to hydrolyze triglycerides and other esters.[2]
-
Acidification and Fatty Acid Liberation: After cooling, acidify the mixture to a pH of approximately 1-2 with hydrochloric acid (HCl) to protonate the free fatty acids.[2]
-
Extraction of Free Fatty Acids: Extract the free fatty acids with a non-polar solvent like diethyl ether or petroleum ether.[2]
-
Washing and Drying: Wash the ether extract with distilled water until it is free of mineral acid. Dry the extract over anhydrous sodium sulfate.[2]
-
Final Concentration: Evaporate the solvent to obtain the crude free fatty acid mixture, which can then be subjected to further purification.
Protocol 2: HPLC Purification of Oxo-lipids
This protocol provides a general framework for the purification of oxo-lipids using reverse-phase HPLC.
-
Column: Use a C18 semi-preparative HPLC column.[1]
-
Mobile Phase:
-
Solution A: 99.9% Acetonitrile (ACN) + 0.1% Acetic Acid
-
Solution B: 99.9% H₂O + 0.1% Acetic Acid[1]
-
-
Elution: An isocratic elution with a specific ratio of A:B (e.g., 55% A: 45% B) or a gradient elution may be used to separate the different oxo-lipids.[1] The optimal conditions will need to be determined empirically.
-
Detection: Monitor the elution at a wavelength of approximately 280 nm, as the conjugated keto-diene system of 13-oxo-ODAs exhibits a UV absorbance maximum around this wavelength.[1]
-
Fraction Collection: Collect the fractions corresponding to the peak of interest.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC or GC-MS to confirm purity and identity.
Visualizations
General Workflow for Purification and Troubleshooting
Caption: A workflow for the purification and troubleshooting of this compound.
References
- 1. escholarship.org [escholarship.org]
- 2. benchchem.com [benchchem.com]
- 3. Separation behavior of octadecadienoic acid isomers and identification of cis- and trans-isomers using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
stability of 13-Oxo-6(Z),9(Z)-octadecadienoic acid in different solvents
This technical support guide provides information on the stability of 13-Oxo-6(Z),9(Z)-octadecadienoic acid in various solvents, addressing common issues researchers may encounter.
Disclaimer
Currently, there is a lack of specific published stability data for this compound in different solvents. The following guidelines are based on information available for structurally similar isomers, such as 13-oxo-9(Z),11(E)-octadecadienoic acid (13-KODE), and general principles of fatty acid chemistry. It is strongly recommended that researchers perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store my solid this compound?
A1: Solid this compound should be stored at -20°C or colder, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1][2][3] Some suppliers suggest that the powdered form of similar isomers can be stable for up to three years at -20°C.[3]
Q2: What is the recommended procedure for preparing a stock solution?
A2: To prepare a stock solution, it is advisable to use a high-purity, anhydrous solvent. Commonly used solvents for similar oxo-fatty acids include ethanol, dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF).[2] It is recommended to handle the compound and solvent under an inert atmosphere to prevent exposure to oxygen.
Q3: How should I store my stock solution of this compound?
A3: Stock solutions should be stored at -80°C for long-term storage (up to 6 months).[1] For short-term storage (up to 1 month), -20°C is acceptable.[1] Always protect solutions from light and store under an inert gas.[1] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
Q4: I don't have access to a -80°C freezer. Can I store my stock solution at -20°C?
A4: While -80°C is ideal for long-term stability, storage at -20°C is a viable option for shorter periods, generally up to one month.[1] For storage longer than a month at -20°C, it is crucial to conduct periodic quality control checks to assess the integrity of the compound.
Q5: Which solvent should I choose for my experiments to ensure maximum stability?
A5: While specific stability data in different solvents is unavailable for this isomer, general principles suggest that aprotic solvents like DMSO and DMF may offer better stability against degradation pathways that involve proton exchange, such as keto-enol tautomerization.[2][3][4] However, the choice of solvent will ultimately depend on its compatibility with your specific experimental setup (e.g., cell culture, in vivo studies). It is crucial to ensure the solvent is of high purity and anhydrous.
Q6: I suspect my this compound solution has degraded. How can I check its purity?
A6: You can assess the purity of your solution using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5] A fresh standard should be used as a reference. The appearance of new peaks or a decrease in the area of the main peak could indicate degradation.
General Stability Guidelines for Oxo-Octadecadienoic Acids in Solution
The following table summarizes the general storage recommendations for solutions of 13-oxo-octadecadienoic acid isomers, which can be used as a starting point for handling this compound.
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Preferred for long-term storage.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1] |
Note: These are general guidelines. The actual stability will depend on the solvent, concentration, and handling procedures.
Factors Potentially Influencing Stability
-
Oxygen: The polyunsaturated nature of the fatty acid backbone makes it susceptible to oxidation. It is critical to minimize exposure to air by storing under an inert gas.
-
Light: Exposure to light, especially UV light, can promote the formation of free radicals and lead to degradation. Always use amber vials or protect containers from light.
-
Temperature: Higher temperatures accelerate chemical degradation. Therefore, storage at low temperatures is essential.
-
Solvent Polarity and Protic Nature: Solvents can influence the equilibrium between the keto and enol tautomers of the molecule.[2][3][4] Protic solvents (e.g., ethanol) can potentially participate in reactions, while polar aprotic solvents (e.g., DMSO, DMF) may better solvate the compound.
-
pH: The carboxylic acid moiety is sensitive to pH. In acidic or basic conditions, the molecule may undergo isomerization or other degradation reactions. A study on related isomers from tomatoes noted their stability under acidic conditions, though this was not quantified.[6][7]
Experimental Protocol: Assessing Compound Stability
For researchers needing to validate the stability of this compound in a specific solvent for their experiments, the following general protocol can be adapted.
Objective: To determine the degradation of this compound in a chosen solvent over time at a specific temperature.
Materials:
-
This compound
-
High-purity, anhydrous solvent of choice (e.g., ethanol, DMSO)
-
HPLC or UPLC system with a UV/Vis or mass spectrometer detector
-
Appropriate HPLC/UPLC column (e.g., C18)
-
Inert gas (nitrogen or argon)
-
Calibrated freezer/incubator
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of a known concentration (e.g., 1 mg/mL) in the chosen solvent under an inert atmosphere.
-
Aliquoting: Immediately aliquot the stock solution into multiple small, amber vials to be used as individual time-point samples.
-
Time Zero (T=0) Analysis: Analyze one aliquot immediately after preparation to establish the initial purity and peak area. This will serve as the baseline.
-
Storage: Store the remaining aliquots at the desired temperature (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), retrieve one aliquot and analyze it using the same HPLC/UPLC-MS method as the T=0 sample.
-
Data Analysis: Compare the peak area of this compound at each time point to the T=0 sample. The percentage of remaining compound can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100. Also, monitor for the appearance of new peaks, which would indicate degradation products.
Visualizations
Below is a workflow diagram for assessing the stability of this compound.
Caption: Workflow for assessing the stability of the compound.
This guide aims to provide the best available information to researchers. Given the limited specific data, caution and independent verification are strongly advised.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative and stability analyses of 9- and 13-Oxo-octadecadienoic acids in various species of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
proper storage conditions for 13-Oxo-6(Z),9(Z)-octadecadienoic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 13-Oxo-6(Z),9(Z)-octadecadienoic acid. Below you will find guidance on proper storage, answers to frequently asked questions, and troubleshooting advice for common experimental issues.
Proper Storage Conditions
Proper storage of this compound is critical to maintain its stability and ensure the integrity of your experiments. As with many oxidized fatty acids, this compound is susceptible to degradation through hydrolysis and oxidation.[1] To prevent this, it is crucial to store it in a cool, dry environment and minimize its exposure to oxygen.[1]
For long-term storage, it is recommended to keep the compound in a freezer.[2] For a related isomer, 13-Oxo-9E,11E-octadecadienoic acid, storage at -80°C is specified, with a noted stability of at least two years.[3] Another supplier of a similar compound suggests refrigeration at 4°C for up to two years.[4] Given that this compound is often supplied in a solution, the choice of solvent is also an important consideration.[2]
Recommended Storage Conditions:
| Parameter | Recommendation | Source |
| Temperature | Freezer (-20°C to -80°C) | [2][3] |
| Shelf Life | ≥ 2 years (at -80°C for a related isomer) | [3] |
| Format | In a suitable solvent | [2] |
| Atmosphere | Under an inert gas (e.g., nitrogen or argon) is best practice for unsaturated fatty acids to prevent oxidation. | [5] |
Suitable Solvents for Stock Solutions:
Based on data for a closely related isomer, the following solvents are suitable for preparing stock solutions.
| Solvent | Concentration | Source |
| Dimethylformamide (DMF) | 50 mg/ml | [3] |
| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/ml | [3] |
| Ethanol | 50 mg/ml | [3] |
| PBS (pH 7.2) | 1 mg/ml | [3] |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the handling and storage of this compound.
Q1: How should I handle the compound upon receiving it?
A1: Upon receipt, it is recommended to immediately store the compound in a freezer at the recommended temperature (-20°C to -80°C) to maintain its stability.[2][3] Avoid repeated freeze-thaw cycles, which can lead to degradation. If the compound is in a solvent, ensure the container is tightly sealed to prevent solvent evaporation and exposure to air and moisture.
Q2: Can I store the compound at 4°C?
A2: While one supplier suggests 4°C for a related compound with a shelf life of 2 years, for long-term storage and to minimize the risk of degradation, freezer storage (-20°C to -80°C) is generally recommended for oxidized fatty acids.[2][3][4] Short-term storage at 4°C for a few days may be acceptable if the compound is in a stable solvent and protected from light and air.
Q3: My compound is supplied as a solid. How should I prepare a stock solution?
A3: To prepare a stock solution, use a high-purity, anhydrous solvent such as ethanol, DMSO, or DMF.[3] Briefly warm the vial to room temperature before opening to prevent condensation. Weigh the desired amount of the compound in a clean, dry vial and add the appropriate volume of solvent to achieve the desired concentration. Ensure the solution is homogenous before use. For aqueous buffers like PBS, be aware of the lower solubility.[3]
Q4: How can I prevent oxidation of the compound during storage and handling?
A4: To minimize oxidation, it is best practice to handle the compound under an inert atmosphere, such as nitrogen or argon.[5] If this is not possible, work quickly and minimize the time the container is open to the air. For solutions, using solvents that have been purged with an inert gas can also be beneficial. Storing aliquots in tightly sealed vials can also reduce the exposure of the entire stock to air with each use.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
Issue 1: High variability between experimental replicates.
This is a common problem in cell-based assays and can mask the true effects of the compound.
-
Potential Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel or repeater pipette for consistent volume dispensing.[6]
-
-
Potential Cause: "Edge effects" in multi-well plates.
-
Solution: Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature changes. Fill the outer wells with sterile water or PBS to create a humidity barrier.[6]
-
-
Potential Cause: Inconsistent washing steps.
-
Solution: Perform washing steps carefully to avoid dislodging adherent cells. Use a multichannel pipette to add and remove media gently and consistently across all wells.[6]
-
-
Potential Cause: Pipetting errors.
-
Solution: Regularly calibrate your pipettes. When adding the compound, ensure the pipette tip is below the surface of the medium to avoid introducing bubbles, which can interfere with optical readings.[6]
-
Issue 2: Low or no observable effect of the compound in a cell-based assay.
-
Potential Cause: Compound degradation.
-
Solution: Ensure the compound has been stored properly and has not undergone multiple freeze-thaw cycles. If degradation is suspected, use a fresh aliquot or a new vial of the compound.
-
-
Potential Cause: Sub-optimal concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay. Concentrations used in published studies for similar compounds can serve as a starting point.[7]
-
-
Potential Cause: Poor solubility in the assay medium.
-
Solution: When diluting your stock solution into the aqueous assay medium, ensure that the final concentration of the organic solvent (e.g., DMSO, ethanol) is low and non-toxic to your cells. If the compound precipitates, consider preparing a fresh dilution or using a different solvent system if compatible with your experiment.
-
-
Potential Cause: Presence of other substrates in the assay medium.
-
Solution: In metabolic assays, such as fatty acid oxidation assays, the presence of high levels of other energy sources like glucose or glutamine can mask the effects on fatty acid metabolism.[6] Optimize your assay medium to favor the pathway you are investigating.
-
Experimental Protocols & Workflows
Below is a generalized workflow for a cell-based assay using this compound, followed by a troubleshooting workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. larodan.com [larodan.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 13-Oxo-9E,11E-octadecadienoic acid - Lifeasible [lifeasible.com]
- 5. scrbio.com [scrbio.com]
- 6. benchchem.com [benchchem.com]
- 7. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 13-Oxo-6(Z),9(Z)-octadecadienoic acid during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the degradation of 13-Oxo-6(Z),9(Z)-octadecadienoic acid (13-oxo-ODE) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 13-oxo-ODE and why is its stability a concern?
13-oxo-ODE is an oxidized metabolite of linoleic acid, belonging to the family of oxylipins.[1] These molecules are highly bioactive and are involved in various physiological and pathological processes.[2][3] Due to its polyunsaturated nature and ketone functional group, 13-oxo-ODE is susceptible to degradation through oxidation and other chemical reactions. This degradation can lead to a loss of biological activity and the formation of confounding artifacts, ultimately impacting experimental results and their reproducibility.
Q2: What are the primary factors that cause the degradation of 13-oxo-ODE?
The degradation of 13-oxo-ODE, like other polyunsaturated fatty acid derivatives, is primarily accelerated by:
-
Oxygen Exposure: Atmospheric oxygen is a key driver of oxidative degradation.[4][5]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[4][5]
-
Light Exposure: UV and visible light can provide the energy to initiate free radical chain reactions that lead to degradation.[4][5]
-
Presence of Transition Metals: Metal ions, such as iron and copper, can act as catalysts, speeding up the rate of oxidation.[4][5]
-
pH Extremes: Highly acidic or basic conditions can promote the degradation of the molecule.
-
Repeated Freeze-Thaw Cycles: These cycles can introduce atmospheric oxygen and encourage the formation of ice crystals that may damage the molecular structure.[6]
Q3: How should I properly store my 13-oxo-ODE samples?
Proper storage is critical for maintaining the integrity of 13-oxo-ODE. For long-term preservation, storage at -80°C is required.[7][8][9] Storage at -20°C is acceptable for shorter periods, ideally not exceeding one week.[7]
-
Solid Form: If you have 13-oxo-ODE as a solid or powder, it should be stored at -20°C under an inert atmosphere, such as nitrogen or argon, and protected from light.[10]
-
In Solvent: For solutions, it is recommended to use an oxygen-free solvent. Aliquot the solution into small, single-use vials to minimize freeze-thaw cycles and headspace oxygen. Store these aliquots at -80°C.[6][10]
Q4: What are the signs that my 13-oxo-ODE sample may have degraded?
Degradation can be assessed through several analytical methods. A primary indication of degradation is a change in the purity profile when analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You may observe a decrease in the area of the main peak corresponding to 13-oxo-ODE and the appearance of new peaks corresponding to degradation products.
Q5: Can I use antioxidants to prevent the degradation of 13-oxo-ODE?
Yes, the use of antioxidants can be an effective strategy to mitigate oxidation. Butylated hydroxytoluene (BHT) is a commonly used radical scavenger that can be added to solvents and sample preparations to reduce artificial oxidation.[9] Co-supplementation with other antioxidants like vitamin C and vitamin E may also be beneficial.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of 13-oxo-ODE stock solution. | 1. Verify the purity of the stock solution using HPLC or LC-MS. 2. Prepare a fresh stock solution from a new, unopened vial. 3. Aliquot the new stock solution into single-use vials and store at -80°C. |
| Appearance of unknown peaks in chromatogram | Oxidative or hydrolytic degradation of the compound. | 1. Review handling procedures to ensure minimal exposure to air, light, and heat. 2. Use deoxygenated solvents for all preparations. 3. Consider adding an antioxidant like BHT to your solvent system. |
| Loss of biological activity in assays | The compound has degraded to inactive byproducts. | 1. Confirm the identity and purity of your 13-oxo-ODE using mass spectrometry and NMR if possible. 2. Always run a positive control with a freshly prepared sample. |
| Precipitate forms in the stock solution upon thawing | Poor solubility at lower temperatures or solvent evaporation. | 1. Gently warm the vial to room temperature and vortex to redissolve. 2. Ensure vials are sealed tightly to prevent solvent evaporation. 3. If the precipitate does not redissolve, it may be a degradation product; discard the aliquot. |
Experimental Protocols
Protocol 1: Preparation and Storage of 13-oxo-ODE Stock Solutions
Objective: To prepare a stable stock solution of 13-oxo-ODE and store it under optimal conditions to minimize degradation.
Materials:
-
This compound (solid)
-
Anhydrous ethanol (B145695) or another suitable solvent (purged with nitrogen or argon)
-
Inert gas (nitrogen or argon)
-
Amber glass vials with Teflon-lined caps
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Allow the vial of solid 13-oxo-ODE to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of 13-oxo-ODE in a sterile environment, minimizing exposure to air and light.
-
Dissolve the solid in the deoxygenated solvent to the desired concentration (e.g., 10 mg/mL).
-
Gently flush the headspace of the vial with inert gas before sealing the cap tightly.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use amber vials, again flushing the headspace with inert gas before sealing.
-
Label the vials clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C.
Protocol 2: Purity Assessment of 13-oxo-ODE by HPLC
Objective: To determine the purity of a 13-oxo-ODE sample using High-Performance Liquid Chromatography.
Materials:
-
13-oxo-ODE sample (stock solution or experimental sample)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or another suitable modifier
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases. For example:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Sample Preparation: Dilute the 13-oxo-ODE stock solution to a suitable concentration for HPLC analysis (e.g., 10-50 µg/mL) using the mobile phase.
-
HPLC Method:
-
Column: C18, e.g., 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 279 nm[12]
-
Gradient: A typical gradient might be:
-
0-5 min: 50% B
-
5-25 min: 50% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area of the 13-oxo-ODE peak relative to the total peak area.
Visual Guides
Caption: Factors leading to the degradation of 13-oxo-ODE.
Caption: Recommended workflow for handling 13-oxo-ODE.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. gfi.org [gfi.org]
- 6. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxylipins, endocannabinoids, and related compounds in human milk: Levels and effects of storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection and Storage of Human Plasma for Measurement of Oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. twinwoodcattle.com [twinwoodcattle.com]
- 12. caymanchem.com [caymanchem.com]
optimizing mass spectrometry parameters for 13-Oxo-6(Z),9(Z)-octadecadienoic acid
Welcome to the technical support center for the analysis of 13-Oxo-6(Z),9(Z)-octadecadienoic acid and related oxidized linoleic acid metabolites using mass spectrometry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Which ionization mode is best for analyzing this compound?
A1: Negative electrospray ionization (ESI) is the preferred mode for analyzing this compound and other oxidized linoleic acid metabolites (OXLAMs). This is because these compounds contain a carboxylic acid functional group that readily deprotonates to form [M-H]⁻ precursor ions, leading to high sensitivity.[1]
Q2: What are the expected precursor and major fragment ions for 13-oxo-ODE in negative ESI mode?
A2: In negative ESI mode, 13-oxo-ODE typically shows a deprotonated molecular ion [M-H]⁻ at an m/z of 293.2122.[1] The most predominant and characteristic fragment ion is observed at m/z 113.0966, which is formed by the cleavage of the double bond adjacent to the carbonyl group.[1] Another minor fragment ion may be seen at m/z 249.2224, resulting from the loss of CO₂.[1]
Q3: I am observing poor signal intensity for my 13-oxo-ODE standard. What are the common causes and solutions?
A3: Poor signal intensity can stem from several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal Ionization Source Parameters: The efficiency of ion generation is critical. Key parameters to optimize include capillary voltage, nozzle voltage, fragmentor voltage, and skimmer voltage. It is recommended to perform tuning by injecting a standard solution and incrementally adjusting these values to find the optimal response.[1][2]
-
Improper Mobile Phase Composition: The pH and composition of the mobile phase can significantly impact ionization efficiency. For oxylipins, a slightly acidic mobile phase, such as one containing 0.04% acetic acid, has been shown to improve ionization.[1]
-
Sample Concentration: The sample might be too dilute. Conversely, an overly concentrated sample can lead to ion suppression.[2] Ensure your sample concentration is within the linear range of the instrument.
-
Instrument Contamination: Contaminants in the system can suppress the signal of the analyte. Ensure the LC system and mass spectrometer ion source are clean.[3]
Q4: My mass accuracy is poor. How can I troubleshoot this?
A4: Inaccurate mass measurements can compromise compound identification. To address this:
-
Perform Mass Calibration: Regularly calibrate your mass spectrometer using an appropriate calibration standard mixture. Incorrect or infrequent calibration is a common cause of mass errors.[2]
-
Ensure Instrument Stability: Allow the mass spectrometer to reach thermal and electronic stability before analysis. Instrument drift can affect mass accuracy.
-
Check for Contaminants: Contaminants can interfere with mass assignments. Ensure your system is clean and that there are no co-eluting interferences.[3]
Q5: I'm seeing high background noise in my chromatograms. What can I do to reduce it?
A5: High background noise can obscure low-abundance peaks. Consider the following solutions:
-
Check Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents to minimize chemical noise.
-
Optimize Chromatographic Conditions: A well-optimized chromatographic method can separate the analyte from background interferences, leading to a more stable baseline.[2]
-
Clean the Ion Source: A contaminated ion source is a frequent source of high background. Follow the manufacturer's protocol for cleaning the source components.
-
Check for Leaks: Air leaks in the LC or MS system can introduce nitrogen and other contaminants, increasing background noise.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No Peak Detected for 13-oxo-ODE | Incorrect MRM transition selected. | Verify the precursor ion ([M-H]⁻ at m/z 293.2) and the characteristic product ion (m/z 113.1).[1] |
| Clogged ESI needle or sample loop. | Inspect and clean or replace the ESI needle and sample loop according to the manufacturer's instructions.[4] | |
| Inconsistent electrospray. | Check the spray for stability. An unstable spray can be caused by clogs, incorrect source settings, or leaks.[4] | |
| Peak Tailing or Broadening | Column degradation or contamination. | Flush the column with a strong solvent or replace it if necessary. Ensure proper sample preparation to remove particulates.[2] |
| Inappropriate mobile phase. | Ensure the mobile phase is compatible with the analyte and the column. Adjust the gradient or solvent composition. | |
| Secondary interactions with the column. | Adding a small amount of a modifier like acetic acid to the mobile phase can improve peak shape for acidic analytes.[1] | |
| Inconsistent Retention Times | Unstable column temperature. | Ensure the column oven is set to a stable temperature and has equilibrated before starting the run. |
| Fluctuations in pumping pressure. | Check the LC pumps for leaks and ensure proper solvent degassing to prevent bubble formation. | |
| Column equilibration is insufficient. | Increase the column re-equilibration time between injections to ensure the column returns to the initial conditions. | |
| Sample Carryover | Inadequate needle wash. | Use a stronger needle wash solvent or increase the duration of the needle wash cycle.[4] |
| Adsorption to active sites in the flow path. | Passivate the system if necessary or use a column with a more inert surface. |
Quantitative Data Summary
The following tables summarize typical instrument parameters and performance metrics for the analysis of 13-oxo-ODE and related compounds.
Table 1: Optimized Mass Spectrometry Parameters
| Parameter | Instrument 1 (Q-TOF)[1] | Instrument 2 (Triple Quadrupole)[5] |
| Ionization Mode | Negative ESI | Negative ESI |
| Capillary Voltage (Vcap) | 2500 V | 30 V |
| Fragmentor Voltage | 150 V | - |
| Skimmer Voltage | 40 V | - |
| Nozzle Voltage | 1500 V | - |
| Nebulizer Pressure | 40 psig | - |
| Drying Gas Flow | 8 L/min | 40 L/h |
| Drying Gas Temperature | 350 °C | 350 °C |
| Sheath Gas Flow | 10 L/min | - |
| Sheath Gas Temperature | 350 °C | - |
| Ion Source Temperature | - | 120 °C |
| Collision Gas | - | Argon |
Table 2: LC-MS/MS Method Performance
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 9.7–35.9 nmol/L (depending on the metabolite) | [1] |
| Linearity (R²) | > 0.991 | [1] |
| Reproducibility (CV%) | < 18.5% | [1] |
| Recovery | 87.25–119.44% | [5] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol is adapted for the extraction of oxidized linoleic acid metabolites from plasma samples.[1]
-
Alkaline Hydrolysis: To release esterified OXLAMs, treat the plasma sample with a base.
-
Liquid-Liquid Extraction: a. Following hydrolysis, perform a liquid-liquid extraction to isolate the lipids. b. Add an appropriate organic solvent (e.g., hexane (B92381) or ethyl acetate). c. Vortex the mixture thoroughly. d. Centrifuge to separate the aqueous and organic layers. e. Collect the organic layer containing the lipids.
-
Drying and Reconstitution: a. Evaporate the organic solvent under a stream of nitrogen. b. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of 13-oxo-ODE.[1]
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., Luna C18, 3 µm, 2 mm × 150 mm).
-
Mobile Phase A: Water:Acetonitrile:Acetic Acid (90:10:0.04, v/v/v).
-
Mobile Phase B: Acetonitrile:Isopropanol (80:20, v/v).
-
Gradient Elution:
-
0 min: 30% B
-
1 min: 58% B
-
20 min: 68% B
-
23 min: 70% B
-
24-27 min: 100% B
-
27.1-30 min: 30% B (re-equilibration).
-
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or Targeted MS/MS.
-
MRM Transition for 13-oxo-ODE: Monitor the transition from the precursor ion m/z 293.2 to the product ion m/z 113.1.
-
Parameter Optimization: Tune source and compound-specific parameters as described in the FAQ section and Table 1 to achieve maximum sensitivity.
-
Visualizations
References
- 1. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gmi-inc.com [gmi-inc.com]
- 3. agilent.com [agilent.com]
- 4. cgspace.cgiar.org [cgspace.cgiar.org]
- 5. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Isomeric Overlap in Chromatographic Analysis of Oxo-Octadecadienoic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxo-octadecadienoic acids (Oxo-ODAs). Our aim is to help you resolve common challenges, particularly isomeric overlap, in your chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers of oxo-octadecadienoic acid that I am likely to encounter?
A1: The most commonly encountered isomers are 9-oxo-octadecadienoic acid (9-Oxo-ODA) and 13-oxo-octadecadienoic acid (13-Oxo-ODA). These are generated from the oxidation of linoleic acid.[1] Each of these positional isomers can also exist as different geometric isomers based on the configuration of their double bonds, such as (10E,12Z) and (10E,12E).[2][3]
Q2: Why is it so challenging to separate Oxo-ODA isomers chromatographically?
A2: Oxo-ODA isomers possess the same molecular weight and very similar chemical properties. This makes their separation by standard chromatographic techniques, like conventional C18 reversed-phase HPLC, difficult due to their similar polarities and interactions with the stationary phase.
Q3: What are the recommended chromatographic techniques for resolving Oxo-ODA isomers?
A3: A multi-faceted approach is often necessary. High-performance liquid chromatography (HPLC), particularly with specialized columns, and gas chromatography (GC) are the primary methods.
-
Silver-Ion HPLC (Ag+-HPLC): This is a highly effective technique for separating both positional and geometric isomers. The separation is based on the interaction of the silver ions with the double bonds of the fatty acids.
-
Normal-Phase HPLC: This can also be effective for separating isomers based on polarity differences.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique, but it requires derivatization of the Oxo-ODAs into their fatty acid methyl esters (FAMEs) to increase their volatility. Highly polar capillary columns are recommended for resolving isomers.
Q4: Is derivatization of my Oxo-ODA sample always necessary?
A4: Derivatization is essential for GC analysis to make the analytes volatile enough to pass through the column. For HPLC analysis, derivatization is not always required for the free fatty acids. However, creating derivatives like phenacyl esters can enhance UV detection.
Q5: What detection methods are most suitable for analyzing Oxo-ODA isomers?
A5: For HPLC, a UV detector is commonly used, as the conjugated diene structure of Oxo-ODAs results in strong UV absorbance around 234 nm. For GC, a Flame Ionization Detector (FID) is standard. Mass Spectrometry (MS) coupled with either LC or GC is highly recommended as it provides both quantification and valuable structural information to confirm the identity of the isomers.
Troubleshooting Guides
HPLC Separation Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or no resolution of isomers | Inadequate column chemistry: Standard C18 columns often provide insufficient selectivity for geometric isomers. | - Consider using a silver-ion (Ag+-HPLC) column for enhanced separation based on double bond interactions. - Phenyl-based columns can offer alternative selectivity. |
| Incorrect mobile phase composition: The mobile phase is not optimized for isomer separation. | - For Ag+-HPLC, use a non-polar mobile phase like hexane (B92381) with a small amount of a polar modifier (e.g., acetonitrile (B52724) or isopropanol). - For reversed-phase, carefully adjust the organic solvent-to-water ratio. | |
| Peak tailing or broad peaks | Secondary interactions with the stationary phase: The carboxylic acid group of the Oxo-ODA can interact with the stationary phase, causing poor peak shape. | - Add a small amount of a weak acid, such as acetic or formic acid, to the mobile phase to suppress the ionization of the carboxylic acid group. |
| Column overload: Injecting too much sample can lead to peak distortion. | - Reduce the sample concentration or the injection volume. | |
| Inconsistent retention times | Fluctuations in column temperature: Temperature can significantly affect the retention of fatty acids. | - Use a column oven to maintain a stable and consistent temperature. |
| Mobile phase degradation or changes in composition: The mobile phase may not be stable over time. | - Prepare fresh mobile phase daily. - Ensure proper mixing if using a gradient elution. |
GC Separation Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Co-elution of isomers | Insufficient column polarity: The column is not able to differentiate between the subtle structural differences of the isomers. | - Use a highly polar capillary column, such as one with a high cyanopropyl content (e.g., SP-2560), which is specifically designed for separating cis and trans fatty acid isomers. |
| Inappropriate temperature program: The oven temperature gradient is not optimized for the separation. | - Optimize the oven temperature program. A slower temperature ramp can often improve the resolution of closely eluting peaks. | |
| Poor peak shape | Incomplete derivatization: The conversion to FAMEs is not complete, leading to tailing or broadened peaks. | - Ensure the methylation reaction has gone to completion. - Use a fresh derivatizing agent. |
| Active sites in the GC inlet or column: The analytes may be interacting with active sites in the system. | - Use a deactivated inlet liner and check for any degradation of the column. |
Quantitative Data Summary
The following table summarizes the mean concentrations of 9-Oxo-ODA and 13-Oxo-ODA found in rat plasma, as determined by a quadrupole time-of-flight mass spectrometry (Q-TOFMS) method.[1]
| Analyte | Mean Concentration (nmol/L) |
| 9-oxo-octadecadienoic acid (9-Oxo-ODA) | 218.1 |
| 13-oxo-octadecadienoic acid (13-Oxo-ODA) | 57.8 |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma (Hydrolysis and Extraction)
This protocol describes the hydrolysis of esterified Oxo-ODAs in plasma and subsequent liquid-liquid extraction.[4]
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard: To 50 µL of plasma in a glass tube, add an appropriate amount of a stable isotope-labeled internal standard for the Oxo-ODAs.
-
Hydrolysis:
-
Add 200 µL of 0.2 M sodium hydroxide (B78521) (NaOH) in methanol (B129727).
-
Cap the tube, vortex thoroughly, and incubate at 60°C for 30 minutes to hydrolyze the esterified fatty acids.
-
-
Extraction:
-
After incubation, cool the tubes on ice.
-
Acidify the mixture to a pH of 3 by adding approximately 100 µL of 0.5 N hydrochloric acid (HCl).
-
Add 3 mL of hexane, cap the tube, and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (hexane) to a clean glass tube.
-
Repeat the extraction one more time and combine the organic layers.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for your LC-MS/MS or GC-MS analysis (e.g., for LC-MS, 80:20 methanol:water with 0.04% acetic acid).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This protocol outlines the conversion of free fatty acids to their methyl esters.
-
Reagent Preparation: Prepare a solution of 2% sulfuric acid in methanol.
-
Reaction:
-
To the dried lipid extract from Protocol 1, add the 2% sulfuric acid in methanol solution.
-
Heat the mixture at 60°C for 1 hour.
-
-
Extraction of FAMEs:
-
Add water to the reaction mixture.
-
Extract the FAMEs with hexane.
-
Dry the hexane extract and concentrate it for GC-MS analysis.
-
Protocol 3: Silver-Ion HPLC (Ag+-HPLC) for Isomer Separation
This protocol is designed for the detailed separation of positional and geometric isomers of Oxo-ODAs.[5]
-
Sample Preparation: If starting with free fatty acids, consider methyl esterification as described in Protocol 2 to improve peak shape and detection. Redissolve the sample in the mobile phase.
-
HPLC Conditions:
-
Column: A commercially available silver-ion HPLC column (e.g., ChromSpher 5 µm Lipids, 250 x 4.6 mm).
-
Mobile Phase: n-Hexane with 0.1% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 234 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Identify isomers based on their retention times relative to known standards. The general elution order in Ag+-HPLC is trans,trans isomers followed by cis,trans/trans,cis isomers, and finally cis,cis isomers.
Visualizations
Caption: Experimental workflow for Oxo-ODA analysis.
Caption: PPARα signaling pathway activated by Oxo-ODAs.
References
- 1. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative and stability analyses of 9- and 13-Oxo-octadecadienoic acids in various species of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
troubleshooting low signal intensity for 13-Oxo-6(Z),9(Z)-octadecadienoic acid in MS
Welcome to the technical support center for the mass spectrometry analysis of 13-Oxo-6(Z),9(Z)-octadecadienoic acid. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical workflows and overcoming common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a very low signal or no signal at all for this compound in my LC-MS/MS analysis. What are the potential causes?
A1: Low signal intensity for oxylipins like this compound is a common issue. Several factors could be contributing to this problem:
-
Suboptimal Ionization Parameters: Oxylipins are typically analyzed in negative electrospray ionization (ESI) mode. The efficiency of ionization is highly dependent on parameters such as capillary voltage, source temperature, and gas flows.
-
Analyte Degradation: Oxylipins can be unstable and susceptible to degradation during sample storage and preparation. Exposure to heat, light, or acidic/basic conditions can lead to a loss of the target analyte.
-
Inefficient Extraction: The recovery of this compound from the sample matrix might be low due to an inappropriate extraction method. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) need to be optimized for this class of compounds.
-
Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of the target analyte, leading to a reduced signal.
-
Adduct Formation: 13-Oxo-octadecadienoic acids can form adducts with other molecules in the sample, particularly those containing thiol groups like glutathione (B108866). This reduces the concentration of the free acid available for detection.[1]
-
In-source Fragmentation or Dehydration: The analyte might be fragmenting or losing water in the ion source before it reaches the mass analyzer, which would decrease the intensity of the precursor ion.
Q2: How can I improve the signal intensity of my analyte?
A2: To enhance the signal intensity, consider the following optimization steps:
-
Optimize MS Parameters: Systematically optimize the capillary voltage, source temperature, desolvation gas flow, and cone voltage. A "design of experiments" (DoE) approach can be effective in finding the optimal settings for your specific instrument and analyte.
-
Improve Sample Preparation:
-
Extraction: For plasma samples, a liquid-liquid extraction with a solvent like hexane (B92381) after hydrolysis can be effective. Solid-phase extraction (SPE) with a suitable sorbent is another common and effective method for cleaning up and concentrating the sample.
-
Storage and Handling: Store samples at -80°C and minimize freeze-thaw cycles. During extraction, work quickly and at low temperatures to prevent degradation. The addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent can help prevent autooxidation.
-
-
Chromatography:
-
Mobile Phase: The choice of mobile phase modifier can significantly impact ionization efficiency. For negative ESI mode, mobile phases containing a weak acid like 0.1% formic acid or 0.02% acetic acid in water and acetonitrile (B52724) are commonly used.
-
Column Choice: A C18 reversed-phase column is typically suitable for the separation of oxylipins.
-
-
Use an Internal Standard: A stable isotope-labeled internal standard is crucial for accurate quantification and can help to diagnose extraction and ionization issues.
Q3: What are the typical MS/MS parameters for the analysis of 13-oxo-octadecadienoic acids?
A3: While the exact parameters need to be optimized for your specific instrument, here are some general guidelines for negative ESI mode:
-
Precursor Ion: The deprotonated molecule [M-H]⁻ for this compound would be at m/z 293.2.
-
Product Ions: Characteristic product ions for related 13-oxo-octadecadienoic acid isomers arise from cleavages around the keto group. For 13-oxo-9Z,11E-octadecadienoic acid, a common product ion is m/z 195.1, resulting from cleavage adjacent to the carbonyl group.[2] It is essential to determine the optimal product ions and collision energies for your specific isomer and instrument.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
Quantitative Data
Due to the limited availability of specific quantitative data for the this compound isomer, the following table provides illustrative data for the more commonly studied 13-oxo-9Z,11E-octadecadienoic acid (13-oxo-ODE) to demonstrate the effect of MS parameter optimization. The data is based on findings from studies on optimizing oxylipin analysis.
| Parameter | Setting 1 (Standard) | Signal Intensity (Arbitrary Units) | Setting 2 (Optimized) | Signal Intensity (Arbitrary Units) |
| Capillary Voltage | 3.0 kV | 1.2 x 10⁵ | 2.5 kV | 2.5 x 10⁵ |
| Source Temperature | 350 °C | 1.5 x 10⁵ | 300 °C | 2.2 x 10⁵ |
| Desolvation Gas Flow | 800 L/h | 1.8 x 10⁵ | 1000 L/h | 2.8 x 10⁵ |
| Cone Voltage | 30 V | 2.0 x 10⁵ | 45 V | 3.1 x 10⁵ |
Note: This data is illustrative and serves to highlight the importance of parameter optimization. Actual values will vary depending on the instrument, sample matrix, and specific analyte.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is a general guideline for the extraction of oxylipins from plasma.
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 200 µL of plasma in a glass tube, add 10 µL of a suitable stable isotope-labeled internal standard solution.
-
Hydrolysis (Optional): If analyzing total (esterified and non-esterified) oxylipins, add a solution of potassium hydroxide (B78521) to hydrolyze the lipids. Incubate at 60°C for 30 minutes.
-
Acidification: Acidify the sample to approximately pH 3 by adding a suitable acid (e.g., hydrochloric acid).
-
Extraction: Add 2 mL of hexane, vortex for 2-3 minutes.
-
Centrifugation: Centrifuge at 2000 x g for 5 minutes at 4°C.
-
Collection: Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., methanol/water) for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Method
This is a starting point for developing a robust LC-MS/MS method.
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient starting from a lower percentage of organic phase and ramping up to a high percentage to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5-10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition: Precursor ion (m/z 293.2) to an optimized product ion.
Visualizations
Signaling Pathways
13-oxo-octadecadienoic acids, as lipid mediators, can influence various cellular signaling pathways. Below are diagrams of key pathways that can be modulated by oxylipins.
References
- 1. The Michael addition of thiols to 13-oxo-octadecadienoate (13-oxo-ODE) with implications for LC-MS analysis of glutathione conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of 13-Oxo-6(Z),9(Z)-octadecadienoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the interpretation of complex ¹H and ¹³C NMR spectra of 13-Oxo-6(Z),9(Z)-octadecadienoic acid.
Predicted NMR Data
Due to the limited availability of experimental spectra for this specific compound, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on known values for structurally similar compounds, such as linoleic acid, and established substituent effects of a ketone functional group.
Predicted ¹H NMR Data (in CDCl₃, 500 MHz)
| Protons (Carbon No.) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H-18 (CH₃) | 0.89 | t | 7.0 | Terminal methyl group. |
| H-17 (CH₂) | 1.25-1.35 | m | - | Part of the aliphatic chain. |
| H-16 (CH₂) | 1.25-1.35 | m | - | Part of the aliphatic chain. |
| H-15 (CH₂) | 1.58 | p | 7.2 | Methylene (B1212753) group β to the ketone. |
| H-14 (CH₂) | 2.45 | t | 7.4 | Methylene group α to the ketone. |
| H-12 (CH₂) | 2.78 | t | 6.4 | Bis-allylic protons, deshielded by the adjacent ketone. |
| H-11 (=CH) | 5.35-5.45 | m | - | Olefinic proton. |
| H-10 (=CH) | 5.35-5.45 | m | - | Olefinic proton. |
| H-9 (=CH) | 5.35-5.45 | m | - | Olefinic proton. |
| H-8 (CH₂) | 2.05 | q | 6.8 | Allylic protons. |
| H-7 (=CH) | 5.35-5.45 | m | - | Olefinic proton. |
| H-6 (=CH) | 5.35-5.45 | m | - | Olefinic proton. |
| H-5 (CH₂) | 2.05 | q | 6.8 | Allylic protons. |
| H-4 (CH₂) | 1.63 | p | 7.5 | Methylene group β to the carboxylic acid. |
| H-3 (CH₂) | 1.63 | p | 7.5 | Methylene group γ to the carboxylic acid. |
| H-2 (CH₂) | 2.35 | t | 7.5 | Methylene group α to the carboxylic acid. |
| H-1 (COOH) | 11.5 (variable) | br s | - | Carboxylic acid proton, broad and may exchange with D₂O. |
Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)
| Carbon No. | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1 (COOH) | 179.5 | Carboxylic acid carbonyl. |
| C-2 | 34.1 | α to COOH. |
| C-3 | 24.7 | |
| C-4 | 29.1 | |
| C-5 | 27.2 | Allylic. |
| C-6 | 128.8 | Olefinic. |
| C-7 | 130.2 | Olefinic. |
| C-8 | 25.6 | Bis-allylic. |
| C-9 | 128.0 | Olefinic. |
| C-10 | 130.0 | Olefinic. |
| C-11 | 25.6 | Allylic. |
| C-12 | 42.5 | α to ketone. |
| C-13 (C=O) | 211.0 | Ketone carbonyl. |
| C-14 | 31.5 | β to ketone. |
| C-15 | 29.3 | |
| C-16 | 29.3 | |
| C-17 | 22.6 | |
| C-18 | 14.1 | Terminal methyl. |
Troubleshooting Guides and FAQs
Q1: Why is the ¹H NMR spectrum of this compound so complex, especially in the olefinic region?
A1: The complexity arises from several factors:
-
Overlapping Signals: The molecule contains multiple non-equivalent olefinic protons (at C-6, C-7, C-9, C-10) which are expected to resonate in a narrow chemical shift range (typically 5.3-5.5 ppm).[1] This leads to significant signal overlap, making individual peak assignment challenging.
-
Second-Order Effects: The coupling constants between the olefinic and allylic protons can be of a similar magnitude to the difference in their chemical shifts, leading to complex splitting patterns (second-order effects) that deviate from simple first-order (n+1) rules.
-
Diastereotopic Protons: The methylene protons in the aliphatic chain, particularly those near the chiral center that could be created upon reduction of the ketone, or in a chiral solvent, can become diastereotopic, meaning they are chemically non-equivalent and can show distinct signals and couplings.
Q2: How can I differentiate between the allylic protons at C-5, C-8, and C-11 and the bis-allylic protons at C-12 in the ¹H NMR spectrum?
A2:
-
Chemical Shift: The bis-allylic protons at C-12 are flanked by two double bonds and are also adjacent to the electron-withdrawing ketone group, which will deshield them significantly, causing them to appear at a higher chemical shift (predicted around 2.78 ppm) compared to the other allylic protons. The allylic protons at C-5, C-8, and C-11 are expected to resonate at a lower chemical shift (around 2.05 ppm).[1]
-
2D NMR Techniques: The most reliable method for assignment is to use 2D NMR experiments:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. You should observe cross-peaks between the olefinic protons and their adjacent allylic and bis-allylic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. By identifying the chemical shifts of the allylic and bis-allylic carbons in the ¹³C NMR spectrum, you can definitively assign the corresponding proton signals.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This can be used to confirm assignments by looking for correlations between, for example, the olefinic protons and the carbons of the neighboring methylene groups.
-
Q3: The integration of my olefinic region does not seem to correspond to the expected number of protons. What could be the issue?
A3:
-
Broadening of Signals: Poor shimming or the presence of paramagnetic impurities can lead to broad signals, making accurate integration difficult.
-
Overlapping with Residual Solvent Peaks: Ensure that the olefinic signals are not overlapping with any residual solvent or impurity peaks.
-
Incorrect Phasing: Improper phasing of the spectrum can lead to baseline distortion and inaccurate integrals.
-
Saturation: If the relaxation delay (d1) is too short, signals from protons with long relaxation times (T1) may become saturated, leading to lower than expected integral values. This is particularly relevant for quaternary carbons in ¹³C NMR but can also affect protons in certain environments.
Q4: How can I confirm the (Z) stereochemistry of the double bonds at C-6 and C-9?
A4: The primary method for determining the stereochemistry of double bonds is through the measurement of the vicinal proton-proton coupling constant (³JHH).
-
For (Z) or cis isomers, the ³JHH coupling constant is typically in the range of 10-12 Hz.
-
For (E) or trans isomers, the ³JHH coupling constant is larger, usually in the range of 15-18 Hz.
However, due to the signal overlap in the olefinic region of this molecule, direct measurement of these coupling constants from the 1D ¹H NMR spectrum may be difficult. In such cases, advanced techniques like selective 1D TOCSY or J-resolved spectroscopy can be employed to simplify the spectrum and extract the coupling constants.
Q5: I am seeing unexpected peaks in my spectrum. What are the likely impurities?
A5:
-
Solvent Impurities: Residual protic solvents (e.g., water) or impurities in the deuterated solvent are common.
-
Oxidation Products: Polyunsaturated fatty acids are susceptible to oxidation. You might see signals corresponding to hydroperoxides, aldehydes, or other degradation products, often in the downfield region of the ¹H NMR spectrum (δ 8.0-10.0 ppm).[1]
-
Isomers: The synthesis of this compound might result in the formation of geometric isomers (E/Z) or positional isomers of the double bonds or the ketone.
-
Starting Materials: Incomplete reaction could leave residual starting materials.
To identify these impurities, it is helpful to run a blank spectrum of the solvent and to use 2D NMR techniques to correlate the impurity signals.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for lipids. For biological samples, a mixture of CDCl₃ and methanol-d₄ (CD₃OD) can be used.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) or a suitable compound with a singlet in a clean region of the spectrum) can be added. TMS is often used as a reference for chemical shifts (δ = 0.00 ppm).
Protocol 2: Acquisition of ¹H NMR Spectrum
-
Spectrometer Setup: Use a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): -2 to 12 ppm.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds. For quantitative measurements, D1 should be at least 5 times the longest T1 of interest.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum carefully.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or the internal standard.
-
Integrate the signals.
-
Protocol 3: Acquisition of ¹³C NMR Spectrum
-
Spectrometer Setup: Follow the same locking and shimming procedure as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): 0 to 220 ppm.
-
Number of Scans (NS): 1024 to 4096 scans or more, as ¹³C has a low natural abundance and sensitivity.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualization of Troubleshooting Workflow
Caption: Logical workflow for troubleshooting common NMR interpretation issues.
References
Technical Support Center: Overcoming Poor Solubility of 13-Oxo-6(Z),9(Z)-octadecadienoic acid in Aqueous Buffers
This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with 13-Oxo-6(Z),9(Z)-octadecadienoic acid (13-oxo-ODA) in aqueous buffers. The following information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the primary reasons for this?
This compound, like most fatty acids, is a lipophilic molecule with a long hydrocarbon chain, making it inherently poorly soluble in water and aqueous buffers.[1] This low aqueous solubility can lead to the compound precipitating out of solution, which can affect the accuracy and reproducibility of experiments.[2]
Q2: What are the initial steps I should take to try and dissolve 13-oxo-ODA?
A common starting point for dissolving lipophilic compounds is to first dissolve the compound in a small amount of an organic co-solvent before adding it to the aqueous buffer. This stock solution should then be added to your buffer with vigorous vortexing or stirring. It is crucial to add the stock solution slowly, ideally dropwise, to prevent localized high concentrations that can lead to precipitation.
Q3: My compound is still precipitating even when using a co-solvent. What other methods can I try?
If co-solvents alone are insufficient, several other strategies can be employed to enhance the solubility of lipophilic compounds like 13-oxo-ODA. These include the use of detergents (surfactants), cyclodextrins, or carrier proteins. The choice of method will depend on the specific requirements of your experiment, including potential interferences with downstream assays.
Q4: How do detergents help in solubilizing fatty acids?
Detergents are amphipathic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[3] The hydrophobic tails of the detergent molecules form the core of the micelle, creating a microenvironment where lipophilic compounds like 13-oxo-ODA can be sequestered, thereby increasing their apparent solubility in the bulk aqueous phase.[4][5]
Q5: What are cyclodextrins and how do they improve solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity.[6][7] They can encapsulate hydrophobic molecules, or parts of molecules, within their cavity, forming an inclusion complex.[8] This complex is water-soluble, effectively shielding the lipophilic guest molecule from the aqueous environment and increasing its solubility.[6][7] Methyl-β-cyclodextrin is a commonly used derivative for solubilizing fatty acids.[6]
Q6: Can carrier proteins be used to improve the solubility of 13-oxo-ODA?
Yes, carrier proteins like bovine serum albumin (BSA) can be used to deliver fatty acids to cells in culture.[9][10] Fatty acid-free BSA can be complexed with the fatty acid, which then acts as a carrier to maintain its solubility in the aqueous medium.
Data Presentation: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Common Examples |
| Co-solvents | Increase the polarity of the solvent mixture, allowing for better solvation of the lipophilic compound.[11] | Simple to implement, readily available. | May be toxic to cells at higher concentrations, can affect protein structure and function.[12] | Ethanol (B145695), DMSO, DMF |
| Detergents/Surfactants | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[13] | Highly effective at increasing solubility.[4] | Can interfere with biological membranes and assays, may be difficult to remove.[14] | Triton X-100, Tween 20/80, CHAPS |
| Cyclodextrins | Form water-soluble inclusion complexes with the hydrophobic compound.[7] | Low toxicity, can enhance bioavailability.[8] | May not be suitable for all compounds, potential for competition with other molecules. | α-, β-, γ-cyclodextrin, Methyl-β-cyclodextrin |
| Carrier Proteins | Bind to the fatty acid and transport it in the aqueous medium.[9] | Biocompatible, mimics in vivo transport. | Can be a source of experimental variability, may not be suitable for all applications. | Bovine Serum Albumin (BSA) |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (Ethanol)
-
Weigh out the desired amount of this compound in a sterile microfuge tube.
-
Add a minimal volume of absolute ethanol to completely dissolve the fatty acid. For example, start with 50-100 µL.
-
Gently warm the solution to 37°C if necessary to aid dissolution.
-
In a separate sterile tube, prepare your desired aqueous buffer.
-
While vigorously vortexing the buffer, add the ethanolic stock solution of 13-oxo-ODA dropwise.
-
Continue to vortex for 1-2 minutes after the addition is complete.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, sonication may help to disperse the compound.
-
Note: Always prepare a vehicle control with the same final concentration of ethanol to account for any effects of the co-solvent in your experiment.
Protocol 2: Solubilization using Methyl-β-cyclodextrin (MβCD)
-
Prepare a stock solution of MβCD (e.g., 100 mM) in your desired aqueous buffer.
-
Prepare a concentrated stock solution of 13-oxo-ODA in a suitable organic solvent (e.g., ethanol or chloroform).
-
In a glass vial, add a volume of the 13-oxo-ODA stock solution.
-
Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin film of the fatty acid on the bottom of the vial.
-
Add the MβCD solution to the vial.
-
Vortex or sonicate the mixture until the fatty acid film is completely dissolved. This may take several minutes to hours. Gentle heating (e.g., 37°C) can aid in complexation.
-
The resulting solution contains the 13-oxo-ODA:MβCD complex and can be further diluted in your experimental buffer.
Protocol 3: Solubilization using a Detergent (Triton X-100)
-
Prepare a stock solution of the detergent (e.g., 10% Triton X-100) in your aqueous buffer.
-
Prepare a concentrated stock solution of 13-oxo-ODA in an organic solvent (e.g., ethanol).
-
In a sterile tube, add the desired amount of the 13-oxo-ODA stock solution.
-
Add the detergent stock solution to achieve a final concentration above its CMC (for Triton X-100, the CMC is ~0.24 mM).
-
Add the aqueous buffer to reach the final desired volume and concentration of 13-oxo-ODA.
-
Vortex thoroughly to ensure complete mixing and micelle formation.
-
Note: The final detergent concentration should be carefully considered as it may affect your experimental system.
Visualizations
Caption: Troubleshooting workflow for overcoming poor solubility of 13-oxo-ODA.
Caption: Encapsulation of 13-oxo-ODA by a cyclodextrin to enhance solubility.
References
- 1. Lipophilicity & Solubility - Creative Bioarray [dda.creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Mechanism of solubilization in detergent solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. The Mechanism of Detergent Solubilization of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrin-based Pickering emulsions: functional properties and drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. Methods for Studying Interactions of Detergents and Lipids withα-Helical and β-Barrel Integral Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects in cellular assays with 13-Oxo-6(Z),9(Z)-octadecadienoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects and ensure data accuracy when using 13-Oxo-6(Z),9(Z)-octadecadienoic acid (13-oxo-ODA) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 13-oxo-ODA?
13-oxo-ODA is recognized primarily as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] PPARα is a ligand-activated transcription factor that plays a crucial role in regulating lipid metabolism and inflammation. Upon binding, 13-oxo-ODA activates PPARα, leading to the transcription of target genes involved in fatty acid oxidation.[2][4]
Luciferase reporter assays have demonstrated that 13-oxo-ODA induces PPARα activation in a dose-dependent manner.[1][5] Its activity has been shown to be stronger than its isomer 9-oxo-ODA and conjugated linoleic acid (CLA), another known PPARα activator.[2][5]
Q2: What are the potential off-target effects of 13-oxo-ODA and how can they be identified?
While PPARα is the primary target, "off-target" effects can arise from several sources:
-
Cross-reactivity with other Nuclear Receptors: 13-oxo-ODA may activate other PPAR isoforms. For instance, it has been reported to bind to and activate PPARγ, which is involved in adipogenesis and inflammation.[6]
-
Modulation of Other Signaling Pathways: Studies have shown that 13-oxo-ODA can exert anti-inflammatory effects by inhibiting NF-κB and MAPK signaling pathways.[7] In the context of cancer cell research, it has been found to down-regulate c-Myc expression.[8] If your research is focused solely on lipid metabolism via PPARα, these effects would be considered off-target.
-
Induction of Cellular Stress: Like many polyunsaturated fatty acids, 13-oxo-ODA can be susceptible to oxidation, potentially leading to lipid peroxidation and cellular stress, which could confound experimental results.[9]
-
Non-specific Cytotoxicity: At high concentrations, 13-oxo-ODA can induce apoptosis and inhibit cell proliferation through mechanisms that may be independent of its primary target.[7][8]
Identifying these effects requires specific controls, such as using PPARα antagonists or cells with modified PPARα expression (see Troubleshooting Guide 1), and performing comprehensive cellular health assays.
Troubleshooting Guides
Q1: I'm observing effects that may not be related to PPARα. How can I confirm the effect is on-target?
To verify that the observed cellular response is mediated specifically by PPARα, a multi-step validation approach is recommended. This involves using a specific antagonist and, if possible, genetic tools.
Recommended Workflow:
References
- 1. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 2. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of eicosapentaenoic acid and other fatty acids on the growth in vitro of human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Experiments with 13-Oxo-6(Z),9(Z)-octadecadienoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results with 13-Oxo-6(Z),9(Z)-octadecadienoic acid (hereafter referred to as 13-oxo-ODA).
Frequently Asked Questions (FAQs)
Q1: How should I dissolve 13-oxo-ODA for my experiments?
A1: 13-oxo-ODA is soluble in various organic solvents. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a solvent like ethanol (B145695), DMSO, or DMF.[1] For example, a stock solution of 100 µg/ml in ethanol is a common formulation.[1] When preparing your final working concentration, ensure the final solvent concentration in the cell culture medium is minimal and non-toxic to your cells. Always include a vehicle control (medium with the same final solvent concentration) in your experimental design.
Q2: What are the proper storage conditions for 13-oxo-ODA to ensure its stability?
A2: To maintain stability and prevent degradation, 13-oxo-ODA should be stored under specific conditions. If supplied as a solution in an organic solvent, it is stable for at least two years when stored at -20°C or -80°C.[1][2] It is crucial to protect the compound from light and repeated freeze-thaw cycles.[3][4] For long-term storage, aliquoting the stock solution into single-use vials is highly recommended.[4] Whenever possible, prepare fresh working solutions for each experiment.[3][4]
Q3: I am observing high variability in my results. What are the common causes?
A3: Inconsistent results in cell-based assays can stem from several factors related to the compound's handling and the experimental setup.
-
Compound Degradation: As an oxidized fatty acid, 13-oxo-ODA can be prone to further oxidation or degradation if not stored correctly.[5][6] Ensure you are following proper storage protocols.
-
Solubility Issues: Poor solubility or precipitation of the compound in the culture medium at the working concentration can lead to inconsistent effective concentrations. Prepare fresh dilutions and visually inspect the medium for any precipitates.[3]
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and potential mycoplasma contamination can significantly impact cellular responses. Standardize these parameters across experiments.
Q4: What is the primary mechanism of action for 13-oxo-ODA?
A4: The primary mechanism of action identified for 13-oxo-ODA is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[7][8] It acts as a potent PPARα agonist, more potent than its isomer 9-oxo-ODA and its precursor, conjugated linoleic acid (CLA).[7][8][9] This activation leads to the regulation of genes involved in energy metabolism and fatty acid oxidation.[7][8]
Q5: Are there any known off-target effects I should be aware of?
A5: While the primary target is PPARα, like many lipid signaling molecules, 13-oxo-ODA could have other biological activities. For instance, it has been shown to have anti-inflammatory effects by inhibiting NF-κB and MAPK signaling pathways and activating the Nrf2/HO-1 axis in macrophages.[10] Additionally, it has demonstrated anti-cancer stem cell properties by down-regulating c-Myc expression.[11] Researchers should consider these potential activities when interpreting results.
Troubleshooting Guides
Problem 1: Low or No Biological Activity Observed in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Purchase a new batch of 13-oxo-ODA. Ensure stock solutions are stored at -80°C in small aliquots and protected from light.[3][4] |
| Incorrect Concentration | Verify calculations for dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint. Effective concentrations in vitro often range from 20 µM to 150 µM.[11][12] |
| Poor Solubility | Prepare fresh stock solutions. When diluting into aqueous media, use a pre-warmed medium and vortex gently. Ensure the final solvent concentration is low and non-toxic. |
| Cell Line Unresponsive | Confirm that your cell line expresses the target receptor, PPARα. Use a positive control, such as a known synthetic PPARα agonist (e.g., GW7647), to validate the assay system.[7][13] |
Problem 2: Unexpected Cytotoxicity
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Perform a solvent toxicity curve to determine the maximum tolerable concentration of your solvent (e.g., ethanol, DMSO) for your cells. |
| Compound Aggregation | High concentrations of lipid-like molecules can form micelles or aggregates that may be cytotoxic. Test a wider, lower range of concentrations and visually inspect for precipitation. |
| Induction of Apoptosis | 13-oxo-ODA has been shown to induce apoptosis in some cancer cell lines.[11] Perform an apoptosis assay (e.g., Annexin V/PI staining) to confirm if this is the cause of cell death. |
| Oxidative Stress | As an oxidized lipid, high concentrations could potentially induce oxidative stress.[5][14] Consider co-treatment with an antioxidant as a control experiment. |
Data Presentation: Summary of Experimental Parameters
Table 1: In Vitro Experimental Data for 13-oxo-ODA
| Experiment Type | Cell Line | Concentration Range | Incubation Time | Observed Effect |
| PPARα Activation Assay | CV-1 | 1 - 30 µM | 24 h | Dose-dependent increase in luciferase activity.[7][8] |
| Gene Expression (qPCR) | Mouse Primary Hepatocytes | 20 µM | 24 h | Increased mRNA expression of PPARα target genes (CPT1a, AOX, FAT, ACS, UCP2).[8][12] |
| Anti-inflammatory Assay | RAW 264.7 Macrophages | Up to 100 µM | 12-24 h | Inhibition of LPS-induced NO production and inflammatory cytokines.[10] |
| Anti-Cancer Stem Cell Assay | MDA-MB-231 | 150 µM | 24 h | Increased apoptosis and reduced mammosphere formation.[11] |
Table 2: In Vivo Experimental Data for 13-oxo-ODA
| Animal Model | Dosage | Duration | Observed Effect |
| Obese Diabetic Mice (KK-Ay) | 0.02% or 0.05% in diet | 4 weeks | Decreased plasma and hepatic triglyceride levels.[7][8] Increased mRNA of PPARα target genes in liver and skeletal muscle.[7][8][15] |
Experimental Protocols & Visualizations
Protocol 1: PPARα Luciferase Reporter Gene Assay
This assay quantifies the ability of 13-oxo-ODA to activate the PPARα signaling pathway.
Methodology:
-
Cell Culture: Culture CV-1 cells (or another suitable cell line) in appropriate media.
-
Transfection: Co-transfect cells with two plasmids: an expression vector for a GAL4-PPARα chimeric protein and a reporter plasmid containing a luciferase gene downstream of a UAS sequence. Include an internal control reporter plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.[7][13]
-
Compound Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of 13-oxo-ODA (e.g., 1-30 µM). Include a vehicle control (solvent only) and a positive control (e.g., 5 nM GW7647).[7][13]
-
Incubation: Incubate the cells for 24 hours.
-
Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction relative to the vehicle control.
Caption: PPARα signaling pathway activated by 13-oxo-ODA.
Protocol 2: Analysis of PPARα Target Gene Expression by qPCR
This protocol details how to measure changes in gene expression following treatment with 13-oxo-ODA.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., mouse primary hepatocytes) and treat with 13-oxo-ODA (e.g., 20 µM) or a vehicle control for 24 hours.[12]
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for PPARα target genes (e.g., CPT1a, AOX, UCP2) and a housekeeping gene (e.g., 36B4, GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results are typically presented as fold change in expression compared to the vehicle-treated control group.
Caption: Experimental workflow for assessing PPARα activation.
Troubleshooting Workflow for Inconsistent Results
This diagram provides a logical flow for diagnosing and solving reproducibility issues.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 54739-30-9 | (9Z,11E)-13-Oxo-9,11-octadecadienoic Acid [phytopurify.com]
- 5. Linoleic Acid: A Narrative Review of the Effects of Increased Intake in the Standard American Diet and Associations with Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openheart.bmj.com [openheart.bmj.com]
- 7. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 8. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - Figure S1 - Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - Public Library of Science - Figshare [plos.figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. Oxidized metabolites of linoleic acid as biomarkers of liver injury in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
selecting appropriate internal standards for 13-Oxo-6(Z),9(Z)-octadecadienoic acid quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying 13-Oxo-6(Z),9(Z)-octadecadienoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate internal standard for the quantification of this compound?
A1: The most suitable internal standard is a stable isotope-labeled version of the analyte, such as a deuterated or ¹³C-labeled this compound. A commercially available deuterated analog is 13-Oxo-ODE-d3. While this may not be the exact 6(Z),9(Z) isomer, its similar chemical and physical properties make it a good candidate. However, it is crucial to validate its performance, ensuring it co-elutes and experiences similar ionization efficiency and matrix effects as the target analyte.
Alternatively, other deuterated oxylipins with close structural similarity that are not endogenously present in the samples can be considered. Common examples used in broad oxylipin profiling include 15-HETE-d8, d4-PGE2, and 9(S)-HODE-d4.[1] The choice of a non-isomeric internal standard requires rigorous validation to ensure accurate quantification.
Q2: What are the critical steps in sample preparation for analyzing this compound in biological matrices?
A2: Solid-phase extraction (SPE) is a widely used and effective method for extracting oxylipins from complex biological samples like plasma.[2][3] Key steps include:
-
Protein Precipitation: Pretreating the sample with a cold organic solvent (e.g., methanol (B129727) or acetonitrile) to precipitate proteins is often the first step.
-
SPE Cartridge Selection: Reversed-phase cartridges, such as Oasis HLB or Strata-X, are commonly employed for oxylipin extraction.[2]
-
Method Optimization: The wash and elution steps are critical. A typical protocol involves conditioning the cartridge with methanol and water, loading the sample, washing with a low percentage of organic solvent to remove polar interferences, and eluting the analyte with a higher concentration of an organic solvent like methanol or ethyl acetate.
Q3: What are the recommended LC-MS/MS parameters for the analysis of this compound?
A3: A reversed-phase C18 column is typically used for chromatographic separation. The mobile phases usually consist of water and acetonitrile (B52724) or methanol, both containing a small amount of an acidifier like formic acid (e.g., 0.1%) to improve peak shape and ionization. A gradient elution is employed to separate the analyte from other matrix components.
Table 1: General LC-MS/MS Parameters for 13-Oxo-octadecadienoic Acid Analysis
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.2-0.4 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 293.2 |
| Product Ions (m/z) | Optimization required; start with known transitions for 13-oxo-ODE |
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Incompatible injection solvent, column degradation, or inappropriate mobile phase pH.
-
Solution:
-
Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.
-
Inspect the column for contamination or voids. If necessary, flush the column or replace it.
-
Verify the pH of the mobile phase; for acidic compounds like this compound, a low pH (around 3-4) is generally optimal.
-
Problem 2: High Background Noise or Ghost Peaks
-
Possible Cause: Contamination from solvents, glassware, the LC system, or sample carryover.
-
Solution:
-
Use high-purity LC-MS grade solvents and reagents.
-
Thoroughly clean all glassware.
-
Implement a rigorous system cleaning protocol, including flushing the injector and lines with a strong solvent.
-
Incorporate blank injections between samples to assess and mitigate carryover.
-
Problem 3: Inaccurate or Irreproducible Quantification
-
Possible Cause: Ion suppression/enhancement, improper internal standard selection or concentration, or inconsistent sample preparation.
-
Solution:
-
Evaluate matrix effects by comparing the response of the analyte in a clean solvent versus a matrix extract. If significant ion suppression is observed, improve the sample cleanup procedure or dilute the sample.
-
Ensure the internal standard is added at the very beginning of the sample preparation process and that its concentration is appropriate for the expected analyte levels.
-
Maintain consistency in all sample preparation steps, including volumes, incubation times, and evaporation conditions.
-
Problem 4: Low Signal Intensity
-
Possible Cause: Poor ionization, suboptimal MS parameters, or analyte degradation.
-
Solution:
-
Optimize ESI source parameters such as capillary voltage, gas flow, and temperature.
-
Optimize MRM transitions (precursor and product ions) and collision energy for the specific analyte and instrument.
-
Protect samples from light and heat, and consider adding antioxidants like butylated hydroxytoluene (BHT) during sample preparation to prevent degradation.
-
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma:
-
Sample Pre-treatment: To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard (e.g., 13-Oxo-ODE-d3 at a final concentration of 50 ng/mL).
-
Protein Precipitation: Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Dilution: Dilute the supernatant with 1 mL of 5% methanol in water.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Signaling Pathway
13-Oxo-octadecadienoic acids (13-oxo-ODAs) are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[4][5] Activation of PPARα in the liver leads to the upregulation of genes involved in fatty acid oxidation, which can contribute to the reduction of lipid accumulation.
Caption: Activation of the PPARα signaling pathway by this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
dealing with matrix effects in biological samples for 13-Oxo-6(Z),9(Z)-octadecadienoic acid analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Oxo-6(Z),9(Z)-octadecadienoic acid (13-Oxo-ODE). It focuses on mitigating matrix effects in biological samples to ensure accurate and reproducible quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 13-Oxo-ODE?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis. In biological samples such as plasma or serum, phospholipids (B1166683) are a primary cause of matrix effects in LC-MS-based lipid analysis.[2][3]
Q2: How can I detect the presence of matrix effects in my 13-Oxo-ODE analysis?
A2: Two common methods to assess matrix effects are:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a 13-Oxo-ODE standard into the mass spectrometer after the analytical column. A blank, extracted biological sample is then injected. Any dip or peak in the constant signal indicates ion suppression or enhancement at that retention time.
-
Post-Extraction Spike: This is a quantitative approach where a known amount of 13-Oxo-ODE is added to a pre-extracted blank matrix sample. The response is then compared to the same concentration of the standard in a neat solvent. The ratio of the peak areas provides a quantitative measure of the matrix effect.[1]
Q3: What are the most effective sample preparation techniques to minimize matrix effects for 13-Oxo-ODE?
A3: The choice of sample preparation is critical for removing interfering matrix components. The most common techniques for oxylipins like 13-Oxo-ODE are:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up samples and concentrating the analyte.[4] Mixed-mode or reversed-phase SPE cartridges can selectively retain 13-Oxo-ODE while washing away interfering compounds like phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can be used to extract lipids, including 13-Oxo-ODE, from aqueous biological samples. However, its efficiency can be lower for more polar analytes, and it may not be as effective at removing all interfering lipids as SPE.[3][5]
-
Protein Precipitation (PPT): While simple and quick, PPT is often the least effective method for removing phospholipids and can lead to significant ion suppression.[6] It is generally not recommended as a standalone technique for sensitive oxylipin analysis.[6]
Q4: How can I compensate for matrix effects that cannot be eliminated through sample preparation?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most reliable way to compensate for matrix effects. A SIL-IS, such as 13-Oxo-ODE-d4, will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, accurate quantification can be achieved.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no 13-Oxo-ODE signal | Inefficient extraction | Optimize the sample preparation protocol. Consider switching from LLE or PPT to SPE. Ensure the pH of the sample is appropriate for the chosen SPE sorbent. |
| Significant ion suppression | Improve sample cleanup to remove phospholipids. Use a more rigorous SPE protocol or a specialized phospholipid removal plate. Dilute the sample extract before injection.[7] | |
| Analyte degradation | Oxylipins can be unstable.[6] Add antioxidants like butylated hydroxytoluene (BHT) during sample preparation.[7] Avoid repeated freeze-thaw cycles and protect samples from light. | |
| Poor peak shape (tailing, fronting, or split peaks) | Column contamination | Flush the column with a strong solvent. If the problem persists, replace the column. Ensure adequate sample cleanup to prevent matrix components from accumulating on the column.[8] |
| Inappropriate injection solvent | The injection solvent should be weaker than the initial mobile phase to ensure proper peak focusing on the column. Reconstitute the dried extract in a solvent composition similar to or weaker than the starting mobile phase.[8] | |
| Co-eluting isomers | Oxylipin analysis is prone to interference from isomers. Optimize the chromatographic gradient to improve separation. Consider using a longer column or a column with a different stationary phase. | |
| High variability in results (poor precision) | Inconsistent matrix effects | Use a stable isotope-labeled internal standard for every sample to correct for variability in ion suppression/enhancement. |
| Inconsistent sample preparation | Ensure consistent and precise execution of the sample preparation protocol for all samples, standards, and quality controls. Automating the sample preparation can improve reproducibility. | |
| Signal intensity drifts over an analytical run | Matrix components accumulating in the ion source | Clean the ion source of the mass spectrometer. |
| Column fouling | Implement a column wash step at the end of each injection or periodically within the analytical batch to remove strongly retained matrix components. |
Quantitative Data Summary
The following table summarizes recovery data for different sample preparation methods for oxylipins, which can serve as a general guide for 13-Oxo-ODE analysis. Note that specific recovery for 13-Oxo-ODE may vary.
| Sample Preparation Method | Analyte Class | Matrix | Average Recovery (%) | Key Findings |
| Solid-Phase Extraction (C18) | Oxylipins | Human Plasma | >80% for many oxylipins | Showed the best overall performance for a broad spectrum of oxylipins.[5] |
| Liquid-Liquid Extraction (Ethyl Acetate) | Oxylipins | Human Plasma | Variable, often <60% | Generally insufficient for comprehensive oxylipin analysis.[5] |
| Solid-Phase Extraction (Anion Exchange) | Oxylipins | Human Plasma | Low for some analytes | Excellent at removing interfering matrix, but analyte recovery can be compromised.[5] |
| Protein Precipitation (Methanol) | General Metabolites | Human Plasma | High (>90%) | While extraction efficiency is high, it is not effective at removing phospholipids, leading to significant matrix effects.[9] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 13-Oxo-ODE from Plasma
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
-
Sample Pre-treatment:
-
Thaw 100 µL of plasma on ice.
-
Add an antioxidant solution (e.g., 10 µL of 0.2 mg/mL BHT in methanol).
-
Spike with a stable isotope-labeled internal standard (e.g., 13-Oxo-ODE-d4).
-
Add 300 µL of methanol (B129727) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Procedure (using a mixed-mode anion exchange cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the 13-Oxo-ODE and other acidic lipids with 1 mL of a suitable solvent, such as methanol containing 2% formic acid.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50-100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters for 13-Oxo-ODE Analysis
These are typical starting parameters and should be optimized for your instrument.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (e.g., 80:20 v/v).
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[10]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition (example): The specific precursor and product ions for 13-Oxo-ODE should be determined by infusing a standard solution. For a related compound, 9-Oxo-ODE, a potential transition could be monitored.[10]
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.[11]
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the extraction and analysis of 13-Oxo-ODE from plasma.
13-Oxo-ODE and PPARα Signaling Pathway
13-Oxo-ODE has been shown to be a ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[12]
Caption: Simplified signaling pathway of PPARα activation by 13-Oxo-ODE.
References
- 1. benchchem.com [benchchem.com]
- 2. zenodo.org [zenodo.org]
- 3. Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 5. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Validating the Purity of 13-Oxo-6(Z),9(Z)-octadecadienoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the purity of commercially sourced 13-Oxo-6(Z),9(Z)-octadecadienoic acid (also known as 6(Z),9(Z)-13-KODE). This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purity validation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of this compound?
A1: The primary analytical techniques for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Each method provides unique insights into the sample's composition and potential impurities.
Q2: What are the common impurities to look for in a commercial sample of this compound?
A2: Common impurities may include stereoisomers (e.g., geometric isomers of the double bonds), positional isomers (e.g., 9-Oxo-octadecadienoic acid), oxidation byproducts (such as hydroperoxides), and residual starting materials from synthesis.[3][4] Incomplete derivatization during sample preparation for GC-MS can also introduce artifacts.[5]
Q3: My sample of this compound shows a lower than expected purity. What are the first troubleshooting steps?
A3: Initially, verify the proper storage of your sample, as these molecules can be sensitive to temperature, light, and oxygen, leading to degradation.[6] Next, confirm the accuracy of your analytical method by running a certified reference standard, if available. Finally, review your sample preparation procedure for any potential sources of contamination or degradation.
Q4: Is derivatization necessary for the analysis of this compound?
A4: For GC-MS analysis, derivatization to a more volatile ester, typically a fatty acid methyl ester (FAME), is required.[7] For HPLC and NMR analysis, derivatization is generally not necessary.
Q5: What is a typical purity specification for commercially available this compound?
A5: Most commercial suppliers offer this compound with a purity of greater than 98%.[8] However, it is crucial to verify the purity upon receipt and before use in experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purity validation of this compound.
HPLC Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH; Column overload; Contaminated guard column. | Adjust the mobile phase pH. Reduce the sample concentration or injection volume. Replace the guard column. |
| Ghost Peaks | Contaminated mobile phase or injector; Carryover from previous injections. | Use fresh, HPLC-grade solvents. Implement a thorough needle wash protocol. |
| Retention Time Shifts | Inconsistent mobile phase composition; Fluctuations in column temperature; Column degradation. | Prepare fresh mobile phase and ensure proper mixing. Use a column oven for temperature control. Replace the column if it's old or has been subjected to harsh conditions. |
| Unexpected Peaks | Sample degradation; Presence of isomers or impurities. | Prepare fresh sample and analyze immediately. Use a higher resolution column or modify the mobile phase gradient to improve separation. Confirm peak identity using mass spectrometry. |
GC-MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Multiple Peaks for a Supposedly Pure Standard | Incomplete derivatization; Presence of isomers. | Optimize the derivatization reaction (time, temperature, reagent concentration). Utilize a GC column designed for isomer separation. |
| Poor Peak Shape | Active sites in the GC liner or column; Sample overload. | Use a deactivated liner. Reduce the amount of sample injected. |
| Low Signal Intensity | Inefficient derivatization; Sample degradation in the injector. | Verify the derivatization protocol. Lower the injector temperature. |
| Mass Spectrum Mismatch | Co-elution of impurities; Incorrect mass spectral library. | Improve chromatographic separation. Manually interpret the mass spectrum and compare it to the expected fragmentation pattern. |
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₁₈H₃₀O₃ | [8] |
| Molecular Weight | 294.43 g/mol | [8] |
| CAS Number | 1802047-22-8 | [8] |
| Typical Commercial Purity | >98% | [8] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the analysis of this compound.
1. Sample Preparation:
-
Dissolve the commercially sourced this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 70% A, 30% B
-
5-20 min: Linear gradient to 100% B
-
20-25 min: Hold at 100% B
-
25-30 min: Return to 70% A, 30% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak area of all observed peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Protocol 2: Purity and Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of this compound after conversion to its fatty acid methyl ester (FAME).
1. Derivatization to FAME:
-
To 100 µg of the sample, add 1 mL of 2% sulfuric acid in methanol.
-
Heat the mixture at 60°C for 1 hour.[9]
-
After cooling, add 1 mL of water and 1 mL of hexane (B92381).
-
Vortex thoroughly and allow the layers to separate.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
Evaporate the hexane under a stream of nitrogen and reconstitute the sample in a suitable volume of hexane for GC-MS analysis.
2. GC-MS Conditions:
-
GC Column: A polar capillary column suitable for FAME analysis (e.g., a cyanopropyl-substituted column).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 240°C at 10°C/min.
-
Hold at 240°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
3. Data Analysis:
-
Identify the peak corresponding to the methyl ester of this compound based on its retention time and mass spectrum.
-
Analyze other peaks to identify potential impurities by comparing their mass spectra with libraries (e.g., NIST).
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general guideline for the structural confirmation of this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).
2. NMR Experiments:
-
¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts and coupling constants of the protons, particularly in the olefinic region (around 5.3-6.5 ppm) to confirm the double bond geometry.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the ketone and the carboxylic acid.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between protons and carbons, confirming the overall structure and the position of the oxo group and double bonds.[10]
3. Data Analysis:
-
Compare the acquired NMR data with published data for this compound or related structures to confirm its identity and assess for the presence of any structural isomers or other impurities.
Visualizations
Experimental Workflow for Purity Validation
Caption: Workflow for the comprehensive purity validation of this compound.
Troubleshooting Decision Tree for Purity Issues
Caption: Decision tree for troubleshooting low purity results in this compound analysis.
Simplified Signaling Pathway Involvement
Caption: Simplified signaling pathway showing the activation of PPARα by this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. lipidanalytical.com [lipidanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ANALYSIS OF LIPIDS [people.umass.edu]
- 7. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 8. larodan.com [larodan.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Synthetic 13-Oxo-6(Z),9(Z)-octadecadienoic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the structure of synthetic 13-Oxo-6(Z),9(Z)-octadecadienoic acid. Differentiating this specific isomer from other related compounds, such as 13-Oxo-9(Z),11(E)-octadecadienoic acid (13-KODE), is critical for accurate biological and pharmacological studies. This document outlines the key analytical techniques, presents comparative data, and provides detailed experimental protocols.
Structural Overview and Isomeric Comparison
This compound is an oxidized derivative of linoleic acid.[1][2] Its molecular formula is C₁₈H₃₀O₃ and it has a molecular weight of 294.43 g/mol .[3][4] Structural confirmation is paramount due to the existence of multiple isomers, such as the well-studied 13-Oxo-9(Z),11(E)-octadecadienoic acid, which differ in the position and configuration of their double bonds.[5][6] These structural nuances can lead to significant differences in biological activity.
The primary analytical challenge lies in unequivocally determining the positions of the keto group (at C-13) and the two cis double bonds (at C-6 and C-9). This requires a combination of mass spectrometry and nuclear magnetic resonance spectroscopy, often coupled with chromatographic separation.
Experimental Workflow for Structural Confirmation
The process of confirming the structure of a synthetic lipid like this compound involves a systematic workflow. This begins with synthesis and purification, followed by a series of analytical techniques to verify its mass, structure, and purity.
Caption: Workflow for the structural confirmation of synthetic lipids.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is the first step in confirming the successful synthesis of the target molecule by verifying its molecular weight.
Data Presentation: Expected Mass Spectrometry Values
| Ion Mode | Adduct | Calculated m/z | Observed m/z (Example) |
| Positive | [M+H]⁺ | 295.2268 | 295.4 |
| Negative | [M-H]⁻ | 293.2122 | 293.4 |
Data for observed m/z is based on the isomer 13-Oxo-9(Z),11(E)-octadecadienoic acid, as the mass is identical.[5]
Experimental Protocol: LC-MS Analysis
A liquid chromatography-mass spectrometry (LC-MS) system is ideal for this analysis.
-
Chromatography:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Gradient: Start at 30% B, ramp to 85-99% B over 10-15 minutes, hold for 3 minutes, then re-equilibrate.[7]
-
Flow Rate: 300 µL/min.[7]
-
Column Temperature: 40 °C.[7]
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), run in both positive and negative modes.
-
Analysis: Full scan mode to detect the primary quasi-molecular ions ([M+H]⁺ and [M-H]⁻).
-
Fragmentation (MS/MS): Tandem mass spectrometry should be performed on the parent ions to aid in structural elucidation. While fragmentation patterns for the specific 6(Z),9(Z) isomer are not readily published, comparison with the fragmentation of the 9(Z),11(E) isomer can reveal key differences.
-
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of the molecule, which is essential for distinguishing between isomers.
Data Presentation: Comparative NMR Data
While specific NMR data for this compound is not available in the cited literature, the data for the common isomer 13-Oxo-9(Z),11(E)-octadecadienoic acid (13-KODE) provides a crucial reference point.[5] Researchers should expect significant differences in the chemical shifts of the olefinic protons and carbons.
| Assignment | ¹H NMR (CDCl₃) δ (ppm) for 13-KODE Isomer [5] | ¹³C NMR (CDCl₃) δ (ppm) for 13-KODE Isomer [5] | Expected Differences for 6(Z),9(Z) Isomer |
| Olefinic CH | 7.48, 6.17, 6.11, 5.88 | 142.6, 137.0, 129.2, 127.0 | Chemical shifts for protons at C6, C7, C9, C10 will differ significantly. The coupling patterns will confirm the Z-configuration (J-coupling typically 10-12 Hz). |
| Carbonyl C=O (Keto) | - | 201.4 | The chemical shift should be similar but may be subtly influenced by the non-conjugated system. |
| Carbonyl C=O (Acid) | - | 178.3 | Expected to be very similar. |
| Methylene (B1212753) α to Keto | 2.53 | 41.3 | The signal for the C12 methylene group will be present. The C14 methylene protons will also have a distinct chemical shift. |
| Methyl CH₃ | 0.88 | 13.9 | Expected to be very similar. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified synthetic compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Experiments to Run:
-
¹H NMR: To identify all protons, their integrations, and coupling constants. This is critical for confirming the cis (Z) configuration of the double bonds.
-
¹³C NMR: To identify all unique carbon atoms, including the carbonyls and olefinic carbons.
-
2D COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and trace the carbon chain.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is essential for confirming the position of the keto group (C-13) relative to nearby protons (e.g., on C-12, C-14, and C-15).
-
By integrating the data from these experiments, a complete and unambiguous structural assignment of this compound can be achieved, ensuring its identity and purity for subsequent research and development.
References
- 1. Human Metabolome Database: Showing metabocard for (Z)-13-Oxo-9-octadecenoic acid (HMDB0029796) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. larodan.com [larodan.com]
- 4. gentaur.com [gentaur.com]
- 5. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. larodan.com [larodan.com]
- 7. tandfonline.com [tandfonline.com]
A Comparative Analysis of the Biological Activities of 13-Oxo-Octadecadienoic Acid Isomers: A Focus on 13-KODE
A comprehensive review of the known biological activities of 13-Oxo-9(Z),11(E)-octadecadienoic acid (13-KODE) and a highlight on the current data gap for its isomer, 13-Oxo-6(Z),9(Z)-octadecadienoic acid.
Introduction
Oxidized linoleic acid metabolites, collectively known as oxylipins, are a diverse class of signaling molecules that play crucial roles in various physiological and pathological processes. Among these, keto-octadecadienoic acids (KODEs) have garnered significant attention for their potent biological activities. This guide provides a detailed comparison of the known biological activities of two isomers of 13-oxo-octadecadienoic acid: 13-Oxo-9(Z),11(E)-octadecadienoic acid (commonly known as 13-KODE) and this compound. While extensive research has elucidated the multifaceted roles of 13-KODE in inflammation, cancer, and metabolic regulation, a significant knowledge gap exists regarding the biological functions of this compound.
This compound: An Uncharacterized Isomer
To date, the scientific literature lacks studies detailing the biological activity of this compound (CAS 1802047-22-8).[1] While its chemical structure and properties are defined, its interactions with biological systems, potential signaling pathways, and overall physiological or pathological effects remain to be investigated. As such, a direct comparative analysis with 13-KODE based on experimental data is not currently feasible.
13-KODE: A Multifunctional Lipid Mediator
In contrast, 13-KODE has been the subject of numerous studies, revealing its diverse and potent biological effects. These activities are primarily centered around its anti-inflammatory, anti-cancer, and metabolic regulatory properties.
Anti-inflammatory Activity
13-KODE exhibits significant anti-inflammatory effects by modulating key signaling pathways.[2] In lipopolysaccharide (LPS)-stimulated macrophages, 13-KODE has been shown to suppress the production of pro-inflammatory mediators.[2]
Key Anti-inflammatory Mechanisms of 13-KODE:
-
Inhibition of NF-κB Signaling: 13-KODE prevents the nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[2]
-
Modulation of MAPK Pathway: It inhibits the phosphorylation of key mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38, which are involved in inflammatory responses.[3]
-
Activation of Nrf2/HO-1 Pathway: 13-KODE promotes the nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[2]
Anti-cancer Activity
Recent studies have highlighted the potential of 13-KODE as an anti-cancer agent, particularly in the context of breast cancer.[3]
Key Anti-cancer Mechanisms of 13-KODE:
-
Suppression of Cancer Stem Cell (CSC) Properties: 13-KODE has been found to inhibit the proliferation of breast cancer stem cells and reduce the population of CD44high/CD24low cells, which are characteristic markers of CSCs.[3]
-
Induction of Apoptosis: It can induce programmed cell death in breast cancer cells.[3]
-
Downregulation of c-Myc: 13-KODE has been shown to decrease the expression of the oncoprotein c-Myc, a key regulator of cell proliferation and survival.[3]
Metabolic Regulation
13-KODE is also recognized as a potent activator of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a central role in lipid metabolism.[4][5]
Key Metabolic Regulatory Mechanisms of 13-KODE:
-
PPARα Agonism: By activating PPARα, 13-KODE can influence the expression of genes involved in fatty acid oxidation and lipid transport.[4][5]
-
Triglyceride Reduction: In vivo studies have demonstrated that 13-KODE can lower plasma and hepatic triglyceride levels in obese diabetic mice.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the biological activity of 13-KODE.
Table 1: Anti-inflammatory Effects of 13-KODE in LPS-stimulated RAW 264.7 Macrophages
| Parameter | Treatment | Concentration | Effect | Reference |
| NO Production | 13-KODE | 100 µM | Inhibition | [2] |
| TNF-α Expression | 13-KODE | 100 µM | Suppression | [2] |
| IL-1β Expression | 13-KODE | 100 µM | Suppression | [2] |
| Nuclear NF-κB p65 | 13-KODE | 100 µM | Reduction | [2] |
| Phospho-ERK1/2 | 13-KODE | 100 µM | Inhibition | [2] |
| Phospho-JNK | 13-KODE | 100 µM | Inhibition | [2] |
| Phospho-p38 | 13-KODE | 100 µM | Inhibition | [2] |
| Nuclear Nrf2 | 13-KODE | 100 µM | Increase | [2] |
| HO-1 Expression | 13-KODE | 100 µM | Upregulation | [2] |
Table 2: Anti-cancer Effects of 13-KODE on Breast Cancer Cells
| Parameter | Cell Line | Concentration | Effect | Reference |
| Cell Proliferation | MDA-MB-231, MCF-7 | 0-400 µM | Suppression | [3] |
| Mammosphere Formation | Primary BCSCs | Not specified | Reduction | [3] |
| Apoptosis | BCSCs | Not specified | Increase | [3] |
| CD44high/CD24low Population | BCSCs | Not specified | Reduction | [3] |
| c-Myc Gene Expression | BCSCs | Not specified | Decrease | [3] |
Table 3: Metabolic Effects of 13-KODE
| Parameter | Model | Treatment | Effect | Reference |
| PPARα Activation | In vitro luciferase assay | Dose-dependent | Significant induction | [4][5] |
| Plasma Triglycerides | Obese diabetic KK-Ay mice | 0.05% in diet | Decrease | [4][5] |
| Hepatic Triglycerides | Obese diabetic KK-Ay mice | 0.05% in diet | Decrease | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
NF-κB Nuclear Translocation Assay
This assay is designed to determine the localization of the NF-κB p65 subunit.
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) in a suitable format (e.g., 96-well plate) and allow them to adhere. Treat the cells with the test compound (13-KODE) for a specified time, followed by stimulation with an inflammatory agent like LPS.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Immunostaining: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS). Incubate the cells with a primary antibody specific for the NF-κB p65 subunit. After washing, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with a DNA-binding dye such as DAPI or Hoechst.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. The nuclear translocation of p65 is quantified by measuring the fluorescence intensity of the p65 antibody stain within the nuclear region defined by the DAPI/Hoechst stain.[6][7][8][9][10]
MAPK Activation (Western Blot)
This protocol is used to detect the phosphorylation status of MAPK proteins.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK1/2, JNK, and p38, as well as antibodies for the total forms of these proteins as loading controls.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11][12][13][14][15]
Nrf2 Nuclear Translocation Assay
This assay quantifies the amount of Nrf2 that has moved into the nucleus.
-
Nuclear and Cytoplasmic Fractionation: Following cell treatment, harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts using a commercial kit or a dounce homogenizer-based method.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions.
-
Western Blot Analysis: Perform Western blotting as described in the MAPK activation protocol, using a primary antibody specific for Nrf2. Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.
-
Quantification: Quantify the band intensity of Nrf2 in the nuclear fraction relative to the nuclear loading control.[16][17][18][19][20]
c-Myc Expression Analysis (Quantitative PCR)
This method is used to measure the mRNA levels of the c-Myc gene.
-
RNA Extraction: After cell treatment, extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system with SYBR Green or a TaqMan probe-based assay. Use primers specific for the c-Myc gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of c-Myc using the ΔΔCt method.[21][22][23][24]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of the test compound.
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[25][26][27][28][29]
Apoptosis Assay (Flow Cytometry)
This assay uses Annexin V and propidium (B1200493) iodide (PI) staining to detect apoptotic cells.
-
Cell Harvesting and Staining: After treatment, harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
Signaling Pathway and Experimental Workflow Diagrams
Caption: Anti-inflammatory signaling pathways modulated by 13-KODE.
Caption: Anti-cancer signaling pathway of 13-KODE.
Caption: A generalized workflow for in vitro biological activity assays.
Conclusion
13-Oxo-9(Z),11(E)-octadecadienoic acid (13-KODE) is a well-characterized lipid mediator with potent anti-inflammatory, anti-cancer, and metabolic regulatory activities. Its mechanisms of action involve the modulation of critical signaling pathways, including NF-κB, MAPK, Nrf2, and c-Myc, as well as the activation of the nuclear receptor PPARα. In stark contrast, there is a significant lack of data on the biological activity of its isomer, this compound. This highlights a critical area for future research to fully understand the structure-activity relationships within the KODE family of oxylipins and to potentially uncover novel therapeutic agents. Further investigation into the biological effects of this compound is warranted to provide a complete comparative picture and to explore its potential physiological roles.
References
- 1. larodan.com [larodan.com]
- 2. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 5. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. raybiotech.com [raybiotech.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 4.9. Determination of Nrf2 Nuclear Translocation [bio-protocol.org]
- 17. nwlifescience.com [nwlifescience.com]
- 18. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 19. researchgate.net [researchgate.net]
- 20. raybiotech.com [raybiotech.com]
- 21. Genome-Wide Analysis of c-MYC-Regulated mRNAs and miRNAs and c-MYC DNA-Binding by Next-Generation Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Methods for the expression, purification, preparation, and biophysical characterization of constructs of the c-Myc and Max b-HLH-LZs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MYC-amplified sample analysis [bio-protocol.org]
- 24. pnas.org [pnas.org]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. MTT (Assay protocol [protocols.io]
- 30. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 31. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 32. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 33. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 34. creative-diagnostics.com [creative-diagnostics.com]
Comparative Analysis of 13-Oxo-Octadecadienoic Acid Isomers on PPARα Activation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the differential effects of 13-oxo-octadecadienoic acid isomers on Peroxisome Proliferator-Activated Receptor Alpha (PPARα) activation. This document synthesizes available experimental data, details relevant methodologies, and visualizes key pathways to facilitate further research and development in metabolic disease therapeutics.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor pivotal in the regulation of lipid metabolism. Its activation can lead to the reduction of plasma triglycerides, making it a key target for the treatment of dyslipidemia. Naturally occurring fatty acid derivatives, including isomers of oxo-octadecadienoic acid (oxo-ODA), have emerged as potent endogenous ligands for PPARα. Understanding the nuanced effects of different isomers is crucial for the development of targeted and effective therapeutics.
Quantitative Comparison of PPARα Activation by Oxo-Octadecadienoic Acid Isomers
The following table summarizes the available data on the activation of PPARα by different isomers of oxo-octadecadienoic acid and their precursors. The data is primarily derived from in vitro luciferase reporter gene assays.
| Isomer/Derivative | Common Abbreviation | Assay Type | Cell Line | Quantitative Data | Reference |
| 13-oxo-9,11-octadecadienoic acid | 13-oxo-ODA | Luciferase Reporter Assay | CV-1 | Stronger activation than 9-oxo-ODA and CLA mixture.[1][2][3] | [1][2][3] |
| 9-oxo-10,12-octadecadienoic acid | 9-oxo-ODA | Luciferase Reporter Assay | CV-1 | Weaker activation than 13-oxo-ODA.[2][3] | [2][3] |
| Conjugated Linoleic Acid | CLA | Luciferase Reporter Assay | CV-1 | Weaker activation than 13-oxo-ODA.[2][3] | [2][3] |
Note: The quantitative data is presented as a relative comparison of activation potency as specific EC50 values from a single comparative study are not consistently reported across the literature.
Experimental Protocols
In Vitro PPARα Activation: Luciferase Reporter Assay
This cell-based assay is the standard method for quantifying the ability of a compound to activate PPARα and induce the expression of a reporter gene.
Objective: To measure the dose-dependent activation of PPARα by test compounds.
Materials:
-
Cell Line: Monkey kidney cells (CV-1) or human hepatoblastoma cells (HepG2) are commonly used.[2]
-
Plasmids:
-
An expression vector for a GAL4-PPARα ligand-binding domain (LBD) chimeric protein (e.g., pM-hPPARα).[4]
-
A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene (e.g., p4xUASg-tk-luc).[4]
-
An internal control reporter plasmid for normalization (e.g., pRL-CMV expressing Renilla luciferase).[4]
-
-
Reagents: Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), transfection reagent, test compounds (13-oxo-ODA isomers), positive control (e.g., GW7647), and a dual-luciferase reporter assay system.[4]
Procedure:
-
Cell Culture: Culture the chosen cell line in the appropriate medium supplemented with FBS.
-
Transfection: Co-transfect the cells with the GAL4-PPARα expression vector, the luciferase reporter plasmid, and the internal control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, treat the cells with various concentrations of the test compounds (e.g., 13-oxo-ODA isomers) and the positive control. A vehicle control (e.g., DMSO) should also be included.
-
Incubation: Incubate the treated cells for 24 hours.
-
Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are typically expressed as fold induction relative to the vehicle control.
In Vivo Assessment of PPARα Activation in a Mouse Model
Animal studies are crucial for evaluating the physiological effects of PPARα activators on lipid metabolism.
Objective: To determine the in vivo efficacy of a test compound in a model of dyslipidemia.
Animal Model:
-
Obese and diabetic mouse models, such as the KK-Ay mouse, are often used.[3] These mice are typically fed a high-fat diet to induce dyslipidemia.
Procedure:
-
Acclimatization: Acclimatize the mice to the experimental conditions.
-
Diet and Treatment: Divide the mice into control and treatment groups. The control group receives a high-fat diet, while the treatment groups receive the high-fat diet supplemented with the test compound (e.g., 13-oxo-ODA) at different concentrations.[3]
-
Duration: The treatment period is typically several weeks (e.g., 4 weeks).[3]
-
Monitoring: Monitor food intake and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, collect blood and tissue samples (liver, skeletal muscle) for analysis.
-
Blood Analysis: Measure plasma levels of triglycerides, total cholesterol, and glucose.
-
Tissue Analysis:
-
Measure triglyceride content in the liver and skeletal muscle.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of PPARα target genes involved in fatty acid oxidation (e.g., CPT1a, AOX, UCP2).[2]
-
-
Visualizations: Signaling Pathways and Experimental Workflows
Discussion and Future Directions
The available evidence strongly indicates that 13-oxo-9,11-octadecadienoic acid is a potent activator of PPARα, exhibiting greater activity than its isomer, 9-oxo-10,12-octadecadienoic acid, and its precursor, conjugated linoleic acid.[1][2][3] This highlights the critical role of the position of the oxo group and the configuration of the double bonds in determining the biological activity of these fatty acid derivatives.
The lack of data on other isomers, such as 13-Oxo-6(Z),9(Z)-octadecadienoic acid, represents a significant gap in our understanding of the structure-activity relationships of oxo-ODAs. Future research should focus on the synthesis and biological evaluation of a wider range of isomers to build a comprehensive understanding of how subtle structural modifications influence PPARα activation. Such studies would be invaluable for the rational design of novel and highly selective PPARα modulators for the treatment of metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 3. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Guide to the Quantitative Assay of 13-Oxo-6(Z),9(Z)-octadecadienoic Acid
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 13-Oxo-6(Z),9(Z)-octadecadienoic acid, a keto derivative of linoleic acid. This document is intended for researchers, scientists, and drug development professionals who require accurate and precise quantification of this lipid mediator in biological matrices.
Introduction
This compound is an oxidized metabolite of linoleic acid. Oxidized fatty acids, collectively known as oxylipins, are increasingly recognized for their roles in a variety of physiological and pathological processes. Accurate quantification of these molecules is crucial for understanding their biological functions and for the development of novel therapeutics. This guide focuses on the validation and comparison of different analytical approaches for measuring this compound.
Data Presentation: Comparison of Quantitative Assay Performance
The following table summarizes the performance characteristics of three common analytical methods for the quantification of this compound. The data presented are representative values derived from published assays for similar oxidized fatty acids and serve as a benchmark for method validation.
| Parameter | Method A: LC-MS/MS with SPE | Method B: LC-MS/MS with LLE | Method C: GC-MS with Derivatization |
| Linearity (R²) | > 0.995 | > 0.992 | > 0.990 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL | 1 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 - 1000 ng/mL | 500 - 1000 ng/mL | 500 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±20% | Within ±20% |
| Precision (% CV) | < 15% | < 20% | < 20% |
| Recovery | 85 - 110% | 70 - 100% | 60 - 95% |
| Matrix Effect | Minimal | Moderate | Significant |
| Throughput | High | Medium | Low |
Experimental Protocols
Method A: LC-MS/MS with Solid-Phase Extraction (SPE)
This protocol is recognized for its high sensitivity, specificity, and efficiency in removing matrix interferences, making it a preferred method for complex biological samples.
1. Sample Preparation (Solid-Phase Extraction)
-
Internal Standard Addition: To 200 µL of plasma, add 10 µL of an internal standard solution (e.g., 13-Oxo-ODE-d4).
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (m/z 293.2) -> Product ion (specific fragment to be determined experimentally).
-
Internal Standard (e.g., 13-Oxo-ODE-d4): Precursor ion (m/z 297.2) -> Product ion (specific fragment to be determined experimentally).
-
-
3. Data Analysis
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.
Mandatory Visualizations
Signaling Pathway
13-Oxo-octadecadienoic acids are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a key role in lipid metabolism and inflammation.[1][2][3]
Caption: PPARγ signaling pathway activated by 13-Oxo-octadecadienoic acid (13-Oxo-ODE).
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS with SPE method for the quantification of this compound.
Caption: Workflow for the quantitative analysis of this compound.
References
A Comparative Guide to the Anti-Inflammatory Properties of Oxo-Octadecadienoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of various oxo-octadecadienoic acids (oxo-ODAs), a class of oxidized linoleic acid metabolites. These molecules have garnered significant interest for their potential therapeutic applications in inflammatory diseases. This document summarizes key experimental data, outlines methodologies, and visualizes the underlying signaling pathways to offer an objective resource for the scientific community.
Performance Comparison of Oxo-Octadecadienoic Acids
The anti-inflammatory effects of several oxo-ODAs have been evaluated, primarily in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for inflammation research. The data presented below highlights the inhibitory effects of these compounds on key inflammatory mediators.
Inhibition of Nitric Oxide (NO) Production
Nitric oxide is a critical signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory response.
| Compound | Concentration | % Inhibition of NO Production | Reference |
| 8-oxo-9-octadecenoic acid (OOA) | 12.5 µM | ~40% | [1] |
| 25 µM | ~65% | [1] | |
| 50 µM | ~85% | [1] | |
| (9Z,11E)-13-oxooctadeca-9,11-dienoic acid (13-KODE) | 100 µM | Significant suppression | [2][3] |
Inhibition of Pro-Inflammatory Cytokines
Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) are central to the inflammatory cascade.
| Compound | Cytokine | Concentration | % Inhibition | Reference |
| 8-oxo-9-octadecenoic acid (OOA) | TNF-α | 50 µM | Concentration-dependent inhibition | [4] |
| IL-6 | 50 µM | Concentration-dependent inhibition | [4] | |
| (9Z,11E)-13-oxooctadeca-9,11-dienoic acid (13-KODE) | TNF-α (protein) | 100 µM | 61% | [2] |
| TNF-α (mRNA) | 100 µM | 66% | [2] | |
| IL-1β (protein) | 100 µM | 72% | [2] | |
| IL-1β (mRNA) | 100 µM | 52% | [2] |
Key Signaling Pathways in Anti-Inflammatory Action
Oxo-ODAs exert their anti-inflammatory effects by modulating several key signaling pathways that are crucial for the expression of pro-inflammatory genes. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Some oxo-ODAs also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which is involved in the antioxidant response.
Caption: General signaling pathways modulated by oxo-octadecadienoic acids.
Experimental Protocols
The following section details the typical experimental workflow and specific assays used to evaluate the anti-inflammatory properties of oxo-octadecadienoic acids.
General Experimental Workflow
The assessment of anti-inflammatory activity generally follows a standardized in vitro procedure using macrophage cell lines.
Caption: A typical experimental workflow for assessing anti-inflammatory activity.
Cell Culture and Treatment
RAW 264.7 macrophage cells are cultured in an appropriate medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics. For experiments, cells are seeded in plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the oxo-ODA for a specified time before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[1]
Nitric Oxide (NO) Assay
The production of nitric oxide is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[1] Briefly, an equal volume of cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid). The absorbance is then measured at approximately 540 nm, and the nitrite concentration is determined from a standard curve.[1]
Enzyme-Linked Immunosorbent Assay (ELISA)
The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis
To investigate the effects on signaling pathways, cells are lysed, and the total protein is extracted. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membranes are then incubated with primary antibodies against proteins of interest (e.g., iNOS, COX-2, phosphorylated and total forms of NF-κB and MAPK proteins) and subsequently with secondary antibodies. The protein bands are visualized using a chemiluminescence detection system.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
Total RNA is extracted from the cells, and cDNA is synthesized. qRT-PCR is then performed using specific primers for the genes of interest (e.g., TNF-α, IL-1β, iNOS) to quantify their mRNA expression levels.
Conclusion
The available data indicates that oxo-octadecadienoic acids, specifically 8-oxo-9-octadecenoic acid and (9Z,11E)-13-oxooctadeca-9,11-dienoic acid, exhibit significant anti-inflammatory properties in vitro.[2][4] They effectively suppress the production of key inflammatory mediators like nitric oxide and pro-inflammatory cytokines.[2][4] Their mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, and in some cases, the activation of the Nrf2 antioxidant pathway.[2][4][5] These findings underscore the potential of oxo-ODAs as lead compounds for the development of novel anti-inflammatory therapeutics. Further research is warranted to explore their efficacy and safety in in vivo models of inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of 13-Oxo-Octadecadienoic Acid Isomers and their Potency in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer potential of various isomers of 13-oxo-octadecadienoic acid. While the primary focus of this guide is the 13-Oxo-6(Z),9(Z)-octadecadienoic acid isomer, a comprehensive search of the current scientific literature did not yield specific data on the anti-cancer potency of this particular isomer. Therefore, this guide presents a detailed comparison of the available data on other structurally related and well-studied isomers, namely 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) and isomers of 9-oxo-octadecadienoic acid (9-Oxo-ODA), to provide a valuable resource for researchers in the field.
At a Glance: Potency of Oxo-Octadecadienoic Acid Isomers
| Isomer | Cancer Cell Line(s) | Key Anti-Cancer Effects | Potency (IC50/Effective Concentration) | Implicated Signaling Pathway(s) |
| 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) | MDA-MB-231, MCF-7 (Breast Cancer) | Suppresses cell proliferation, inhibits breast cancer stem cell (BCSC) formation, and induces apoptosis.[1][2] | Reduced viability at concentrations from 100-400 μM.[2] | Downregulation of c-Myc[1][2] |
| 9-Oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) | HRA (Ovarian Cancer) | Induces apoptosis via the mitochondrial pathway.[3] | Not explicitly stated. | Mitochondrial apoptosis pathway (Bcl-2, Bax, Cytochrome c, Caspases)[3] |
| 9-Oxo-(10E,12Z)-octadecadienoic acid & 9-Oxo-(10E,12E)-octadecadienoic acid (9-Oxo-ODAs) | HeLa, SiHa (Cervical Cancer) | Suppress proliferation and induce apoptosis.[4][5] | IC50 = 25-50 µM[4][5] | Inhibition of CDKs and HPV oncoproteins[4] |
Detailed Isomer Analysis
13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE)
This isomer has demonstrated significant anti-cancer activity, particularly against breast cancer stem cells (BCSCs). Research has shown that 13-Oxo-ODE can suppress the proliferation of breast cancer cell lines, including MDA-MB-231 and MCF-7.[2] A key mechanism of its action is the downregulation of the c-Myc oncogene, which is crucial for the survival and self-renewal of cancer stem cells.[1][2] By inhibiting c-Myc, 13-Oxo-ODE effectively attenuates the stemness of breast cancer cells, leading to reduced mammosphere formation and increased apoptosis.[1][2]
9-Oxo-octadecadienoic acid (9-Oxo-ODA) Isomers
Various isomers of 9-Oxo-ODA have been investigated for their cytotoxic effects on different cancer cell lines.
-
9-Oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE): This isomer has been shown to induce apoptosis in human ovarian cancer cells (HRA) through the intrinsic mitochondrial pathway.[3] This involves the downregulation of the anti-apoptotic protein Bcl-2, upregulation of the pro-apoptotic protein Bax, release of cytochrome c from the mitochondria, and subsequent activation of caspases.[3]
-
9-Oxo-(10E,12Z)-octadecadienoic acid and 9-Oxo-(10E,12E)-octadecadienoic acid: A mixture of these isomers has been found to suppress the proliferation of human cervical cancer cell lines (HeLa and SiHa) with an IC50 value in the range of 25-50 µM.[4][5] Their mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs) and Human Papillomavirus (HPV) oncoproteins, leading to cell cycle arrest and apoptosis.[4]
Experimental Protocols
Cell Viability Assessment: MTS Assay
The MTS assay is a colorimetric method used to assess cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan (B1609692) product.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 13-Oxo-ODA isomers for a specified period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.[6][7]
Breast Cancer Stem Cell Activity: Mammosphere Formation Assay
This assay is used to quantify the self-renewal capacity of breast cancer stem cells.
-
Single-Cell Suspension: Prepare a single-cell suspension of breast cancer cells.
-
Seeding in Low-Attachment Plates: Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates containing serum-free mammosphere culture medium supplemented with growth factors.[1][8][9]
-
Compound Treatment: Add the desired concentrations of the 13-Oxo-ODA isomers to the culture medium.
-
Incubation: Incubate the plates for 7-10 days to allow for the formation of mammospheres.[9][10]
-
Quantification: Count the number and measure the size of the mammospheres formed in each well. A reduction in the number and size of mammospheres indicates an inhibition of cancer stem cell activity.[8][10]
Signaling Pathways and Experimental Workflows
c-Myc Signaling Pathway in Cancer
The c-Myc protein is a transcription factor that plays a critical role in cell growth, proliferation, and apoptosis.[11][12] In many cancers, c-Myc is overexpressed, leading to uncontrolled cell division.[13][14] 13-Oxo-ODE has been shown to downregulate c-Myc expression, thereby inhibiting the growth of cancer cells.[1][2]
Caption: The c-Myc signaling pathway and the inhibitory effect of 13-Oxo-ODE.
Experimental Workflow for Assessing Isomer Potency
The following diagram illustrates a typical workflow for evaluating the anti-cancer potency of 13-Oxo-ODA isomers.
Caption: A typical experimental workflow for assessing isomer potency.
Conclusion
While direct data on the anti-cancer effects of this compound remains elusive, the available evidence for other isomers, particularly 13-Oxo-9Z,11E-octadecadienoic acid and various 9-Oxo-octadecadienoic acids, demonstrates their potential as anti-cancer agents. These compounds exhibit cytotoxic and anti-proliferative effects across a range of cancer cell lines through mechanisms that include the downregulation of key oncogenes like c-Myc and the induction of apoptosis. Further research is warranted to synthesize and evaluate the anti-cancer potency of the 13-Oxo-6(Z),9(Z) isomer and to conduct direct comparative studies to establish a clear potency hierarchy among these related molecules. This will be crucial for the potential development of these fatty acid derivatives as novel cancer therapeutics.
References
- 1. A Detailed Mammosphere Assay Protocol for the Quantification of Breast Stem Cell Activity - ProQuest [proquest.com]
- 2. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mammosphere formation assay [bio-protocol.org]
- 10. scispace.com [scispace.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 13-Oxo-6(Z),9(Z)-octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 13-Oxo-6(Z),9(Z)-octadecadienoic acid, a bioactive lipid mediator involved in various physiological and pathological processes. The accurate and precise measurement of this oxylipin is critical for understanding its role in signaling pathways and for the development of potential therapeutic agents. This document outlines the cross-validation of two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting their performance characteristics, detailed experimental protocols, and relevant biological context.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound depends on the specific requirements of the study, such as sensitivity, selectivity, and sample throughput. Below is a summary of key performance parameters for LC-MS/MS and GC-MS, compiled from validated methods for closely related oxo-octadecadienoic acids. It is important to note that these parameters are representative and may vary based on the specific instrumentation, sample matrix, and experimental conditions.
| Validation Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | 9.7–35.9 nmol/L[1] | 0.025 ppm |
| Accuracy (% Recovery) | 77–163%[1] | 98.3–101.60% |
| Precision (% RSD) | < 18.5%[1] | ≤ 2.56% |
| Sample Preparation | Lipid extraction, often without derivatization. | Lipid extraction followed by mandatory derivatization to increase volatility. |
| Selectivity | High, due to MRM transitions. | Good, but may be limited by co-eluting compounds with similar fragmentation patterns. |
| Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies for the analysis of this compound using LC-MS/MS and GC-MS are provided below. These protocols are based on established methods for the quantification of oxylipins from biological matrices.
Method A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the direct analysis of this compound in its native form.
1. Sample Preparation (from Plasma)
-
Protein Precipitation and Extraction: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., d4-13-oxo-ODE). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant from the previous step. Wash the cartridge with water and then a low percentage of methanol in water. Elute the oxylipins with methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from other matrix components (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The specific precursor-to-product ion transition for this compound would be determined using a reference standard. For the related 13-oxo-ODE, a transition could be m/z 293.2 → [product ion].
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization but can provide excellent separation and quantification.
1. Sample Preparation and Derivatization
-
Extraction: Perform lipid extraction from the biological sample using a method such as Folch or Bligh-Dyer.
-
Saponification: Saponify the lipid extract using KOH in methanol to release the free fatty acids.
-
Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) by heating with BF₃-methanol or HCl-methanol. For enhanced sensitivity, further derivatization to pentafluorobenzyl (PFB) esters or trimethylsilyl (B98337) (TMS) ethers can be performed.
2. GC-MS Conditions
-
GC System: Gas chromatograph with a mass selective detector.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector: Splitless injection at 250°C.
-
Oven Temperature Program: An initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical workflow for analytical method cross-validation and a conceptual representation of the anti-inflammatory signaling pathway of a closely related isomer, 13-oxo-ODE.
References
comparative metabolic profiling of 13-Oxo-6(Z),9(Z)-octadecadienoic acid isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic and signaling effects of 13-oxo-octadecadienoic acid (13-Oxo-ODA) and its isomers, with a primary focus on the well-studied positional isomer, 9-oxo-octadecadienoic acid (9-Oxo-ODA). These oxidized derivatives of linoleic acid, found in sources such as tomato products, are gaining attention for their potent biological activities, particularly in the regulation of lipid metabolism.[1][2][3] This document summarizes key quantitative data, details experimental protocols for their analysis, and visualizes the underlying biochemical pathways.
Introduction to 13-Oxo-ODA and Its Isomers
13-Oxo-ODA and its isomers are members of a class of oxidized fatty acids known as oxylipins. The most commonly studied isomers are 13-oxo-9(Z),11(E)-octadecadienoic acid and its positional isomer 9-oxo-10(E),12(Z)-octadecadienoic acid.[4][5] Interestingly, their prevalence in food sources can be altered by processing; 9-Oxo-ODA is typically found in fresh tomatoes, while the more potent 13-Oxo-ODA is abundant in processed tomato juice, suggesting that thermal processing can induce isomerization.[1][2][3] Both isomers have been identified as potent agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid homeostasis.[1][6][7]
Comparative Biological Activity: PPARα Activation
The primary mechanism of action for both 13-Oxo-ODA and 9-Oxo-ODA is the activation of PPARα. This nuclear receptor plays a crucial role in the transcription of genes involved in fatty acid oxidation.[6] Experimental data from luciferase reporter assays demonstrates that while both isomers are effective PPARα agonists, 13-Oxo-ODA exhibits significantly stronger activity than 9-Oxo-ODA.[1][2][8]
Data Presentation: PPARα Activation Potency
The following table summarizes the comparative potency of 13-Oxo-ODA and 9-Oxo-ODA in activating PPARα, based on in vitro luciferase reporter assays.
| Compound | Concentration | Fold Induction of Luciferase Activity (vs. Vehicle) | Source |
| 9-Oxo-ODA | 20 µM | ~2.5-fold | [2][9] |
| 13-Oxo-ODA | 20 µM | ~4.5-fold | [2][9] |
| Conjugated Linoleic Acid (CLA) (precursor) | 20 µM | ~3-fold | [2][9] |
| GW7647 (Synthetic Agonist) | 5 nM | ~5-fold | [2][9] |
Note: Values are approximated from published graphical data for comparative purposes.
Metabolic Consequences of PPARα Activation
Activation of PPARα by these oxylipins initiates a signaling cascade that upregulates the expression of genes critical for fatty acid catabolism. In vivo studies using obese diabetic mice have shown that administration of 13-Oxo-ODA leads to a significant reduction in both plasma and hepatic triglyceride levels, highlighting its potential to ameliorate dyslipidemia and hepatic steatosis.[2][3][8]
Data Presentation: In Vivo Effects of 13-Oxo-ODA on Lipid Metabolism
| Parameter | Treatment Group (High-Fat Diet) | Result | Source |
| Plasma Triglyceride | Control | Baseline | [8] |
| 0.05% 13-Oxo-ODA | ~40% decrease vs. Control | [8] | |
| Hepatic Triglyceride | Control | Baseline | [8] |
| 0.05% 13-Oxo-ODA | ~30% decrease vs. Control | [8] |
This metabolic reprogramming is a direct result of the increased expression of PPARα target genes in tissues like the liver and skeletal muscle.[8]
Data Presentation: Upregulation of PPARα Target Genes by 13-Oxo-ODA
| Gene | Function | Fold Increase in mRNA Expression (Liver) | Source |
| CPT1a | Carnitine Palmitoyltransferase 1a (Mitochondrial fatty acid import) | Significant Increase | [8] |
| AOX | Acyl-CoA Oxidase (Peroxisomal β-oxidation) | Significant Increase | [8] |
| FAT | Fatty Acid Translocase (Fatty acid uptake) | Significant Increase | [8] |
| ACS | Acyl-CoA Synthetase (Fatty acid activation) | Significant Increase | [8] |
| UCP2 | Uncoupling Protein 2 (Energy expenditure) | Significant Increase | [8] |
Visualizing the Molecular Pathways
The following diagrams illustrate the metabolic formation of 13-Oxo-ODA and its subsequent signaling pathway.
Caption: Biosynthesis of 13-Oxo-ODA from Linoleic Acid.[10][11]
Caption: PPARα signaling cascade activated by Oxo-ODA isomers.
Experimental Protocols
Reproducible and accurate quantification of 13-Oxo-ODA isomers and their metabolic effects is crucial. Below are summaries of key experimental methodologies.
Protocol 1: Quantification of Oxylipins by LC-MS/MS
This method is the gold standard for the sensitive and specific detection of oxylipins in biological matrices.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Plasma samples are spiked with a solution of deuterated internal standards to correct for extraction losses.[12]
-
Proteins are precipitated by adding a cold organic solvent (e.g., methanol).[13]
-
The supernatant is loaded onto an SPE cartridge (e.g., Oasis PRiME HLB).[12]
-
Cartridges are washed with an aqueous organic solution (e.g., 10% Methanol).[14]
-
Oxylipins are eluted with an appropriate solvent (e.g., Methanol or Acetonitrile with 1% formic acid).[14]
-
The eluate is dried under nitrogen and reconstituted in a suitable solvent for injection.[14]
-
-
Chromatographic Separation (HPLC):
-
Column: A reverse-phase C18 column is typically used for separation (e.g., Agilent Eclipse Plus C18, 2.1 × 150 mm, 1.8 µm).[14]
-
Mobile Phase A: Water with 0.1% acetic acid or formic acid.[12][14]
-
Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% acid.[12][14]
-
Gradient: A linear gradient is run to separate the various oxylipin isomers over a 15-25 minute run time.[12]
-
-
Detection (Tandem Mass Spectrometry - MS/MS):
-
The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI).[14]
-
Detection is performed using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte and internal standard.[14]
-
Caption: General workflow for oxylipin analysis by LC-MS/MS.
Protocol 2: PPARα Activation Luciferase Reporter Assay
This cell-based assay quantifies the ability of a compound to activate the PPARα signaling pathway.[2][8]
-
Cell Culture and Transfection:
-
CV-1 cells (or a similar suitable cell line) are cultured under standard conditions.[8]
-
Cells are co-transfected with three plasmids:
-
An expression vector for a GAL4-PPARα chimeric protein (e.g., pM-hPPARα).
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (e.g., p4xUASg-tk-luc).
-
An internal control reporter plasmid for normalization (e.g., pRL-CMV expressing Renilla luciferase).[8][9]
-
-
-
Compound Treatment:
-
After transfection (e.g., 24 hours), cells are treated with various concentrations of the test compounds (e.g., 13-Oxo-ODA, 9-Oxo-ODA), a vehicle control, and a known synthetic agonist (e.g., GW7647) as a positive control.[8]
-
-
Luciferase Activity Measurement:
-
After an incubation period (e.g., 24 hours), cells are lysed.
-
Luciferase activity (both Firefly and Renilla) is measured using a dual-luciferase reporter assay system and a luminometer.[8]
-
-
Data Analysis:
-
The Firefly luciferase activity is normalized to the Renilla luciferase activity for each sample to control for transfection efficiency.
-
The activity is expressed as fold induction relative to the vehicle-treated control cells.[9]
-
Conclusion
The comparative analysis of 13-Oxo-ODA and 9-Oxo-ODA reveals them to be important bioactive lipids with significant potential to influence metabolic health. The available data strongly indicates that 13-Oxo-ODA is a more potent activator of the PPARα signaling pathway than its positional isomer, 9-Oxo-ODA . This enhanced activity translates to a greater effect on the upregulation of genes involved in fatty acid oxidation and a subsequent reduction in triglyceride levels. These findings underscore the importance of not only identifying the presence of these oxylipins but also of accurately differentiating and quantifying specific isomers. The methodologies and pathways detailed in this guide provide a framework for researchers to further explore the therapeutic potential of these food-derived compounds in the context of metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 3. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-OxoODE | C18H30O3 | CID 9839084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 11. The octadecanoids: an emerging class of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC-MS/MS Oxylipin Analysis of Plasma from Amyotrophic Lateral Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of 13-Oxo-6(Z),9(Z)-octadecadienoic Acid's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of 13-Oxo-6(Z),9(Z)-octadecadienoic acid (13-oxo-ODE) against relevant alternative molecules to validate the specificity of its actions. The parent compound, linoleic acid, and its other oxidized metabolites, including 9-hydroxyoctadecadienoic acid (9-HODE), 13-hydroxyoctadecadienoic acid (13-HODE), and 9-oxo-octadecadienoic acid (9-oxo-ODE), are used as key comparators. This analysis is supported by experimental data and detailed methodologies for key assays.
Comparative Biological Activities
13-oxo-ODE is a metabolite of linoleic acid, formed via the dehydrogenation of 13-HODE.[1][2][3][4] It has been identified as a signaling molecule with a range of biological activities, including anti-inflammatory effects and regulation of gene expression through nuclear receptors.[1][2][3][5] To ascertain the specificity of these effects, it is crucial to compare its activity with structurally related molecules.
Table 1: Comparison of Receptor Activation and Cellular Responses
| Target/Effect | 13-Oxo-ODE | 9-Oxo-ODE | 13-HODE | 9-HODE | Linoleic Acid |
| PPARγ Activation | Potent agonist[1][5][6] | Activator[7] | Agonist[1][6] | Agonist[7][8] | Precursor |
| PPARα Activation | Stronger agonist than 9-oxo-ODE[9] | Agonist[9] | - | - | Precursor |
| TRPV1 Activation | Activator[6][7] | - | Activator[6][7] | Activator[7][8] | - |
| Anti-inflammatory Activity | Strong (↓ IL-8, ↓ NF-κB, ↓ MAPK, ↑ Nrf2/HO-1)[2][3][5][10] | - | Anti-inflammatory[9] | Pro-inflammatory effects noted[1] | Precursor to pro- and anti-inflammatory molecules[4] |
| Cancer Cell Effects | Suppresses breast cancer cell stemness, induces apoptosis[11] | - | Mitogenic in some cancer cells[12] | - | Can be mitogenic[12] |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are outlined below.
Protocol 1: PPARγ Activation Assay (Luciferase Reporter Assay)
This protocol is designed to quantify the ability of 13-oxo-ODE and control compounds to activate the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
1. Cell Culture and Transfection:
- HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
- Cells are seeded in 24-well plates at a density of 5 x 10^4 cells/well.
- After 24 hours, cells are co-transfected with a PPARγ expression vector, a luciferase reporter vector containing PPAR response elements (PPREs), and a β-galactosidase expression vector (for normalization) using a suitable transfection reagent.
2. Compound Treatment:
- 24 hours post-transfection, the medium is replaced with fresh medium containing the test compounds (13-oxo-ODE, 9-oxo-ODE, 13-HODE, 9-HODE, linoleic acid) at various concentrations (e.g., 1-100 µM) or a vehicle control (e.g., DMSO). Rosiglitazone can be used as a positive control.
- Cells are incubated for an additional 24 hours.
3. Luciferase and β-galactosidase Assays:
- Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions.
- β-galactosidase activity is measured using a colorimetric assay to normalize for transfection efficiency.
4. Data Analysis:
- Relative luciferase activity is calculated by dividing the luciferase reading by the β-galactosidase reading.
- Fold activation is determined by comparing the relative luciferase activity of treated cells to that of vehicle-treated cells.
Protocol 2: NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol assesses the anti-inflammatory potential of 13-oxo-ODE by visualizing its effect on the nuclear translocation of the NF-κB p65 subunit in response to an inflammatory stimulus.
1. Cell Culture and Treatment:
- RAW 264.7 murine macrophages are cultured in DMEM with 10% FBS and seeded on glass coverslips in 12-well plates.
- Cells are pre-treated with 13-oxo-ODE (e.g., 100 µM) or control compounds for 1-2 hours.[3]
- Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) for 30-60 minutes.
2. Immunofluorescence Staining:
- Cells are fixed with 4% paraformaldehyde, permeabilized with 0.25% Triton X-100, and blocked with 1% BSA.
- Cells are incubated with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
- After washing, cells are incubated with a fluorescently-labeled secondary antibody.
- Nuclei are counterstained with DAPI.
3. Microscopy and Analysis:
- Coverslips are mounted on slides, and images are captured using a fluorescence microscope.
- The localization of the p65 subunit (cytoplasmic vs. nuclear) is observed. Specificity is validated by the retention of p65 in the cytoplasm in 13-oxo-ODE-treated cells despite LPS stimulation, compared to controls where LPS induces nuclear translocation.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental designs are provided below to clarify the mechanisms of action and comparative validation strategy.
Caption: Experimental workflow for validating the specificity of 13-oxo-ODE.
Caption: Signaling pathways modulated by 13-Oxo-ODE.
References
- 1. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Linoleic acid - Wikipedia [en.wikipedia.org]
- 5. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 7. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13-Hydroxyoctadecadienoic acid is the mitogenic signal for linoleic acid-dependent growth in rat hepatoma 7288CTC in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Analysis of 13-Oxo-6(Z),9(Z)-octadecadienoic Acid and Its Isomers
For researchers, scientists, and professionals in drug development, understanding the inherent stability of bioactive lipids is paramount for ensuring the integrity and reproducibility of experimental results. This guide provides a comparative overview of the stability of 13-Oxo-6(Z),9(Z)-octadecadienoic acid and its related isomers, supported by available scientific evidence and detailed experimental protocols to empower further investigation.
While direct quantitative comparisons of the stability of this compound against its specific isomers are not extensively documented in publicly available literature, existing studies on related oxo-octadecadienoic acid (Oxo-ODA) isomers provide valuable insights. Research indicates that several 9- and 13-Oxo-ODA isomers demonstrate notable structural stability under thermal and acidic stress.[1][2] This resilience is a critical factor in both their biological activity and their potential as therapeutic agents.
Quantitative Data on Isomer Stability
A comprehensive search of scientific literature did not yield specific quantitative data directly comparing the degradation rates of this compound with its other isomers under various stress conditions. The following table is presented as a template for researchers to populate with their own experimental data when conducting stability studies.
| Isomer Name | Stress Condition (e.g., 80°C, pH 3) | Time Point (hours) | Remaining Compound (%) | Degradation Products Identified |
| This compound | ||||
| 13-Oxo-9(Z),11(E)-octadecadienoic acid | ||||
| 9-Oxo-10(E),12(Z)-octadecadienoic acid | ||||
| 9-Oxo-10(E),12(E)-octadecadienoic acid |
Experimental Protocols
To facilitate the generation of comparative stability data, a detailed protocol for a forced degradation study followed by a stability-indicating High-Performance Liquid Chromatography (HPLC) analysis is provided below. This method can be adapted to compare the stability of this compound and its isomers under various stress conditions.
Forced Degradation (Stress Testing) Protocol
Objective: To induce the degradation of the oxo-octadecadienoic acid isomers under controlled stress conditions to assess their relative stability.
Materials:
-
This compound and its isomers of interest
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Constant temperature oven
-
pH meter
-
Vials
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of each isomer in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 M HCl. Incubate the mixture at 80°C for 24 hours. After incubation, neutralize the solution with 0.1 M NaOH and dilute with methanol to a final concentration of 100 µg/mL.
-
Alkaline Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 M NaOH. Incubate the mixture at 80°C for 24 hours. After incubation, neutralize the solution with 0.1 M HCl and dilute with methanol to a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of each stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with methanol to a final concentration of 100 µg/mL.
-
Thermal Degradation: Place vials containing 1 mL of each stock solution in a constant temperature oven at 80°C for 24 hours. After incubation, dilute with methanol to a final concentration of 100 µg/mL.
-
Control Samples: Prepare control samples for each isomer by diluting the stock solution with methanol to a final concentration of 100 µg/mL without subjecting them to any stress conditions.
-
Analysis: Analyze all samples immediately using the stability-indicating HPLC-UV method described below.
Stability-Indicating HPLC-UV Method
Objective: To separate the parent compound from its degradation products and quantify the remaining parent compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Start with 60% acetonitrile and increase to 95% acetonitrile over 20 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to 60% acetonitrile over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 278 nm (based on the UV absorbance maximum of the conjugated enone chromophore)
-
Injection Volume: 20 µL
Data Analysis:
-
Record the chromatograms for all control and stressed samples.
-
Identify the peak corresponding to the parent isomer in the control chromatogram based on its retention time.
-
In the chromatograms of the stressed samples, quantify the peak area of the parent isomer.
-
Calculate the percentage of the remaining parent compound in the stressed samples relative to the control sample.
-
Assess the appearance of new peaks in the stressed samples, which represent degradation products.
Visualizing Pathways and Workflows
To provide a broader context for the study of these molecules, the following diagrams illustrate a key signaling pathway where oxo-octadecadienoic acids are involved and a typical experimental workflow for their analysis.
Caption: PPARα signaling pathway activation by 13-Oxo-ODA.
Caption: Experimental workflow for stability analysis.
References
A Head-to-Head Comparison of Synthetic Routes for Oxo-Octadecadienoic Acids
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of bioactive lipids like oxo-octadecadienoic acids (Oxo-ODAs) is of paramount importance. These molecules, including isomers such as 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA) and 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), are potent agonists of peroxisome proliferator-activated receptors (PPARs) and play a significant role in regulating lipid metabolism. This guide provides a detailed, head-to-head comparison of the primary synthetic routes to these valuable compounds, supported by experimental data and protocols to inform your research and development efforts.
The synthesis of Oxo-ODAs can be broadly categorized into two main strategies: chemo-enzymatic synthesis, which leverages the specificity of enzymes, and total chemical synthesis, which offers versatility through classical organic reactions. Each approach presents a unique set of advantages and challenges in terms of yield, purity, scalability, and stereochemical control.
Quantitative Performance Comparison
The following table summarizes the key quantitative metrics for the different synthetic routes to provide a clear comparison of their performance.
| Parameter | Chemo-Enzymatic Synthesis | Chemical Synthesis (Wittig Reaction) | Chemical Synthesis (Ozonolysis-Based) |
| Starting Material | Linoleic Acid / Plant Oils (e.g., Safflower Oil) | Azelaic acid monomethyl ester, 1-bromooctane (B94149) | Oleic Acid |
| Key Intermediates | Hydroperoxyoctadecadienoic acids (HPODEs) | Phosphonium (B103445) ylide, 9-oxononanoic acid methyl ester | Aldehydes, Dicarboxylic acids |
| Overall Yield | Moderate to High (e.g., 43% for a related C12 oxo-acid in a one-pot cascade)[1] | Variable (Hypothetical, depends on optimization of multiple steps)[2] | Variable (Depends on selective oxidation of intermediates) |
| Purity of Final Product | Generally high due to enzyme specificity | Requires extensive purification (e.g., chromatography) | Requires extensive purification |
| Stereoselectivity | High (Enzyme-dependent, e.g., 13(S)-HPODE) | Low (Produces racemic mixtures unless chiral catalysts are used) | Not inherently stereoselective |
| Scalability | Potentially scalable with enzyme immobilization and bioreactors | Scalable, but may require large quantities of reagents and solvents | Industrially established for related dicarboxylic acids |
| Key Advantages | High selectivity, mild reaction conditions, "green" chemistry approach | High versatility, well-established reaction mechanisms | Utilizes readily available starting materials |
| Key Disadvantages | Enzyme stability and cost, potential for side reactions | Multi-step process, use of hazardous reagents (e.g., n-BuLi), purification challenges | Often produces a mixture of products requiring separation |
Experimental Protocols
Chemo-Enzymatic Synthesis of 13-Oxo-ODA via Lipoxygenase
This protocol outlines a two-step process involving the lipoxygenase-catalyzed formation of a hydroperoxide intermediate, followed by its conversion to the corresponding oxo-acid.
Step 1: Synthesis of 13(S)-Hydroperoxyoctadecadienoic Acid (13S-HPODE)
-
Materials: Linoleic acid, Soybean Lipoxygenase-1 (LOX-1), Sodium borate (B1201080) buffer (50 mM, pH 9.5), Ethyl acetate, HCl.
-
Procedure:
-
Prepare a 1 mM solution of linoleic acid in cold 50 mM sodium borate buffer (pH 9.5).
-
Initiate the reaction by adding LOX-1 (e.g., 15 mg in 2.5 L).
-
Stir the solution for 1 hour at 4°C under a constant flow of pure oxygen.
-
Stop the reaction by acidifying the solution to pH 3.5 with HCl.
-
Extract the 13S-HPODE product with an equal volume of ethyl acetate.
-
The organic phase containing the hydroperoxide can be used directly in the next step or purified.
-
Step 2: Conversion to 13-Oxo-9,11-octadecadienoic acid
The conversion of the hydroperoxide intermediate to the oxo-acid can be achieved through various enzymatic (e.g., hydroperoxide lyase, certain lipoxygenases under specific conditions) or chemical methods (e.g., reduction followed by oxidation). For instance, a hydroperoxide lyase can cleave the hydroperoxide to yield a shorter-chain oxo-acid.[1] The direct conversion to the C18 oxo-acid often occurs as a secondary reaction in lipoxygenase systems.
Chemical Synthesis of 9-Oxo-ODA via Wittig Reaction
This multi-step chemical synthesis builds the carbon skeleton and introduces the functional groups through classic organic transformations.
-
Step 1: Synthesis of the Phosphonium Ylide Precursor (Octyltriphenylphosphonium bromide)
-
Dissolve triphenylphosphine (B44618) (1.1 equivalents) in toluene (B28343) under an inert atmosphere.
-
Add 1-bromooctane (1 equivalent).
-
Reflux the mixture for 24-48 hours.
-
Cool the reaction to room temperature to precipitate the phosphonium salt.
-
Collect the solid by filtration, wash with hexane, and dry under vacuum.[2]
-
-
Step 2: Generation of the Phosphonium Ylide
-
Suspend the phosphonium salt in dry THF under an inert atmosphere and cool to -78°C.
-
Slowly add a strong base like n-butyllithium (n-BuLi) (1.1 equivalents).
-
Stir for 1 hour at -78°C to form the ylide (indicated by a color change).[2]
-
-
Step 3: Synthesis of the Aldehyde Moiety (9-Oxononanoic acid methyl ester)
-
This aldehyde can be synthesized by the selective reduction of azelaic acid monomethyl ester.
-
Alternatively, ozonolysis of methyl oleate (B1233923) with a reductive work-up can yield the desired aldehyde.[2]
-
-
Step 4: The Wittig Reaction
-
To the freshly prepared ylide solution at -78°C, slowly add a solution of 9-oxononanoic acid methyl ester (1 equivalent) in dry THF.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction and purify the resulting methyl ester of 9-oxo-ODA by chromatography.[2]
-
-
Step 5: Hydrolysis
-
Dissolve the purified methyl ester in a methanol/water mixture.
-
Add potassium hydroxide (B78521) (2-3 equivalents) and stir until the reaction is complete.
-
Acidify the mixture with 1M HCl to pH ~2.
-
Extract the final 9-oxo-octadecadienoic acid with an organic solvent.[2]
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the chemo-enzymatic and Wittig reaction-based synthetic routes.
Caption: Chemo-enzymatic pathway for Oxo-ODA synthesis.
Caption: Wittig reaction pathway for 9-Oxo-ODA synthesis.
Signaling Pathways and Biological Relevance
Oxo-ODAs, particularly 9-oxo-ODA and 13-oxo-ODA, are known to be potent agonists for Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3][4][5] Activation of PPARα is a key mechanism for regulating lipid metabolism. This interaction leads to the increased expression of genes involved in fatty acid oxidation, which can result in a decrease in triglyceride accumulation in hepatocytes.[3][4][5] The biological significance of these compounds underscores the importance of efficient synthetic routes for their production to facilitate further research into their therapeutic potential for metabolic disorders.
Caption: Simplified signaling pathway of Oxo-ODAs via PPARα.
References
- 1. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Validating 13-Oxo-6(Z),9(Z)-octadecadienoic Acid in Natural Extracts: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate identification and quantification of bioactive lipids in natural extracts is paramount. This guide provides a comprehensive comparison of analytical methodologies for validating the presence of 13-Oxo-6(Z),9(Z)-octadecadienoic acid, a potentially significant oxylipin. We will delve into the experimental protocols of the leading analytical techniques, present comparative performance data, and illustrate the relevant biological context and experimental workflows.
Introduction
This compound is a member of the oxylipin family, a group of oxidized fatty acids with diverse biological activities. While much of the research has focused on other isomers, such as 13-Oxo-9(Z),11(E)-octadecadienoic acid (13-KODE), which is a known agonist of the Peroxisome Proliferator-Activated Receptor-alpha (PPARα), the specific biological role and natural occurrence of the 6(Z),9(Z) isomer are less characterized. Validating its presence in natural extracts is a critical first step in understanding its potential pharmacological significance. This guide compares the two primary analytical techniques for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods
The choice between LC-MS and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, sample throughput, and the availability of instrumentation. Below is a summary of their key performance characteristics. It is important to note that direct comparative data for the specific 6(Z),9(Z) isomer is limited; therefore, the following data is compiled from studies on closely related oxylipins.
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Preparation | Simpler, often involving liquid-liquid or solid-phase extraction. No derivatization required.[1] | More complex, requiring derivatization (e.g., methoximation and silylation) to increase volatility and thermal stability.[2][3] |
| Linearity (R²) | >0.99[4][5] | >0.99 (for derivatized fatty acids) |
| Accuracy (% Recovery) | 87% - 119%[4] | Variable, dependent on extraction and derivatization efficiency. |
| Precision (RSD %) | < 15%[5] | < 15% (for derivatized fatty acids) |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range.[4] | Can be lower than LC-MS for certain compounds with appropriate derivatization.[3] |
| Limit of Quantitation (LOQ) | 9.7–35.9 nmol/L for related oxo-ODEs.[5] | Typically in the low ng/mL range. |
| Throughput | Generally higher due to simpler sample preparation. | Lower due to the additional derivatization step. |
| Specificity | High, especially with tandem MS (MS/MS) for structural confirmation. | High, with characteristic fragmentation patterns of derivatives. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful validation of this compound. Below are representative methodologies for sample preparation and analysis using both LC-MS and GC-MS.
Protocol 1: Extraction of Oxylipins from Natural Extracts
This protocol is a general method for the extraction of oxylipins from plant material and can be adapted for other biological matrices.
-
Homogenization: Homogenize the fresh or freeze-dried natural extract sample (e.g., 100 mg) in an appropriate solvent such as methanol (B129727) or a chloroform:methanol mixture.
-
Internal Standard Spiking: Add an internal standard, such as a deuterated analog of the analyte, to the homogenate to correct for extraction losses and matrix effects.
-
Lipid Extraction: Perform a liquid-liquid extraction. A common method is the Bligh-Dyer method, which uses a chloroform:methanol:water solvent system to partition the lipids into the organic phase.
-
Solid-Phase Extraction (SPE) (Optional): For cleaner samples, the lipid extract can be further purified using a solid-phase extraction cartridge (e.g., C18) to isolate the fatty acid fraction.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent from the final extract under a stream of nitrogen and reconstitute the residue in a solvent compatible with the subsequent chromatographic analysis.
Protocol 2: LC-MS/MS Analysis
This protocol is based on established methods for the analysis of 9- and 13-oxo-octadecadienoic acids and can be adapted for the 6(Z),9(Z) isomer.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard. For the related 13-oxo-9Z,11E-octadecadienoic acid, the deprotonated molecule [M-H]⁻ at m/z 293.2 is often used as the precursor ion.
-
Protocol 3: GC-MS Analysis
This protocol outlines the necessary derivatization and analysis steps for oxylipins using GC-MS.
-
Derivatization: A two-step derivatization is crucial for keto fatty acids.[2]
-
Methoximation: The ketone group is first converted to a methoxime derivative to prevent tautomerization. This is typically done by reacting the dried extract with methoxyamine hydrochloride in pyridine.
-
Silylation: The carboxylic acid group is then silylated to increase volatility. This is achieved by reacting the methoximated sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]
-
-
Chromatographic Separation:
-
Column: A mid-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable for separating fatty acid derivatives.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the derivatized analytes, starting at a lower temperature and ramping up to a higher temperature.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Scan mode for identification of unknown peaks and Selected Ion Monitoring (SIM) mode for targeted quantification of known derivatives.
-
Mandatory Visualizations
To aid in the understanding of the experimental process and biological relevance, the following diagrams are provided.
References
- 1. Profiling of structurally labile oxylipins in plants by in situ derivatization with pentafluorobenzyl hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Methods of the Analysis of Oxylipins in Biological Samples [mdpi.com]
- 4. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
comparative analysis of gene expression changes induced by different oxo-ODA isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 9-oxo-ODA and 13-oxo-ODA Isomers as PPARα Agonists.
Oxidized derivatives of linoleic acid, specifically the isomers of oxo-octadecadienoic acid (oxo-ODA), have emerged as significant signaling molecules with therapeutic potential, particularly in the regulation of lipid metabolism.[1] Found in food sources like tomatoes, these compounds, notably 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) and 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), are potent activators of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][3][4] PPARα is a ligand-activated transcription factor and a key regulator of genes involved in fatty acid oxidation, making it a crucial target for addressing metabolic disorders like dyslipidemia.[5][6] This guide provides a comparative analysis of the gene expression changes induced by these two principal oxo-ODA isomers, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Efficacy of Oxo-ODA Isomers
The primary mechanism of action for both 9-oxo-ODA and 13-oxo-ODA is the activation of PPARα.[2][5] Experimental data consistently demonstrates that while both isomers are effective, 13-oxo-ODA exhibits a more potent activation of PPARα and subsequently a stronger induction of its target genes compared to 9-oxo-ODA.
| Isomer | Target Receptor | Assay Type | Cell Line | Result | Reference(s) |
| 9-oxo-ODA | PPARα | Luciferase Reporter Assay | CV-1 | Significant PPARα Activation | [1] |
| 13-oxo-ODA | PPARα | Luciferase Reporter Assay | CV-1 | Stronger PPARα activation than 9-oxo-ODA and Conjugated Linoleic Acid (CLA) | [2][7][8] |
| 9-oxo-ODA | PPARα Target Genes | mRNA Expression (Primary Hepatocytes) | Mouse | Upregulation of genes for fatty acid oxidation (e.g., CPT1A) | [1][6] |
| 13-oxo-ODA | PPARα Target Genes | mRNA Expression (Primary Hepatocytes) | Mouse | Significant upregulation of CPT1a, AOX, FAT, ACS, UCP2 | [9] |
| 13-oxo-ODE | c-Myc | mRNA & Protein Expression | MDA-MB-231 Breast Cancer Stem Cells | Decreased c-myc gene and c-Myc protein expression | [10][11] |
| 13-oxo-ODE | CSC Marker Genes | mRNA Expression | MDA-MB-231 Breast Cancer Stem Cells | Down-regulated transcription of Nanog, CD44, and Oct4 | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare the effects of oxo-ODA isomers.
PPARα Luciferase Reporter Gene Assay
This cell-based assay quantifies the ability of a compound to activate the PPARα receptor, leading to the expression of a reporter gene (luciferase).
-
Cell Culture and Transfection:
-
CV-1 cells (African green monkey kidney fibroblasts) are cultured in appropriate media.
-
The cells are co-transfected with two plasmids: an expression vector for a GAL4-PPARα ligand-binding domain (LBD) chimeric protein (pM-hPPARα) and a reporter plasmid containing multiple copies of the GAL4 upstream activation sequence driving a luciferase gene (p4xUASg-tk-luc).[9]
-
An internal control reporter plasmid, such as pRL-CMV encoding Renilla luciferase, is also co-transfected to normalize for transfection efficiency.[9]
-
-
Compound Treatment:
-
Twenty-four hours post-transfection, the culture medium is replaced with fresh medium containing the test compounds (e.g., 9-oxo-ODA, 13-oxo-ODA) at various concentrations, a vehicle control (e.g., DMSO), or a known synthetic PPARα agonist (e.g., GW7647) as a positive control.[2][9]
-
The cells are incubated with the compounds for 24 hours.[9]
-
-
Signal Detection and Analysis:
-
Following incubation, the cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample.
-
The resulting activity is expressed as fold induction relative to the vehicle control.[9]
-
Gene Expression Analysis in Primary Hepatocytes
This experiment measures changes in the mRNA levels of specific PPARα target genes in response to treatment with oxo-ODA isomers.
-
Isolation and Culture of Primary Hepatocytes:
-
Primary hepatocytes are isolated from mice using a collagenase perfusion method.[6]
-
The isolated cells are plated on collagen-coated dishes and cultured in an appropriate hepatocyte medium.
-
-
Compound Treatment:
-
After an initial attachment period, the hepatocytes are treated with 9-oxo-ODA, 13-oxo-ODA, or a vehicle control for a specified time, typically 24 hours.[1]
-
-
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from the treated hepatocytes using a suitable RNA isolation kit.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR is performed using specific primers for PPARα target genes (e.g., Carnitine palmitoyltransferase 1A (CPT1A), Acyl-CoA oxidase (AOX), Fatty acid translocase (FAT), Acyl-CoA synthase (ACS), and Uncoupling protein 2 (UCP2)).[9]
-
The expression level of each target gene is normalized to a stable housekeeping gene (e.g., β-actin).
-
The relative mRNA expression is calculated and presented as a fold change compared to the vehicle-treated control group.
-
Mandatory Visualization
The following diagrams illustrate the key biological pathways and experimental processes described in this guide.
Caption: PPARα signaling pathway activated by oxo-ODA isomers.
Caption: Workflow for comparing gene expression changes.
References
- 1. benchchem.com [benchchem.com]
- 2. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative and stability analyses of 9- and 13-Oxo-octadecadienoic acids in various species of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness | In Vivo [iv.iiarjournals.org]
Unveiling the Molecular Interactions of 13-Oxo-6(Z),9(Z)-octadecadienoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specific protein interactions of bioactive lipids is paramount for novel therapeutic design. This guide provides a comparative analysis of the interaction between 13-Oxo-6(Z),9(Z)-octadecadienoic acid (13-oxo-ODA) and its identified protein targets, presenting key experimental data and methodologies.
Recent studies have identified this compound, a derivative of linoleic acid, as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism.[1][2][3] Specifically, 13-oxo-ODA has been shown to activate both PPARα and PPARγ, making it a molecule of interest for conditions such as dyslipidemia, hepatic steatosis, and inflammatory diseases.[1][4][5][6]
This guide compares the activity of 13-oxo-ODA with other known PPAR agonists, providing a quantitative basis for its potency and potential as a therapeutic agent.
Comparative Analysis of PPAR Activation
Experimental data from luciferase reporter assays demonstrate the potency of 13-oxo-ODA in activating both PPARα and PPARγ. The tables below summarize the quantitative data from comparative studies.
Table 1: Comparative Activation of PPARα
| Compound | Concentration | Fold Activation (vs. Control) | Cell Line | Reference |
| 13-oxo-ODA | 20 µM | Stronger than 9-oxo-ODA and CLA | CV1 | [4][5][7] |
| 9-oxo-ODA | 20 µM | Weaker than 13-oxo-ODA | CV1 | [4][5][7] |
| Conjugated Linoleic Acid (CLA) | 20 µM | Weaker than 13-oxo-ODA | CV1 | [4][5][7] |
| GW7647 (synthetic agonist) | 5 nM | Positive Control | CV1 | [7] |
Table 2: Comparative Anti-inflammatory Effects via PPARγ
| Compound | Effect on IL-8 Secretion | Cell Type | Reference |
| 13-oxo-ODA | More pronounced decrease than Troglitazone | Intestinal Epithelial Cells (IEC) | [6] |
| Troglitazone (PPARγ agonist) | Less pronounced decrease than 13-oxo-ODA | Intestinal Epithelial Cells (IEC) | [6] |
| 13-HODE | Less pronounced decrease than 13-oxo-ODA | Intestinal Epithelial Cells (IEC) | [6] |
| 15-HETE | Less pronounced decrease than 13-oxo-ODA | Intestinal Epithelial Cells (IEC) | [6] |
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and experimental procedures, the following diagrams are provided.
Caption: PPAR signaling pathway activated by 13-oxo-ODA.
References
- 1. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 5. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
evaluating the therapeutic potential of 13-Oxo-6(Z),9(Z)-octadecadienoic acid versus existing compounds
A note on the compound of interest: Initial research into the therapeutic potential of 13-Oxo-6(Z),9(Z)-octadecadienoic acid revealed a significant lack of available scientific literature. Therefore, this guide will focus on a well-researched isomer, 13-Oxo-9(Z),11(E)-octadecadienoic acid (13-KODE) , as a representative of this class of molecules. The findings presented herein for 13-KODE offer valuable insights into the potential therapeutic applications of 13-oxo-octadecadienoic acids.
Introduction
13-Oxo-9(Z),11(E)-octadecadienoic acid (13-KODE) is an oxidized derivative of linoleic acid that has garnered scientific interest for its diverse biological activities. Emerging research has highlighted its potential as a multi-target therapeutic agent with anti-inflammatory, anti-cancer, and antioxidant properties. This guide provides a comparative analysis of 13-KODE's therapeutic potential against existing compounds, focusing on its mechanisms of action and supported by experimental data.
Multi-Faceted Therapeutic Potential of 13-KODE
13-KODE exerts its biological effects by modulating several key signaling pathways implicated in various diseases. Its therapeutic potential stems from its ability to:
-
Inhibit the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling cascade is a central mediator of inflammation. 13-KODE has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.
-
Activate the Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Activation of Nrf2 by 13-KODE leads to the expression of a battery of cytoprotective genes, helping to mitigate oxidative stress.
-
Act as a PPAR Agonist: Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ, are nuclear receptors that play crucial roles in metabolism and inflammation. 13-KODE has been identified as an agonist for both PPARα and PPARγ, suggesting its potential in metabolic and inflammatory disorders.
-
Downregulate c-Myc: The c-Myc oncogene is a critical driver of cell proliferation and is often dysregulated in cancer. 13-KODE has demonstrated the ability to downregulate c-Myc expression, indicating its potential as an anti-cancer agent, particularly in targeting cancer stem cells.
Comparative Analysis with Existing Therapeutic Agents
To contextualize the therapeutic potential of 13-KODE, its activity is compared with established drugs that target similar pathways.
Data Presentation
| Target Pathway | Compound | Assay | Cell Line | Endpoint | Result | Citation |
| NF-κB Inhibition | 13-KODE | LPS-induced NO production | RAW 264.7 macrophages | IC50 | Not explicitly stated, but significant inhibition at 50 and 100 µM | [1][2] |
| Bortezomib | NF-κB transcriptional activity | SNK-6 cells | IC50 | 2.87±0.06 ng/mL (at 24h) | [3] | |
| BAY 11-7082 | NF-κB transcriptional activity | SNK-6 cells | IC50 | 9.73±0.36 µmol/L | [3] | |
| Nrf2 Activation | 13-KODE | Nrf2 nuclear translocation | RAW 264.7 macrophages | - | Increased nuclear Nrf2 at 100 µM | [1][2] |
| Dimethyl Fumarate (DMF) | Nrf2 activation | - | EC50 | Not explicitly stated, but activates Nrf2 | [4][5][6] | |
| Sulforaphane | ARE-luciferase reporter | AREc32 cells | EC50 | 33 µM | [7] | |
| PPARγ Agonism | 13-KODE | PPARγ activation | Colonic epithelial cells | - | Binds to and activates PPARγ | [8] |
| Pioglitazone | PPARγ agonism | - | EC50 | 0.69 µM | ||
| Rosiglitazone | PPARγ agonism | - | - | Potent PPARγ agonist | [9] | |
| c-Myc Inhibition | 13-KODE | c-Myc gene expression | MDA-MB-231 BCSCs | - | Decreased c-myc expression | |
| 10058-F4 | c-Myc-Max dimerization | HL60 cells | IC50 | 49.0 µM | [10] | |
| MYCi361 | MYC binding | MycCaP cells | IC50 | 2.9 µM | [11] |
Experimental Protocols
Inhibition of NF-κB Activation by 13-KODE in Macrophages
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in appropriate culture plates and allowed to adhere overnight. Prior to stimulation, cells are pre-treated with varying concentrations of 13-KODE (e.g., 50 and 100 µM) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurements, 30 minutes for nuclear translocation studies).[1][12]
Nitric Oxide (NO) Production Assay: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. Briefly, an equal volume of culture supernatant is mixed with Griess reagent and incubated at room temperature. The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot for NF-κB Nuclear Translocation: Following treatment, nuclear and cytosolic fractions of the cells are prepared using a nuclear extraction kit. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against NF-κB p65, Lamin B (nuclear marker), and β-actin (cytosolic marker). After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Evaluation of Anti-Cancer Stem Cell Activity of 13-KODE
Mammosphere Formation Assay: Breast cancer stem cells (BCSCs) are cultured in serum-free mammosphere medium. Single cells are plated in ultra-low attachment plates at a low density. The cells are treated with various concentrations of 13-KODE. After a period of incubation (e-g., 7-10 days), the number and size of the formed mammospheres (spherical colonies of undifferentiated cells) are quantified using a microscope.
Flow Cytometry for Cancer Stem Cell Markers: BCSCs treated with 13-KODE are harvested and stained with fluorescently labeled antibodies against specific cancer stem cell surface markers, such as CD44 and CD24. The percentage of cells with the CD44high/CD24low phenotype, a characteristic of breast cancer stem cells, is analyzed by flow cytometry.
Aldehyde Dehydrogenase (ALDH) Activity Assay: The activity of ALDH, an enzyme highly expressed in many cancer stem cells, is measured using a commercially available assay kit. Cells are incubated with a fluorescent ALDH substrate, and the fluorescence intensity is measured by flow cytometry. A specific inhibitor of ALDH is used as a negative control.
Quantitative Real-Time PCR (qRT-PCR) for c-Myc Expression: Total RNA is extracted from 13-KODE-treated BCSCs and reverse-transcribed into cDNA. qRT-PCR is then performed using primers specific for c-myc and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of c-myc is calculated using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
Conclusion
13-Oxo-9(Z),11(E)-octadecadienoic acid (13-KODE) emerges as a promising natural compound with a multi-pronged therapeutic potential. Its ability to concurrently modulate key pathways in inflammation, oxidative stress, and cancer biology positions it as an attractive candidate for further investigation. The comparative analysis indicates that while existing drugs may exhibit higher potency for a single target, the pleiotropic effects of 13-KODE could offer a more holistic therapeutic approach for complex diseases. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile. The application of omics-based approaches could also accelerate the discovery and characterization of the therapeutic potential of 13-KODE and other related natural compounds.[13][14][15][16][17]
References
- 1. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Bortezomib Inhibits Extranodal Natural Killer/T Cell Lymphoma, Nasal Type by Targeting NF-κB Signaling Pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Innovative omics-based approaches for prioritisation and targeted isolation of natural products – new strategies for drug discovery - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 17. Using omics approaches to dissect the therapeutic effects of Chinese herbal medicines on gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 13-Oxo-6(Z),9(Z)-octadecadienoic Acid in a Laboratory Setting
The proper disposal of 13-Oxo-6(Z),9(Z)-octadecadienoic acid, a research-grade fatty acid, is crucial for maintaining laboratory safety and environmental compliance. Although specific toxicological data for this compound may not be fully available, it is imperative to handle it as a potentially hazardous chemical.[1] Disposal procedures must adhere to all applicable federal, state, and local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1] Handle the chemical in a well-ventilated area to avoid inhalation of any potential vapors or aerosols.[2] In case of accidental contact, flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1][2] For spills, absorb the material with an inert substance like sand or vermiculite, collect it into a labeled container for disposal, and clean the affected area.[3]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[4]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it segregated from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent dangerous reactions.[5]
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for collecting the waste. The container must be compatible with the chemical; plastic is often preferred.[6][7]
-
The container should be kept securely closed except when adding waste.[4] Ensure the container is not filled beyond 90% capacity to allow for expansion.[5]
-
The label on the waste container must clearly identify the contents as "Hazardous Waste" and list "this compound."
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][6]
-
The SAA should be a secondary containment system to prevent spills from spreading.[7]
-
Ensure the storage area is away from heat sources, direct sunlight, and high-traffic areas.[8]
-
-
Disposal:
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[2][4][8] This can lead to environmental contamination and damage to plumbing infrastructure.[9]
-
The designated method of disposal for this type of chemical waste is through a licensed chemical destruction facility, often involving controlled incineration with flue gas scrubbing.[2]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.[6]
-
-
Empty Container Disposal:
-
Empty containers that held this compound should be treated as hazardous waste.
-
Alternatively, containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After triple-rinsing, the container may be disposed of as regular trash after defacing the label, provided this is in accordance with institutional policies.[4]
-
Summary of Disposal and Safety Information
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [4] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | [1] |
| Prohibited Disposal Methods | Sewer/drain disposal, regular trash | [2][4][8] |
| Recommended Disposal | Licensed chemical destruction plant (e.g., incineration) | [2] |
| Waste Container | Labeled, leak-proof, compatible material (e.g., plastic) | [6][7] |
| Storage Location | Designated Satellite Accumulation Area with secondary containment | [5][6][7] |
| Empty Container Handling | Treat as hazardous waste or triple-rinse (collecting rinsate) | [4] |
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. indofinechemical.com [indofinechemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. How to Dispose of Cooking Oil and Fat [seriouseats.com]
Personal protective equipment for handling 13-Oxo-6(Z),9(Z)-octadecadienoic acid
This guide provides crucial safety and logistical information for handling 13-Oxo-6(Z),9(Z)-octadecadienoic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures outline operational and disposal plans to ensure laboratory safety and proper chemical management.
Operational Plan: Handling and Storage
Safe handling and appropriate storage are paramount to prevent exposure and maintain the integrity of this compound. This compound is typically supplied in a solution and requires freezer storage to ensure stability[1].
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[2].
-
Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area[3].
Handling Procedures:
-
Prevent the formation of aerosols[2].
-
Use non-sparking tools and take precautionary measures against static discharge[2][5].
-
When handling, do not eat, drink, or smoke[5].
-
Wash hands thoroughly after handling the substance[2].
Storage Requirements:
-
Store containers tightly closed in a dry, cool, and well-ventilated place[2][5].
-
Keep the compound away from incompatible materials and foodstuff containers[2].
-
The recommended storage condition is in a freezer[1].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical structures and oxidizing agents.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or punctures before each use.[3][6] |
| Eyes/Face | Safety glasses with side-shields or chemical splash goggles. A face shield may be necessary for splash hazards. | Provides protection against splashes and vapors.[2][3][6] |
| Body | Chemical-resistant lab coat or apron. | Body protection should be selected based on the activity and potential for exposure.[3][5] |
| Respiratory | Use a respirator if ventilation is inadequate or if aerosols are generated. | A full-face respirator may be used if exposure limits are exceeded or irritation is experienced.[2][3] |
| Feet | Chemical-resistant, closed-toe shoes. | Provides protection from spills.[3] |
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area[2].
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains[2].
-
Absorb: For small spills, wipe up with a cloth. For larger spills, cover with an inert absorbent material like sand or earth[7].
-
Collect: Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal[2].
-
Clean: Clean the spill area thoroughly with soap and water[2].
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor[2].
-
Eye Contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention[2].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately[2].
Disposal Plan
Chemical waste must be managed to prevent environmental contamination.
-
Waste Collection: Dispose of the substance and any contaminated materials in accordance with appropriate local, state, and federal regulations[2].
-
Containers: Keep the chemical in its original, suitable, and closed containers for disposal[2]. Do not mix with other waste.
-
Environmental Precautions: Discharge into the environment must be avoided[2].
Workflow for Chemical Spill Response
The following diagram illustrates the step-by-step workflow for responding to a chemical spill of this compound.
Caption: Workflow for Chemical Spill Response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
